Product packaging for 6-Bromopyridine-3,4-diamine(Cat. No.:CAS No. 1033203-41-6)

6-Bromopyridine-3,4-diamine

Cat. No.: B1288185
CAS No.: 1033203-41-6
M. Wt: 188.03 g/mol
InChI Key: XCVAQMLOGLDTNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Bromopyridine-3,4-diamine is a useful research compound. Its molecular formula is C5H6BrN3 and its molecular weight is 188.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6BrN3 B1288185 6-Bromopyridine-3,4-diamine CAS No. 1033203-41-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromopyridine-3,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3/c6-5-1-3(7)4(8)2-9-5/h1-2H,8H2,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCVAQMLOGLDTNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Br)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70596283
Record name 6-Bromopyridine-3,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70596283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1033203-41-6
Record name 6-Bromo-3,4-pyridinediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1033203-41-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromopyridine-3,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70596283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromopyridine-3,4-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 6-Bromopyridine-3,4-diamine: Chemical Properties, Structure, and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for 6-Bromopyridine-3,4-diamine. This compound serves as a critical building block in medicinal chemistry, particularly in the development of kinase inhibitors for cancer therapy.[1] Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in the synthesis of complex pharmaceutical agents.[1]

Chemical Properties and Structure

This compound is a heterocyclic aromatic compound. The presence of the bromine atom and two amino groups on the pyridine ring provides multiple reactive sites for further chemical transformations, such as cross-coupling reactions.[1]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
CAS Number 1033203-41-6[1][2]
Molecular Formula C₅H₆BrN₃[1][2][3]
Molecular Weight 188.03 g/mol [1][2][3]
Appearance Brown solid[4]
Purity ≥95%[1]
Storage Room temperature[1]

Structural Information

The structure of this compound consists of a pyridine ring substituted with a bromine atom at the 6-position and two amino groups at the 3 and 4-positions.

Chemical structure of this compound.

Experimental Protocols

The following section details a key synthetic protocol for the preparation of this compound.

Synthesis of this compound from 2-Bromo-5-nitropyridin-4-amine [4]

This method involves the reduction of a nitro group to an amine using iron powder in acetic acid.

Materials:

  • 2-Bromo-5-nitropyridin-4-amine

  • Iron powder

  • Acetic acid

  • Diatomaceous earth

  • Hexane

  • Ethyl acetate

Procedure:

  • To a reaction vessel, add 2-Bromo-5-nitropyridin-4-amine (1.0 eq) and iron powder (2.17 eq).

  • Add acetic acid to the mixture.

  • Stir the reaction mixture at 75 °C for 4 hours.

  • After cooling to room temperature, filter the mixture through diatomaceous earth.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography using a hexane:ethyl acetate (50:50) eluent.

  • Collect the fractions containing the desired product and concentrate under reduced pressure to yield this compound as a brown solid.

¹H-NMR Data (400 MHz, DMSO-d6): δ 7.39 (s, 1H), 6.42 (s, 1H), 5.74 (brs, 2H), 4.66 (brs, 2H).[4]

G Synthesis of this compound start 2-Bromo-5-nitropyridin-4-amine step1 Add Iron powder and Acetic Acid start->step1 step2 Stir at 75°C for 4h step1->step2 step3 Cool to RT and Filter step2->step3 step4 Concentrate Filtrate step3->step4 step5 Silica Gel Chromatography (Hexane:Ethyl Acetate = 50:50) step4->step5 end This compound step5->end G Role in Kinase Inhibitor Synthesis start This compound step1 Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) start->step1 step2 Annulation/Cyclization Reactions start->step2 step3 Further Functionalization step1->step3 step2->step3 end Kinase Inhibitor step3->end

References

An In-depth Technical Guide to 6-Bromopyridine-3,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromopyridine-3,4-diamine is a substituted pyridine derivative that serves as a valuable building block in medicinal chemistry and pharmaceutical development. Its structural features, including the bromine atom and the ortho-diamine functionality, make it a versatile precursor for the synthesis of a variety of heterocyclic compounds, particularly those with therapeutic potential. This technical guide provides a comprehensive overview of the available data on this compound, including its chemical identity, physical properties, and its role as an intermediate in the synthesis of bioactive molecules, such as kinase inhibitors.

Core Data

CAS Number: 1033203-41-6[1]

Physical and Chemical Properties

A summary of the key physical and chemical data for this compound is presented in the table below. It is important to note that some of these values are predicted and should be confirmed experimentally.

PropertyValueSource
Molecular Formula C₅H₆BrN₃[1]
Molecular Weight 188.03 g/mol [1]
Appearance Solid (form not specified)
Melting Point Not reported
Boiling Point 395.5 ± 37.0 °C (Predicted)
Density 1.818 ± 0.06 g/cm³ (Predicted)
Solubility Not reported
Storage Room temperature[1]

Synthesis and Experimental Protocols

A plausible synthetic route would be the nitration of 2-bromo-5-aminopyridine, followed by the reduction of the nitro group. The starting material, 2-bromo-5-aminopyridine, can be synthesized from 3-aminopyridine.

Illustrative Synthetic Pathway

Synthesis_Pathway A 3-Aminopyridine B 2-Bromo-5-aminopyridine A->B Bromination (e.g., NBS) C 2-Bromo-5-amino-x-nitropyridine B->C Nitration (e.g., HNO3/H2SO4) D This compound C->D Reduction (e.g., Fe/HCl or H2/Pd-C)

Caption: Plausible synthetic pathway to this compound.

General Experimental Considerations for Diaminopyridine Synthesis

The following provides a generalized experimental workflow based on the synthesis of related diaminopyridines. This should be adapted and optimized for the specific synthesis of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A Dissolve starting nitro-aminopyridine in suitable solvent (e.g., Ethanol) B Add reducing agent (e.g., Iron powder) and acid (e.g., HCl) A->B C Heat reaction mixture under reflux B->C D Monitor reaction progress by TLC C->D E Filter the reaction mixture to remove solid catalyst D->E F Neutralize the filtrate with a base (e.g., NaHCO3) E->F G Extract the product with an organic solvent (e.g., Ethyl Acetate) F->G H Wash the organic layer with brine G->H I Dry the organic layer over anhydrous Na2SO4 H->I J Concentrate the solvent under reduced pressure I->J K Purify the crude product by column chromatography J->K L Characterize the final product (NMR, MS, etc.) K->L

Caption: General experimental workflow for the synthesis and purification of diaminopyridines.

Applications in Drug Discovery

This compound is a key intermediate in the synthesis of pharmaceuticals, particularly in the development of kinase inhibitors for cancer treatment.[1] The vicinal diamine groups can be used to construct various heterocyclic ring systems, such as imidazopyridines, which are common scaffolds in kinase inhibitors. The bromine atom provides a handle for further functionalization through cross-coupling reactions, allowing for the exploration of structure-activity relationships.

While specific signaling pathways directly modulated by compounds derived from this compound are not detailed in the available search results, the broader class of kinase inhibitors it is used to create are known to target key signaling pathways involved in cell proliferation, survival, and angiogenesis.

Role in Kinase Inhibitor Synthesis

The synthesis of kinase inhibitors often involves the reaction of the diamine functionality with various electrophiles to form a fused heterocyclic system. The bromo-substituent can then be modified using palladium-catalyzed cross-coupling reactions like the Suzuki or Buchwald-Hartwig reactions to introduce diverse aryl or heteroaryl groups.

Kinase_Inhibitor_Synthesis A This compound B Fused Bicyclic Intermediate (e.g., Imidazopyridine) A->B Cyclization Reaction C Functionalized Kinase Inhibitor B->C Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig)

Caption: General scheme for the use of this compound in kinase inhibitor synthesis.

Conclusion

This compound is a commercially available compound with significant potential as a building block in the synthesis of complex organic molecules, particularly for pharmaceutical applications. While detailed experimental data such as a specific melting point, solubility, and a dedicated synthesis protocol are not extensively documented in the public domain, its utility as a precursor for kinase inhibitors is recognized. Further research and publication of its physical properties and detailed synthetic methodologies would be highly beneficial to the scientific community, particularly those in the field of drug discovery and development.

References

An In-Depth Technical Guide to the Synthesis of 6-Bromopyridine-3,4-diamine from Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Synthetic Strategy

6-Bromopyridine-3,4-diamine is a key intermediate due to its unique substitution pattern, which allows for diverse functionalization. The bromine atom at the 6-position is amenable to various cross-coupling reactions, while the adjacent 3- and 4-amino groups provide sites for the construction of heterocyclic ring systems.

The most plausible synthetic route commences with the readily available starting material, 3-aminopyridine. The overall strategy involves a three-step sequence:

  • Regioselective Bromination: Introduction of a bromine atom at the 6-position of 3-aminopyridine.

  • Regioselective Nitration: Introduction of a nitro group at the 4-position of the resulting 6-bromo-3-aminopyridine.

  • Reduction of the Nitro Group: Conversion of the nitro group to a primary amine to yield the final product, this compound.

This pathway is illustrated in the workflow diagram below.

G cluster_0 Synthetic Workflow for this compound 3-Aminopyridine 3-Aminopyridine 6-Bromo-3-aminopyridine 6-Bromo-3-aminopyridine 3-Aminopyridine->6-Bromo-3-aminopyridine Step 1: Bromination 6-Bromo-4-nitro-3-aminopyridine 6-Bromo-4-nitro-3-aminopyridine 6-Bromo-3-aminopyridine->6-Bromo-4-nitro-3-aminopyridine Step 2: Nitration This compound This compound 6-Bromo-4-nitro-3-aminopyridine->this compound Step 3: Reduction

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols

The following protocols are based on established procedures for analogous transformations and represent a practical approach to the synthesis of this compound.

Step 1: Synthesis of 6-Bromo-3-aminopyridine

The direct bromination of 3-aminopyridine can be achieved using N-bromosuccinimide (NBS) as the brominating agent. The amino group at the 3-position is an activating group that directs electrophilic substitution to the ortho (2- and 4-) and para (6-) positions. While this can lead to a mixture of isomers, careful control of reaction conditions can favor the formation of the desired 6-bromo isomer.[1]

Experimental Protocol:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-aminopyridine (1.0 eq.) in anhydrous acetonitrile.

  • Addition of Brominating Agent: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (1.0-1.2 eq.) portion-wise over 15-30 minutes, ensuring the temperature is maintained.[1]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[1]

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Dilute the mixture with dichloromethane and transfer it to a separatory funnel.

  • Extraction and Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the 6-bromo-3-aminopyridine isomer.

ParameterValueReference
Starting Material3-Aminopyridine[1]
ReagentN-Bromosuccinimide (NBS)[1]
SolventAnhydrous Acetonitrile[1]
Temperature0 °C to Room Temperature[1]
Reaction Time2-4 hours[1]
Reported YieldVariable (due to isomer formation)[2]
Step 2: Synthesis of 6-Bromo-4-nitro-3-aminopyridine

This step involves the regioselective nitration of 6-bromo-3-aminopyridine. The directing effects of the existing substituents are crucial. The amino group is a strong activating group and ortho-, para-directing, while the bromo group is a deactivating group and also ortho-, para-directing. The nitration is expected to occur at the position ortho to the amino group and meta to the bromo group, which is the 4-position. A standard mixed-acid nitration procedure is proposed.

Experimental Protocol (Analogous to the nitration of 2-amino-5-bromopyridine[3]):

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, carefully add concentrated sulfuric acid.

  • Substrate Addition: Cool the sulfuric acid to 0 °C using an ice bath. Slowly and portion-wise, add 6-bromo-3-aminopyridine (1.0 eq.) to the stirred sulfuric acid, maintaining the temperature below 5 °C.

  • Nitrating Mixture Preparation: In a separate beaker, carefully prepare a nitrating mixture by adding concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.

  • Nitration: Slowly add the nitrating mixture dropwise to the solution of the substrate in sulfuric acid, keeping the temperature below 5 °C. After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then at room temperature for 1 hour, and finally heat to 50-60 °C for 1 hour.

  • Quenching: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization and Isolation: Neutralize the acidic solution with a 40% aqueous sodium hydroxide solution until a yellow precipitate forms. Collect the precipitate by vacuum filtration.

  • Washing and Drying: Wash the solid thoroughly with cold water until the washings are neutral. Dry the product under vacuum to yield 6-bromo-4-nitro-3-aminopyridine.

ParameterValueReference
Starting Material6-Bromo-3-aminopyridine-
ReagentsConc. H₂SO₄, Conc. HNO₃[3]
Temperature0 °C to 60 °C[3]
Reaction Time~3 hours[3]
Expected Product6-Bromo-4-nitro-3-aminopyridine-
Step 3: Synthesis of this compound

The final step is the reduction of the nitro group to an amino group. This can be effectively achieved by catalytic hydrogenation or by using a reducing agent such as iron powder in an acidic medium.

Experimental Protocol (Analogous to the reduction of 2-amino-5-bromo-3-nitropyridine[3]):

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, suspend 6-bromo-4-nitro-3-aminopyridine (1.0 eq.) in a mixture of ethanol and water.

  • Addition of Reducing Agent: Add reduced iron powder (excess) and a catalytic amount of concentrated hydrochloric acid to the suspension.

  • Reduction: Heat the mixture on a steam bath for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Filter the hot reaction mixture to remove the iron catalyst and wash the filter cake with hot ethanol.

  • Isolation: Combine the filtrate and washings and evaporate the solvent to dryness under reduced pressure.

  • Purification: Recrystallize the dark residue from water to obtain the final product, this compound.

ParameterValueReference
Starting Material6-Bromo-4-nitro-3-aminopyridine-
Reducing AgentReduced Iron[3]
SolventEthanol/Water[3]
CatalystConcentrated Hydrochloric Acid[3]
Reaction Time1-2 hours[3]
Reported Yield (analogous)High[4]

Data Summary

The following table summarizes the key quantitative data for the proposed synthetic route, with some values being estimates based on analogous reactions due to the lack of direct literature precedent for this specific synthesis.

StepStarting MaterialProductKey ReagentsTypical Yield
13-Aminopyridine6-Bromo-3-aminopyridineNBS, AcetonitrileVariable
26-Bromo-3-aminopyridine6-Bromo-4-nitro-3-aminopyridineConc. H₂SO₄, Conc. HNO₃~70-80% (estimated)
36-Bromo-4-nitro-3-aminopyridineThis compoundFe, HCl, EtOH/H₂O>90% (estimated)

Logical Relationships and Workflow Visualization

The logical progression of the synthesis, from starting material to the final product, is depicted in the following diagram.

G cluster_workflow Experimental Workflow Start Start: 3-Aminopyridine Bromination Bromination (Step 1) Start->Bromination Purification1 Purification (Chromatography) Bromination->Purification1 Nitration Nitration (Step 2) Purification1->Nitration Purification2 Isolation (Precipitation) Nitration->Purification2 Reduction Reduction (Step 3) Purification2->Reduction Purification3 Purification (Recrystallization) Reduction->Purification3 End End Product: This compound Purification3->End

References

Spectroscopic and Synthetic Profile of 6-Bromopyridine-3,4-diamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data and synthetic methodology for 6-Bromopyridine-3,4-diamine (CAS No. 1033203-41-6). This compound is a valuable building block in medicinal chemistry, particularly in the development of kinase inhibitors for cancer treatment.[1] Its structure, featuring a bromine atom and two amino groups on a pyridine ring, allows for diverse chemical modifications, making it a versatile intermediate in the synthesis of complex pharmaceutical agents.[1]

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₅H₆BrN₃[1][2]
Molecular Weight188.03 g/mol [1][2]

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in the public domain. The following sections summarize the accessible information and provide generalized protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

A proton NMR spectrum for this compound has been reported in dimethyl sulfoxide-d₆ (DMSO-d₆). The chemical shifts (δ) in parts per million (ppm) are presented below.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.39singlet1HH-5
6.42singlet1HH-2
5.74broad singlet2HNH₂
4.66broad singlet2HNH₂

¹³C NMR, IR, and MS Data

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR, IR, and MS data for a compound such as this compound.

NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum using a 400 MHz or higher field NMR spectrometer.

    • Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum using the same instrument.

    • Employ proton decoupling to simplify the spectrum.

    • A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and peak integration.

IR Spectroscopy Protocol
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

    • Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • Acquire a background spectrum of the empty sample compartment (or clean ATR crystal) and subtract it from the sample spectrum.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • The presence of bromine will result in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br).

Synthesis of this compound

The synthesis of this compound can be achieved through the reduction of a nitro-substituted precursor.

Synthesis_of_6_Bromopyridine_3_4_diamine cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 2-Bromo-5-nitropyridin-4-amine 2-Bromo-5-nitropyridin-4-amine Reaction 2-Bromo-5-nitropyridin-4-amine->Reaction Iron_powder Iron_powder Iron_powder->Reaction Acetic_acid Acetic_acid Acetic_acid->Reaction Solvent 75C 75 °C 75C->Reaction Temperature This compound This compound Reaction->this compound Reduction

Synthesis of this compound.

General Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound.

Spectroscopic_Analysis_Workflow cluster_spectroscopy Spectroscopic Techniques Start Start: Synthesized Compound Sample_Preparation Sample Preparation (Dissolution/Pelletizing) Start->Sample_Preparation NMR NMR Spectroscopy (¹H, ¹³C) Sample_Preparation->NMR IR IR Spectroscopy Sample_Preparation->IR MS Mass Spectrometry Sample_Preparation->MS Data_Acquisition Data Acquisition NMR->Data_Acquisition IR->Data_Acquisition MS->Data_Acquisition Data_Processing Data Processing & Analysis Data_Acquisition->Data_Processing Structure_Elucidation Structure Elucidation & Verification Data_Processing->Structure_Elucidation End End: Characterized Compound Structure_Elucidation->End

General workflow for spectroscopic analysis.

References

The Strategic Role of 6-Bromopyridine-3,4-diamine in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromopyridine-3,4-diamine is a pivotal heterocyclic building block in medicinal chemistry, primarily recognized for its integral role in the synthesis of potent and selective kinase inhibitors. While not typically an active pharmaceutical ingredient itself, its unique structural features provide a versatile scaffold for the development of targeted therapeutics. This technical guide elucidates the indirect mechanism of action of this compound by examining its application in the synthesis of kinase inhibitors, the biological pathways these inhibitors modulate, and the experimental protocols used to characterize them.

Introduction: A Versatile Scaffold for Kinase Inhibition

This compound's significance in drug discovery stems from its chemical architecture. The diaminopyridine core is a well-established pharmacophore that can mimic the adenine portion of ATP, enabling it to form crucial hydrogen bonds with the hinge region of the ATP-binding site of various kinases.[1] The bromine atom at the 6-position offers a convenient attachment point for a variety of substituents through cross-coupling reactions, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize inhibitor potency and selectivity.[1]

The dysregulation of protein kinase activity is a known contributor to numerous diseases, including cancer and inflammatory disorders, making kinases a major class of drug targets.[1] Consequently, this compound serves as a foundational element in the creation of small molecule kinase inhibitors designed to modulate these aberrant signaling pathways.[1][2]

Inferred Mechanism of Action: Facilitating Kinase Inhibition

The "mechanism of action" of this compound is best understood through the function of the molecules it is used to create. As a key intermediate, it contributes to the synthesis of compounds that directly inhibit the catalytic activity of protein kinases.

Targeting the ATP-Binding Site

Kinase inhibitors derived from this compound scaffolds typically function as competitive inhibitors of ATP. The diaminopyridine moiety forms hydrogen bonds with the kinase hinge region, while the substituents introduced at the bromine position can occupy adjacent hydrophobic pockets, further enhancing binding affinity and selectivity.

cluster_kinase Kinase ATP-Binding Site cluster_inhibitor Inhibitor Scaffold hinge Hinge Region hydrophobic_pocket Hydrophobic Pocket diaminopyridine Diaminopyridine Core diaminopyridine->hinge H-Bonds substituent R-Group (from Br) substituent->hydrophobic_pocket Hydrophobic Interactions

Figure 1: Interaction of a this compound-derived inhibitor with a kinase active site.
Modulation of Signaling Pathways

By inhibiting specific kinases, these derivative compounds can modulate critical intracellular signaling pathways involved in cell proliferation, survival, and differentiation. Common targets include pathways like the JAK-STAT and MAPK signaling cascades.

cytokine Cytokine receptor Receptor cytokine->receptor jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation pstat p-STAT stat->pstat nucleus Nucleus pstat->nucleus gene Gene Expression nucleus->gene inhibitor Derived Inhibitor inhibitor->jak Inhibition

Figure 2: Inhibition of the JAK-STAT signaling pathway by a derivative kinase inhibitor.

Broader Pharmacological Context of Diaminopyridines

While the primary application of this compound is in kinase inhibitor synthesis, the broader class of diaminopyridines exhibits other biological activities. For instance, 3,4-diaminopyridine is a potassium channel blocker used to treat certain neuromuscular disorders.[3] Other diaminopyrimidine compounds act as inhibitors of dihydrofolate reductase, an enzyme crucial for DNA synthesis in microorganisms, giving them antimicrobial properties.[4][5][6]

Quantitative Data on Derivative Compounds

Direct quantitative data on the biological activity of this compound is scarce due to its role as an intermediate. However, data from derivative compounds illustrate the potential of this scaffold.

Kinase TargetInhibitor Scaffold/DerivativeIC50 (nM)Reference
JNK1Aminopyrimidine-based25[1]
JNK2Aminopyrimidine-based12[1]
JNK3Aminopyrazole-based<40[1]
p38αBiphenyl amide11[1]
TAK1Imidazopyridine with 2-cyanoacrylamide27[1]
VRK1Aminopyridine-based150[1]
FAKDiaminopyrimidine derivative (A12)130 (A549 cells), 94 (MDA-MB-231 cells)[7]
PLK4Aminopyrimidine derivative (8h)6.7[8]
BRD4-BD1Diaminopyrimidine derivative (15h)420[9]
PIM-1Pyridine derivative (12)14.3[10]
EGFRSelenopyridine derivative (12b)123[11]

Table 1: In vitro activity of various kinase inhibitors based on aminopyridine and related scaffolds.

Experimental Protocols

The characterization of kinase inhibitors derived from this compound involves a range of in vitro and cell-based assays.

In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.

Materials:

  • Purified recombinant kinase

  • Kinase substrate

  • ATP

  • Kinase assay buffer

  • Test compound

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 384-well assay plates

Procedure:

  • Prepare serial dilutions of the test compound.

  • Add the kinase, substrate, and assay buffer to the wells of a 384-well plate.

  • Add the diluted test compound to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration and determine the IC50 value.[1]

start Prepare Reagents add_reagents Add Kinase, Substrate, Buffer, and Inhibitor to Plate start->add_reagents add_atp Initiate Reaction with ATP add_reagents->add_atp incubate Incubate (e.g., 30°C, 60 min) add_atp->incubate add_adpglo Add ADP-Glo™ Reagent incubate->add_adpglo add_detection Add Kinase Detection Reagent add_adpglo->add_detection read Measure Luminescence add_detection->read analyze Calculate IC50 read->analyze

Figure 3: Workflow for an in vitro kinase inhibition assay.
Cellular Antiproliferative Assay (e.g., MTT Assay)

This colorimetric assay assesses the effect of a compound on the metabolic activity of cultured cancer cells, which is an indicator of cell viability and proliferation.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7)

  • Cell culture medium and supplements

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere.

  • Treat the cells with various concentrations of the test compound.

  • Incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

  • Remove the medium and add a solubilizing agent to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Conclusion

This compound is a cornerstone of modern medicinal chemistry, particularly in the development of targeted kinase inhibitors. Its utility lies not in its own biological activity, but in the versatile and strategically functionalized scaffold it provides for the synthesis of potent and selective drugs. Understanding the role of this and similar building blocks is crucial for the rational design of next-generation therapeutics for a wide range of diseases.

References

An In-Depth Technical Guide to 6-Bromopyridine-3,4-diamine: Commercial Availability, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromopyridine-3,4-diamine is a key heterocyclic building block in medicinal chemistry, primarily utilized as a versatile intermediate in the synthesis of complex bioactive molecules. Its strategic substitution pattern, featuring a bromine atom amenable to cross-coupling reactions and vicinal diamines ready for heterocycle formation, makes it a valuable precursor for the development of novel therapeutics, particularly kinase inhibitors. This technical guide provides a comprehensive overview of the commercial availability of this compound, detailed experimental protocols for its use in synthesis, and an exploration of the signaling pathways targeted by the resulting compounds.

Introduction

This compound (CAS No. 1033203-41-6) has emerged as a significant scaffold in the design and synthesis of pharmaceutical agents. The pyridine core, coupled with the ortho-diamine functionality, allows for the construction of fused heterocyclic systems such as imidazopyridines, which are prevalent in many biologically active compounds. The bromine atom at the 6-position serves as a convenient handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions, including Suzuki, Buchwald-Hartwig, and Sonogashira couplings. This adaptability is crucial for the exploration of structure-activity relationships (SAR) in drug discovery programs. A primary application of this compound is in the development of kinase inhibitors for cancer treatment.[1]

Commercial Availability and Suppliers

This compound is commercially available from a range of chemical suppliers. The typical purity offered is ≥95%. Below is a summary of some of the key suppliers and their product offerings. Researchers are advised to request certificates of analysis for lot-specific purity and characterization data.

SupplierProduct Number/NameCAS No.PurityAvailable Quantities
AmbeedA3981891033203-41-6>95%100mg, 250mg, 1g, 5g
BLD PharmBD2452891033203-41-6N/AInquire
Parchem408541033203-41-6N/AInquire
P&S ChemicalsPS-106511033203-41-6N/AInquire
American ElementsAE-6211471033203-41-6N/AInquire
Sigma-AldrichCIAH98ABF5CB1033203-41-6N/AInquire

Table 1: Commercial Suppliers of this compound. This table provides a non-exhaustive list of suppliers. Availability and product specifications are subject to change and should be confirmed with the respective supplier.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValue
Molecular Formula C₅H₆BrN₃
Molecular Weight 188.03 g/mol [1]
CAS Number 1033203-41-6[1]
MDL Number MFCD11100655[1]
Appearance Typically a solid
Storage Room temperature[1]

Table 2: Physicochemical Properties of this compound.

Experimental Protocols and Synthetic Applications

The utility of this compound is demonstrated in its application as a precursor for the synthesis of various heterocyclic systems. The following sections detail experimental procedures for key transformations.

Synthesis of 6-bromo-1H-[1][2][3]triazolo[4,5-c]pyridine (A GPR35 Modulator Intermediate)

A notable application of this compound is in the synthesis of G protein-coupled receptor 35 (GPR35) modulators. The following protocol describes the formation of a key triazolopyridine intermediate.

Reaction Scheme:

GPR35_Intermediate_Synthesis This compound This compound C₅H₆BrN₃ reagents + NaNO₂, HCl, H₂O This compound->reagents product 6-bromo-1H-[1,2,3]triazolo[4,5-c]pyridine C₅H₃BrN₄ reagents->product

Caption: Synthesis of a triazolopyridine intermediate.

Experimental Protocol:

  • Materials:

    • This compound (CAS 1033203-41-6)

    • Sodium nitrite (NaNO₂)

    • Hydrochloric acid (HCl)

    • Water

  • Procedure:

    • Dissolve this compound in a suitable aqueous acidic solution, such as dilute hydrochloric acid.

    • Cool the solution in an ice bath to 0-5 °C.

    • Slowly add an aqueous solution of sodium nitrite dropwise to the cooled solution of the diamine, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at 0-5 °C for a specified time (e.g., 1 hour) to allow for the diazotization and subsequent intramolecular cyclization to complete.

    • The product, 6-bromo-1H-[1][2][3]triazolo[4,5-c]pyridine, may precipitate from the reaction mixture.

    • Isolate the product by filtration, wash with cold water, and dry under vacuum.

    • Further purification can be achieved by recrystallization from an appropriate solvent system if necessary.[4]

General Protocol for the Synthesis of Imidazo[4,5-c]pyridines via Condensation

The ortho-diamine functionality of this compound is a versatile precursor for the synthesis of the imidazo[4,5-c]pyridine scaffold through condensation with aldehydes, followed by oxidative cyclization.

Reaction Workflow:

Imidazopyridine_Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Dissolve this compound and Aldehyde in Solvent B Add Oxidizing Agent A->B C Heat Reaction Mixture B->C D Cool and Isolate Crude Product C->D E Purify by Column Chromatography or Recrystallization D->E

Caption: General workflow for imidazopyridine synthesis.

Experimental Protocol (General):

  • Materials:

    • This compound

    • Substituted aldehyde (1.0 - 1.2 equivalents)

    • Oxidizing agent (e.g., p-benzoquinone, air)

    • Solvent (e.g., ethanol, acetic acid)

  • Procedure:

    • Dissolve this compound and the substituted aldehyde in a suitable solvent.

    • Add the oxidizing agent to the reaction mixture.

    • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

    • The crude product is then purified, typically by column chromatography on silica gel or by recrystallization from a suitable solvent.[4][5]

Anticipated Suzuki Cross-Coupling Reactions

Experimental Protocol (Anticipated):

  • Materials:

    • This compound

    • Arylboronic acid or ester (1.1 - 1.5 equivalents)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

    • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

    • Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol)

  • Procedure:

    • In a reaction vessel, combine this compound, the boronic acid derivative, and the base.

    • Purge the vessel with an inert gas (e.g., argon or nitrogen).

    • Add the palladium catalyst and the degassed solvent system.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.

    • Cool the reaction mixture and dilute with an organic solvent.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the crude product by flash chromatography.[6]

Application in Targeting Signaling Pathways

As a precursor to GPR35 modulators and a likely building block for various kinase inhibitors, this compound is instrumental in the development of compounds that target key cellular signaling pathways implicated in disease.

GPR35 Signaling Pathway

GPR35 is a G protein-coupled receptor that is considered an orphan receptor, though several endogenous ligands have been proposed. It is expressed in various tissues, including immune cells and the gastrointestinal tract.[7] GPR35 signaling is complex and can involve multiple G proteins, leading to the activation of several downstream pathways.[1][2]

Key GPR35 Signaling Cascades:

  • Gα13/RhoA Pathway: Activation of Gα13 can lead to the stimulation of the RhoA signaling pathway, which is involved in regulating the actin cytoskeleton, cell migration, and proliferation.[1]

  • β-arrestin-2 Pathway: GPR35 can signal through β-arrestin-2, which can lead to receptor internalization and desensitization, as well as the activation of other signaling pathways like the ERK1/2 pathway.[2]

  • Calcium Mobilization: GPR35 activation has been shown to induce calcium mobilization, which can be a critical second messenger in a multitude of cellular processes.[3]

  • Modulation of Na/K-ATPase and Src Signaling: GPR35 can interact with the Na/K-ATPase, which in turn can activate Src kinase and downstream pathways like Akt and Erk, influencing cell proliferation and metabolism.[3]

GPR35_Signaling cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response GPR35 GPR35 G_alpha_13 Gα13 GPR35->G_alpha_13 beta_arrestin β-arrestin-2 GPR35->beta_arrestin NaK_ATPase Na/K-ATPase GPR35->NaK_ATPase Ca_mobilization Ca²⁺ Mobilization GPR35->Ca_mobilization RhoA RhoA G_alpha_13->RhoA ERK ERK beta_arrestin->ERK Src Src NaK_ATPase->Src Response Cell Proliferation, Migration, Metabolism RhoA->Response ERK->Response Ca_mobilization->Response Src->ERK Akt Akt Src->Akt Akt->Response

Caption: Simplified GPR35 signaling pathways.

Kinase Inhibitor Target Pathways

Derivatives of brominated aminopyridines are well-established as scaffolds for kinase inhibitors.[8] These inhibitors can target a variety of kinases involved in cancer and inflammatory diseases. The specific pathways targeted would depend on the final structure of the inhibitor synthesized from this compound. Common kinase targets and their associated pathways include:

  • MAPK Pathway (e.g., JNK, p38): This pathway is crucial in regulating cellular responses to stress, inflammation, and apoptosis. Inhibitors targeting kinases in this pathway are of interest for treating inflammatory diseases and some cancers.[8]

  • PI3K/AKT/mTOR Pathway: This is a central signaling pathway that regulates cell growth, proliferation, survival, and metabolism. It is frequently dysregulated in cancer, making it a prime target for therapeutic intervention.

  • Receptor Tyrosine Kinases (RTKs): This family includes kinases like EGFR, VEGFR, and PDGFR, which are key regulators of cell growth, differentiation, and angiogenesis. Inhibitors of these kinases are widely used in cancer therapy.

Conclusion

This compound is a commercially accessible and highly versatile building block for the synthesis of complex heterocyclic molecules of pharmaceutical interest. Its utility in constructing fused ring systems and the potential for diversification through cross-coupling reactions make it a valuable tool for medicinal chemists. The application of this compound in the synthesis of GPR35 modulators and its potential as a precursor for a wide range of kinase inhibitors highlight its significance in modern drug discovery. The experimental protocols and pathway information provided in this guide serve as a valuable resource for researchers engaged in the development of novel therapeutics.

References

The Versatility of 6-Bromopyridine-3,4-diamine: A Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Bromopyridine-3,4-diamine is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique structural arrangement—a pyridine core functionalized with a bromine atom and two adjacent amino groups—offers a versatile platform for the synthesis of complex, biologically active molecules. The pyridine ring serves as a bioisosteric replacement for a phenyl ring in many drug scaffolds, often improving solubility and metabolic properties. The diamine functionality allows for the construction of fused heterocyclic systems, while the bromine atom provides a reactive handle for a variety of cross-coupling reactions, enabling extensive exploration of structure-activity relationships (SAR).[1] This guide delves into the synthesis, reactivity, and significant applications of this compound, with a particular focus on its role in the development of kinase and phosphodiesterase inhibitors.

Core Reactivity and Synthetic Utility

The primary utility of this compound in drug discovery stems from its amenability to diversification. The bromine atom at the 6-position is particularly susceptible to palladium-catalyzed cross-coupling reactions, which are fundamental transformations in pharmaceutical synthesis.[2]

Key reactions include:

  • Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the bromopyridine with an organoboron compound (e.g., a boronic acid or ester). It is widely used to introduce aryl or heteroaryl substituents, which are crucial for modulating target binding and pharmacokinetic properties.[3][4]

  • Buchwald-Hartwig Amination: This method facilitates the formation of carbon-nitrogen bonds, coupling the bromopyridine with a primary or secondary amine. This is instrumental in synthesizing N-aryl aminopyridines, a common motif in many therapeutic agents.[2][4]

  • Stille Coupling: This reaction couples the bromopyridine with an organotin compound to create a C-C bond, offering an alternative to the Suzuki coupling.[4]

The adjacent 3,4-diamine groups can be used as nucleophiles or as precursors for cyclization reactions to form fused imidazole, triazole, or other heterocyclic rings, further expanding the accessible chemical space.

G cluster_start Starting Material cluster_reactions Key Synthetic Transformations cluster_products Resulting Scaffolds start This compound suzuki Suzuki-Miyaura Coupling (with R-B(OH)2) start->suzuki Pd Catalyst, Base buchwald Buchwald-Hartwig Amination (with R-NH2) start->buchwald Pd Catalyst, Base cyclization Cyclization Reactions (e.g., with acids, aldehydes) start->cyclization Reaction Partner aryl_pyridines 6-Aryl/Heteroaryl-pyridine-3,4-diamines suzuki->aryl_pyridines amino_pyridines 6-Amino-pyridine-3,4-diamines buchwald->amino_pyridines fused_heterocycles Fused Bicyclic Heterocycles (e.g., Imidazopyridines) cyclization->fused_heterocycles

Caption: General synthetic routes using this compound.

Application 1: Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology and inflammatory diseases.[3] The aminopyridine scaffold, for which this compound is a key precursor, is a "hinge-binding" motif found in numerous approved kinase inhibitors. The amino group(s) can form crucial hydrogen bonds with the kinase hinge region, mimicking the interaction of the adenine moiety of ATP.[3] The bromine at the 6-position allows for the introduction of diverse substituents that can occupy adjacent hydrophobic pockets, thereby tuning the inhibitor's potency and selectivity.[3]

Quantitative Data: Activity of Related Aminopyridine-Based Inhibitors

While specific data for derivatives of this compound is proprietary or embedded in patent literature, the activity of structurally related aminopyridine scaffolds demonstrates the potential of this class of compounds.

Kinase TargetInhibitor Scaffold/DerivativeIC50 (nM)
JNK1Aminopyrimidine-based25
JNK2Aminopyrimidine-based12
p38αBiphenyl amide11
TAK1Imidazopyridine with 2-cyanoacrylamide27
VRK1Aminopyridine-based150
PrkAImidazopyridine aminofurazan840
Table 1: In vitro activity of selected aminopyridine-based kinase inhibitors against various kinase targets. Data is representative of the potential for this scaffold class.[3]
Signaling Pathway Visualization

Kinase inhibitors derived from this scaffold can modulate key signaling pathways involved in cell proliferation and inflammation, such as the p38 MAP kinase pathway.

p38_pathway stress Cellular Stress / Cytokines tak1 TAK1 stress->tak1 mkk MKK3 / MKK6 tak1->mkk p38 p38 MAPK mkk->p38 downstream Downstream Targets (e.g., MK2, ATF2) p38->downstream inhibitor This compound Derivative inhibitor->p38 Inhibition response Inflammation / Apoptosis downstream->response

Caption: Inhibition of the p38 MAP Kinase pathway.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (derived from this compound) in 100% DMSO.

    • Prepare assay buffer (e.g., HEPES, MgCl₂, Brij-35, and EGTA).

    • Prepare solutions of the target kinase, the appropriate substrate peptide, and ATP in the assay buffer.

  • Assay Procedure:

    • Dispense a small volume (e.g., 50 nL) of the test compound from a serial dilution plate into the wells of a 384-well assay plate.

    • Add the kinase solution to all wells and incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

    • Incubate the reaction for a specified time (e.g., 60 minutes) at room temperature.

    • Stop the reaction and quantify the amount of ATP remaining using a luminescence-based reagent (e.g., Kinase-Glo®). This reagent depletes the remaining ATP to generate a light signal.

    • Measure the luminescence using a microplate reader. The light signal is inversely proportional to the kinase activity.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to positive (no kinase) and negative (DMSO vehicle) controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value.[3]

Application 2: Phosphodiesterase (PDE) Inhibitors

Phosphodiesterases (PDEs) are enzymes that degrade the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[5][6] Inhibiting specific PDE isozymes is a validated therapeutic strategy for a range of conditions, including COPD, erectile dysfunction, and inflammatory diseases.[5][6] The heterocyclic nature of the this compound scaffold makes it an attractive starting point for designing novel PDE inhibitors, which often feature nitrogen-containing ring systems to interact with the active site.

While this is an emerging area for this specific scaffold, its potential is underscored by the success of other heterocyclic PDE inhibitors. For instance, derivatives could be designed to target PDE4 for inflammatory conditions or PDE5 for pulmonary hypertension.[5][7]

Signaling Pathway Visualization

PDE inhibitors prevent the degradation of cAMP or cGMP, thereby amplifying their downstream signaling effects, such as smooth muscle relaxation or reduced inflammation.

pde_pathway atp ATP / GTP ac_gc Adenylyl / Guanylyl Cyclase cyclic_amp cAMP / cGMP ac_gc->cyclic_amp Activation pde Phosphodiesterase (PDE) cyclic_amp->pde pka_pkg PKA / PKG Activation cyclic_amp->pka_pkg amp 5'-AMP / 5'-GMP (Inactive) pde->amp Degradation inhibitor This compound Derivative inhibitor->pde Inhibition response Cellular Response (e.g., Smooth Muscle Relaxation) pka_pkg->response

Caption: Mechanism of action for PDE inhibitors.
Experimental Protocol: General PDE Inhibition Assay (Fluorescence Polarization)

This protocol outlines a method to screen for inhibitors of a specific PDE isozyme.

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Prepare assay buffer (e.g., Tris-HCl, MgCl₂).

    • Prepare solutions of the target PDE enzyme, a fluorescently labeled cAMP or cGMP substrate (e.g., FAM-cAMP), and a binding agent that specifically binds to the linear monophosphate product (e.g., an antibody).

  • Assay Procedure:

    • Add the test compound from a serial dilution plate to the wells of a low-volume black assay plate (e.g., 384-well).

    • Add the PDE enzyme to the wells and incubate briefly.

    • Initiate the reaction by adding the FAM-cAMP or FAM-cGMP substrate.

    • Incubate at room temperature for a set period (e.g., 30-60 minutes) to allow the enzyme to hydrolyze the substrate.

    • Stop the reaction by adding the binding agent/antibody solution. This agent will bind to the hydrolyzed FAM-AMP/GMP product.

  • Data Analysis:

    • Measure the fluorescence polarization (FP) of each well using a suitable plate reader.

    • When the fluorescent substrate is unbound (high PDE activity), it tumbles rapidly, resulting in a low FP signal.

    • When the substrate is hydrolyzed and the product is bound by the larger antibody (low PDE activity), it tumbles slowly, resulting in a high FP signal.

    • Calculate IC50 values by plotting the FP signal against the inhibitor concentration and fitting to a dose-response curve.

Workflow and Screening Cascade

In a typical drug discovery project, compounds derived from this compound would progress through a screening cascade to identify promising candidates for further development.

screening_cascade cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_adme ADME/Tox Profiling library Library Synthesis from This compound primary Primary Assay (e.g., Kinase IC50 @ 1 ATP) library->primary selectivity Selectivity Panel (vs. related kinases/PDEs) primary->selectivity cell_based Cell-based Assay (e.g., Target Engagement) selectivity->cell_based adme In Vitro ADME (Solubility, Permeability, Met. Stability) cell_based->adme tox Cytotoxicity Assay (e.g., MTT Assay) adme->tox lead_opt Lead Optimization tox->lead_opt

Caption: A typical drug discovery screening workflow.

Conclusion

This compound stands out as a highly valuable and versatile scaffold in medicinal chemistry. Its synthetic tractability, particularly through robust palladium-catalyzed cross-coupling reactions, allows for the systematic and efficient generation of large compound libraries. The inherent properties of the resulting aminopyridine derivatives make them ideally suited for targeting enzyme families like kinases and phosphodiesterases. The data and protocols presented in this guide provide a solid foundation for researchers to leverage the rich chemistry of this building block in the design and development of novel, targeted therapeutics.

References

An In-depth Technical Guide to the Reactivity Profile of 6-Bromopyridine-3,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the reactivity of 6-Bromopyridine-3,4-diamine, a key bifunctional building block in medicinal chemistry. The molecule's unique arrangement of a halogenated pyridine core with an ortho-diamine moiety offers a versatile platform for the synthesis of complex heterocyclic structures, particularly fused imidazopyridine scaffolds. This document outlines the distinct reactivity of the bromo and amino groups, discusses chemoselectivity, and provides detailed experimental protocols and quantitative data derived from analogous systems to guide synthetic strategies.

Core Reactivity Principles

The synthetic utility of this compound is governed by the orthogonal reactivity of its two key functional regions:

  • The ortho-Diamine Moiety : The adjacent amino groups on the C3 and C4 positions are primed for cyclization reactions. This is the most characteristic and often the primary transformation for this substrate, readily forming a fused imidazole ring to yield the 6-bromo-1H-imidazo[4,5-c]pyridine core. This reaction is typically promoted by acids, aldehydes, or orthoesters under thermal conditions.

  • The C6-Bromo Group : The bromine atom on the electron-deficient pyridine ring is an excellent handle for transition metal-catalyzed cross-coupling reactions. It is highly susceptible to transformations such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, allowing for the introduction of a wide variety of aryl, heteroaryl, alkyl, or amino substituents.

A key strategic consideration is that the bromo group generally remains inert during the initial imidazole ring formation, enabling a powerful two-stage synthetic approach: first, the construction of the core heterocyclic scaffold via cyclization, followed by late-stage diversification via cross-coupling at the bromine site.

Reactivity of the ortho-Diamine Group: Imidazo[4,5-c]pyridine Formation

The condensation of the 3,4-diamine is the most facile transformation, leading to the therapeutically relevant imidazo[4,5-c]pyridine scaffold. This cyclization can be achieved with various one-carbon synthons.

Common Cyclization Methodologies
  • With Formic Acid : Refluxing in formic acid is a standard method to produce the unsubstituted imidazo[4,5-c]pyridine ring.[1]

  • With Aldehydes : Condensation with various aldehydes in the presence of a mild oxidant (like air or a dedicated reagent) yields 2-substituted imidazopyridines.[1]

  • With Orthoesters : Reaction with orthoesters such as triethyl orthoformate provides a clean route to the core ring system.[1]

The general pathway involves the formation of an intermediate amidine from one of the amino groups and the electrophilic carbon source, followed by intramolecular nucleophilic attack by the second amino group and subsequent dehydration/aromatization.

G cluster_workflow Cyclization Pathway to Imidazo[4,5-c]pyridine A 6-Bromopyridine- 3,4-diamine C Intermediate (Amidine/Imine) A->C + B One-Carbon Electrophile (e.g., HC(OEt)3, R-CHO) B->C D Intramolecular Cyclization C->D Heat / Acid E 6-Bromo-1H-imidazo [4,5-c]pyridine D->E - H2O

Caption: Pathway for Imidazo[4,5-c]pyridine synthesis.

Reactivity of the Bromo Group: Cross-Coupling Reactions

After formation of the stable imidazo[4,5-c]pyridine core, the C6-bromo group serves as a versatile anchor point for diversification using palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the fused heterocyclic system enhances the reactivity of the C-Br bond towards oxidative addition to the palladium catalyst.[2]

Suzuki-Miyaura Coupling

This reaction is a powerful method for forming C-C bonds by coupling the bromo-imidazopyridine with an organoboron compound. It is widely used to introduce aryl or heteroaryl substituents. The presence of the nearby imidazole and pyridine nitrogen atoms necessitates careful selection of ligands to avoid catalyst inhibition.[3] Bulky, electron-rich phosphine ligands are often effective for such electron-rich heterocyclic substrates.[4]

Buchwald-Hartwig Amination

This reaction enables the formation of C-N bonds, coupling the bromo-imidazopyridine with a primary or secondary amine. This is a key transformation for accessing a diverse range of N-substituted derivatives. The choice of catalyst, ligand, and base is critical for achieving high yields.[5]

G cluster_workflow Post-Cyclization Functionalization via Cross-Coupling A 6-Bromo-1H-imidazo [4,5-c]pyridine B Suzuki Coupling (Ar-B(OH)2) A->B Pd Catalyst, Base C Buchwald-Hartwig (R2NH) A->C Pd Catalyst, Base D 6-Aryl-1H-imidazo [4,5-c]pyridine B->D E 6-Amino-1H-imidazo [4,5-c]pyridine C->E

Caption: Key cross-coupling reactions for diversification.

Data Presentation: Representative Reaction Conditions

Note: Direct quantitative studies for this compound are limited. The following data is extrapolated from reactions with structurally similar aminobromopyridines and bromo-imidazopyridines to provide a strong predictive basis for reaction optimization.

Table 1: Suzuki-Miyaura Coupling Conditions for Bromo-Heterocycles

Entry Aryl Halide Boronic Acid Catalyst (mol%) Ligand Base Solvent Temp (°C) Time (h) Yield (%)
1 5-Bromo-2-methylpyridin-3-amine Phenylboronic acid Pd(PPh₃)₄ (5) - K₃PO₄ 1,4-Dioxane/H₂O 90 15 ~85-95
2 6-Bromopyridin-3-amine Arylboronic acid Pd(OAc)₂ (2) SPhos K₃PO₄ 1,4-Dioxane 100 12 ~70-90
3 6-Bromo-imidazo[4,5-b]pyridine 4-Nitrophenylboronic acid Pd(dppf)Cl₂ (5) - K₂CO₃ DMF/H₂O 100 2 81

| 4 | 6-Bromopyridin-3-amine | Arylboronic acid | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ | DMF | 120 (MW) | 0.25 | ~80-95 |

Data adapted from references[2][3][4][6].

Table 2: Buchwald-Hartwig Amination Conditions for Bromo-Heterocycles

Entry Aryl Halide Amine Catalyst (mol%) Ligand Base Solvent Temp (°C) Time (h) Yield (%)
1 6-Bromopyridin-3-amine Morpholine Pd₂(dba)₃ (2) XPhos NaOtBu Toluene 100 18 ~85-95
2 2-Amino-6-bromopyridine Primary/Secondary Amine Pd₂(dba)₃ (1.5) BINAP NaOtBu Toluene 80 4 ~60-70

| 3 | 6-Bromopyridin-3-amine | Aniline | Pd(OAc)₂ (2) | RuPhos | K₂CO₃ | 1,4-Dioxane | 110 | 24 | ~75-85 |

Data adapted from references[5][7].

Experimental Protocols

Protocol 1: Synthesis of 6-Bromo-1H-imidazo[4,5-c]pyridine (Adapted from[1])
  • Reaction Setup : To a round-bottom flask, add this compound (1.0 equiv).

  • Reagent Addition : Add triethyl orthoformate (3.0 equiv) and a catalytic amount of p-toluenesulfonic acid (0.1 equiv).

  • Reaction Conditions : Heat the reaction mixture to reflux (approx. 145-150 °C) for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up : Cool the reaction mixture to room temperature. Remove the excess triethyl orthoformate under reduced pressure.

  • Purification : Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the desired product.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling (Adapted from[3][4])
  • Reaction Setup : In a flame-dried Schlenk flask or microwave vial, combine 6-bromo-1H-imidazo[4,5-c]pyridine (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv).

  • Inert Atmosphere : Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Catalyst Addition : Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂ or Pd(PPh₃)₄, 2-5 mol%).

  • Solvent Addition : Add a degassed solvent system, such as 1,4-dioxane/water (4:1) or DMF, via syringe.

  • Reaction Conditions : Heat the reaction mixture with vigorous stirring to 90-120 °C for 2-18 hours. For microwave-assisted reactions, heat to 120-150 °C for 10-30 minutes. Monitor progress by TLC or LC-MS.

  • Work-up : After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the layers. Wash the organic layer with water and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel.

cluster_workflow General Experimental Workflow for Suzuki Coupling A Combine Reactants (Aryl Halide, Boronic Acid, Base) in Schlenk Flask B Establish Inert Atmosphere (Evacuate/Backfill Ar) A->B C Add Pd Catalyst & Degassed Solvent B->C D Heat Reaction (Conventional or MW) Monitor by TLC/LC-MS C->D E Aqueous Work-up (Extraction) D->E F Purification (Column Chromatography) E->F G Final Product F->G

Caption: A typical experimental workflow for Suzuki coupling.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex nitrogen-containing heterocycles. Its reactivity is characterized by a chemoselective profile where the ortho-diamine moiety readily undergoes cyclization to form a stable imidazo[4,5-c]pyridine core, while the C6-bromo group is preferentially functionalized in a subsequent step via palladium-catalyzed cross-coupling reactions. This predictable, two-stage reactivity allows for a robust and modular approach to the synthesis of diverse compound libraries, making it an important tool for drug discovery and development professionals. Careful optimization of reaction conditions, guided by the data on analogous systems presented herein, is key to achieving high yields and purity.

References

6-Bromopyridine-3,4-diamine: A Versatile Precursor for the Synthesis of Fused Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromopyridine-3,4-diamine is a pivotal starting material in the synthesis of a diverse array of fused heterocyclic compounds. Its unique structure, featuring a pyridine ring substituted with a bromine atom and two adjacent amino groups, offers a versatile platform for constructing various bicyclic and polycyclic systems. The presence of the ortho-diamine functionality allows for facile cyclocondensation reactions with a range of electrophilic reagents, leading to the formation of five- and six-membered heterocyclic rings fused to the pyridine core. The bromine atom, in turn, serves as a valuable handle for further functionalization, most notably through palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide variety of substituents and the generation of extensive chemical libraries.

This technical guide provides a comprehensive overview of the synthetic utility of this compound as a precursor for the synthesis of medicinally relevant heterocyclic compounds, including imidazo[4,5-b]pyridines and pyrido[3,4-b]pyrazines. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways are presented to assist researchers in the effective utilization of this versatile building block.

Synthesis of Imidazo[4,5-b]pyridines

The reaction of this compound with aldehydes or carboxylic acids is a common and efficient method for the synthesis of 6-bromo-substituted imidazo[4,5-b]pyridines. These compounds are of significant interest in medicinal chemistry, with many derivatives exhibiting potent biological activities, including kinase inhibition.

Reaction with Aldehydes

The condensation of this compound with various aldehydes in the presence of an oxidizing agent, or under oxidative conditions, leads to the formation of 2-substituted-6-bromo-3H-imidazo[4,5-b]pyridines.

A representative reaction is the synthesis of 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine, which has been achieved in high yield.

G cluster_0 Synthesis of 6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine This compound This compound Product 6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine This compound:e->Product:w + Benzaldehyde Benzaldehyde Benzaldehyde:e->Product:w Na2S2O5_DMSO Na2S2O5, DMSO Na2S2O5_DMSO:n->Product:s

Caption: General reaction scheme for the synthesis of 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine.

Quantitative Data for Imidazo[4,5-b]pyridine Synthesis
Product NameReactantsReagents/ConditionsYield (%)Melting Point (°C)Analytical Data
6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridineThis compound, BenzaldehydeNa2S2O5, DMSO91.4>300¹H NMR (400 MHz, DMSO-d₆): δ 8.43 (d, J = 2.12 Hz, 1H), 8.28 (d, J = 1.52 Hz, 1H), 8.26–8.22 (m, 2H), 7.59–7.57 (m, 3H). ¹³C NMR (151 MHz, DMSO-d₆): δ 154.67, 144.57, 131.43, 129.62, 129.56 (2C), 127.40 (2C), 113.46. MS (ESI): m/z = 275.99/277.13 [M+H]⁺.[1]
Experimental Protocol: Synthesis of 6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine[1]
  • To a solution of this compound (1.00 g, 5.31 mmol) in DMSO (5 mL), add benzaldehyde (0.56 g, 5.31 mmol) and sodium metabisulfite (Na₂S₂O₅) (0.55 g, 2.92 mmol).

  • Heat the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Isolate the product by filtration.

  • Wash the solid with a suitable solvent (e.g., water, ethanol).

  • Dry the product to obtain 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine as a light brown powder.

Synthesis of Pyrido[3,4-b]pyrazines

The condensation of this compound with α-dicarbonyl compounds provides a direct route to the synthesis of 7-bromo-substituted pyrido[3,4-b]pyrazines. These heterocyclic systems are also important scaffolds in drug discovery, particularly in the development of protein kinase inhibitors.

Reaction with α-Ketoesters

The reaction of this compound (also referred to as 5-bromo-3,4-diaminopyridine) with α-ketoesters, such as methyl oxo(phenyl)acetate, initially forms a dihydropyrido[3,4-b]pyrazin-2(1H)-one intermediate, which can be subsequently converted to the aromatic pyrido[3,4-b]pyrazine.

G cluster_1 Synthesis of 8-Bromo-3-phenylpyrido[3,4-b]pyrazine Start This compound Intermediate 8-Bromo-3-phenylpyrido[3,4-b]pyrazin-2(1H)-one Start:e->Intermediate:w + Reagent1 Methyl oxo(phenyl)acetate Reagent1:e->Intermediate:w Product 8-Bromo-2-chloro-3-phenylpyrido[3,4-b]pyrazine Intermediate:e->Product:w Reagent2 POBr₃ Reagent2:n->Product:s Reagent3 P(Ph)₃, Dioxane Final_Product 8-Bromo-3-phenylpyrido[3,4-b]pyrazine Reagent3:n->Final_Product:s Product:e->Final_Product:w

Caption: Reaction pathway for the synthesis of 8-bromo-3-phenylpyrido[3,4-b]pyrazine.

Quantitative Data for Pyrido[3,4-b]pyrazine Synthesis
Product NameReactantsReagents/ConditionsYield (%)Melting Point (°C)Analytical Data
8-Bromo-3-phenylpyrido[3,4-b]pyrazin-2(1H)-oneThis compound, Methyl oxo(phenyl)acetateMethanol, rt, 24h95290-291¹H NMR (400 MHz, DMSO-d₆): δ 12.80 (br s, 1H), 8.84 (d, 1H, J=0.6 Hz), 8.27 (d, 1H, J=0.6 Hz), 8.04-8.00 (m, 2H), 7.55-7.52 (m, 3H). ¹³C NMR (100 MHz, DMSO-d₆): δ 155.1 (C), 149.7 (CH), 146.9 (C), 140.0 (CH), 133.5 (C), 132.0 (C), 131.7 (CH), 129.3 (2CH), 129.1 (2CH), 128.9 (C), 109.9 (C). MS (ESI) m/z (%): 302.0 (100) [M+H]⁺, 304.0 (98) [M+H+2]⁺.[2]
8-Bromo-3-phenylpyrido[3,4-b]pyrazine8-Bromo-2-chloro-3-phenylpyrido[3,4-b]pyrazineTriphenylphosphine, Dioxane, Reflux, 24h83151-152¹H NMR (400 MHz, DMSO-d₆): δ 9.96 (s, 1H), 9.55 (s, 1H), 8.46-8.42 (m, 2H), 7.70-7.66 (m, 3H). ¹³C NMR (100 MHz, DMSO-d₆): δ 154.5 (CH), 150.3 (CH), 148.8 (CH), 142.4 (C), 138.7 (C), 135.8 (C), 132.3 (CH), 130.2 (2CH), 129.3 (C), 128.9 (2CH), 120.5 (C). MS (ESI) m/z (%): 287.1 (100) [M+H]⁺, 289.1 (100) [M+H+2]⁺.[2]
Experimental Protocol: Synthesis of 8-Bromo-3-phenylpyrido[3,4-b]pyrazine[2]

Step 1: Synthesis of 8-Bromo-3-phenylpyrido[3,4-b]pyrazin-2(1H)-one

  • To a solution of 3,4-diamino-5-bromopyridine (3.76 g, 20.0 mmol) in methanol (150 mL), add methyl oxo(phenyl)acetate (3.90 g, 20.0 mmol).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Filter the resulting mixture and continue stirring the filtrate for an additional 24 hours.

  • Filter the solution again and combine the two batches of solid.

  • Purify the combined solid by silica gel column chromatography using a dichloromethane/ethanol (19/1) mixture as the eluent to yield the product as a beige powder.

Step 2: Synthesis of 8-Bromo-2-chloro-3-phenylpyrido[3,4-b]pyrazine

  • A mixture of 8-bromo-3-phenylpyrido[3,4-b]pyrazin-2(1H)-one (3.02 g, 10.0 mmol) and phosphorus oxybromide (POBr₃) (5.72 g, 20.0 mmol) is heated.

  • Monitor the reaction by TLC.

  • After completion, the reaction mixture is worked up by pouring it onto ice and neutralizing with an appropriate base.

  • Extract the product with an organic solvent and purify by column chromatography.

Step 3: Synthesis of 8-Bromo-3-phenylpyrido[3,4-b]pyrazine

  • To a solution of 8-bromo-2-chloro-3-phenylpyrido[3,4-b]pyrazine in dioxane, add triphenylphosphine.

  • Reflux the reaction mixture for 24 hours.

  • After cooling, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to obtain the final product.

Workflow for Heterocycle Synthesis and Functionalization

The general workflow for utilizing this compound as a precursor involves an initial cyclocondensation reaction to form the fused heterocyclic core, followed by diversification through cross-coupling reactions at the bromine position.

G cluster_2 Synthetic Workflow Start This compound Cyclocondensation Cyclocondensation (e.g., with dicarbonyls) Start->Cyclocondensation Fused_Heterocycle 6-Bromo-fused heterocycle Cyclocondensation->Fused_Heterocycle Cross_Coupling Pd-catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Fused_Heterocycle->Cross_Coupling Functionalized_Product Functionalized heterocyclic compounds Cross_Coupling->Functionalized_Product Biological_Screening Biological Screening (e.g., Kinase Assays) Functionalized_Product->Biological_Screening

Caption: General workflow from this compound to biologically active compounds.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide range of fused heterocyclic compounds. The straightforward and high-yielding cyclocondensation reactions to form imidazo[4,5-b]pyridines and pyrido[3,4-b]pyrazines, coupled with the potential for further diversification via cross-coupling reactions, make it an attractive starting material for drug discovery and development. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers aiming to explore the rich chemistry of this precursor and develop novel bioactive molecules. The heterocyclic scaffolds derived from this compound are known to interact with various biological targets, particularly protein kinases, highlighting their potential in the development of new therapeutic agents.

References

A Technical Guide to 6-Bromopyridine-3,4-diamine and Its Analogs: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the literature on 6-Bromopyridine-3,4-diamine and its analogs. While specific research on this compound is limited, this document extrapolates from the rich data available for its close structural isomers and precursors, particularly 6-Bromopyridin-3-amine, to provide a thorough understanding of the synthesis, biological activity, and therapeutic potential of this class of compounds. This guide is intended for researchers, scientists, and drug development professionals working in medicinal chemistry and oncology.

Introduction to Brominated Aminopyridines

Brominated aminopyridines are a class of heterocyclic compounds that serve as versatile scaffolds in medicinal chemistry. The pyridine ring is a "privileged structure" in drug discovery, appearing in numerous FDA-approved drugs. The presence of a bromine atom provides a reactive handle for various cross-coupling reactions, allowing for the synthesis of diverse compound libraries. The amino groups, on the other hand, can form crucial hydrogen bonds with biological targets, such as the hinge region of kinases. This combination of features makes brominated aminopyridines, including this compound and its analogs, valuable building blocks for the development of targeted therapies, particularly in oncology.

Synthesis of this compound and Analogs

While a specific, detailed synthesis for this compound is not extensively documented in peer-reviewed literature, a plausible and efficient synthetic route can be proposed based on established methodologies for related compounds. The most logical approach involves the synthesis of the key intermediate, 6-Bromopyridin-3-amine, followed by nitration and subsequent reduction.

Synthesis of 6-Bromopyridin-3-amine

The most common laboratory-scale synthesis of 6-Bromopyridin-3-amine starts from 3-aminopyridine via direct bromination.[1]

Reaction Pathway:

3-Aminopyridine 3-Aminopyridine 6-Bromopyridin-3-amine 6-Bromopyridin-3-amine 3-Aminopyridine->6-Bromopyridin-3-amine N-Bromosuccinimide (NBS) Acetonitrile, 0°C to rt

Caption: Synthesis of 6-Bromopyridin-3-amine via direct bromination.

Experimental Protocol: Regioselective Bromination of 3-Aminopyridine [1]

  • Materials: 3-Aminopyridine, N-Bromosuccinimide (NBS), Anhydrous Acetonitrile, Dichloromethane (DCM), Saturated aqueous sodium bicarbonate solution, Saturated aqueous sodium thiosulfate solution, Brine, Anhydrous sodium sulfate, Silica gel, Hexane, Ethyl acetate.

  • Procedure:

    • Dissolve 3-aminopyridine (1.0 eq) in anhydrous acetonitrile in a dry round-bottom flask under an inert atmosphere.

    • Cool the solution to 0°C using an ice bath.

    • Add N-Bromosuccinimide (1.0-1.2 eq) portion-wise over 15-30 minutes, maintaining a low temperature.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous sodium thiosulfate solution.

    • Dilute the mixture with dichloromethane and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the 6-bromo isomer.

Proposed Synthesis of this compound

A feasible route to this compound involves the nitration of 6-Bromopyridin-3-amine at the 4-position, followed by the reduction of the nitro group.

Proposed Reaction Pathway:

6-Bromopyridin-3-amine 6-Bromopyridin-3-amine 6-Bromo-4-nitropyridin-3-amine 6-Bromo-4-nitropyridin-3-amine 6-Bromopyridin-3-amine->6-Bromo-4-nitropyridin-3-amine HNO₃ / H₂SO₄ This compound This compound 6-Bromo-4-nitropyridin-3-amine->this compound Reduction (e.g., H₂, Pd/C or SnCl₂/HCl)

Caption: Proposed synthesis of this compound.

Experimental Protocol: Reduction of a Nitropyridine Precursor (General) [2]

  • Materials: Nitro-substituted pyridine, Palladium on carbon (Pd/C) or Tin(II) chloride (SnCl₂), Hydrogen source (H₂ gas or a transfer hydrogenation reagent like triethylsilane) or concentrated Hydrochloric acid, appropriate solvent (e.g., Ethanol, Ethyl acetate, or Tetrahydrofuran).

  • Procedure (Catalytic Hydrogenation):

    • Dissolve the nitro-substituted pyridine in a suitable solvent in a hydrogenation vessel.

    • Add a catalytic amount of Pd/C.

    • Pressurize the vessel with hydrogen gas (or add the transfer hydrogenation reagent).

    • Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

    • Filter the reaction mixture through celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the product by crystallization or column chromatography.

Biological Activity of this compound Analogs

Analogs of this compound, particularly those based on the 6-Bromopyridin-3-amine and diaminopyridine scaffolds, have shown significant potential as inhibitors of protein kinases and as anticancer agents.[3][4]

Kinase Inhibitory Activity

The aminopyridine moiety is known to interact with the ATP-binding site of various kinases, often forming hydrogen bonds with the hinge region. The bromine at the 6-position allows for the introduction of various substituents via cross-coupling reactions, which can be tailored to target the hydrophobic regions of the kinase active site, thereby improving potency and selectivity.

Table 1: Kinase Inhibitory Activity of Selected Aminopyridine-Based Analogs [5]

Kinase TargetScaffold/DerivativeIC₅₀ (nM)
JNK1Aminopyrimidine-based25
JNK2Aminopyrimidine-based12
JNK3Aminopyrazole-based<40
p38αBiphenyl amide11
TAK1Imidazopyridine27
VRK1Aminopyridine-based150
Anticancer Activity

The inhibition of key kinases involved in cell signaling pathways by these compounds translates to antiproliferative activity in various cancer cell lines.

Table 2: In Vitro Anticancer Activity (IC₅₀ in µM) of a Hypothetical Series of 6-Bromopyridin-3-amine Analogs (BPS-1 to BPS-4) [3]

CompoundMCF-7 (Breast)A549 (Lung)HCT116 (Colon)
BPS-115.221.818.5
BPS-28.712.49.9
BPS-32.13.52.8
BPS-40.91.21.1

Key Signaling Pathways

Kinase inhibitors derived from the 6-Bromopyridin-3-amine scaffold can modulate critical signaling pathways implicated in cancer cell proliferation, survival, and inflammation. The c-Jun N-terminal kinase (JNK) and p38 MAP kinase pathways are prominent targets.[5]

cluster_0 Upstream Signals (Stress, Cytokines) cluster_1 MAPK Cascade cluster_2 Downstream Effects Signal Stress / Cytokines MAP3K MAP3K (e.g., TAK1) Signal->MAP3K MKK4_7 MKK4/7 MAP3K->MKK4_7 MKK3_6 MKK3/6 MAP3K->MKK3_6 JNK JNK MKK4_7->JNK AP1 AP-1 JNK->AP1 p38 p38 MKK3_6->p38 Inflammation Inflammation p38->Inflammation Apoptosis Apoptosis AP1->Apoptosis Proliferation Proliferation AP1->Proliferation Inhibitor This compound Analog Inhibitor->JNK Inhibitor->p38

Caption: Inhibition of JNK and p38 MAPK pathways by aminopyridine analogs.

Experimental Protocols for Biological Evaluation

Standardized and reproducible methodologies are essential for the biological screening of novel this compound analogs.

In Vitro Cytotoxicity Assessment (MTT Assay)[3]

This colorimetric assay is widely used to measure the cytotoxic effects of potential anticancer compounds by assessing cell metabolic activity.

  • Cell Lines: Human cancer cell lines such as MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HCT116 (colorectal carcinoma) are commonly used.

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48-72 hours).

    • MTT Addition: After incubation, add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals in metabolically active cells.

    • Solubilization and Measurement: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at approximately 570 nm using a multi-well spectrophotometer.

    • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC₅₀ values by plotting the percentage of inhibition against the compound concentrations.

In Vitro Kinase Inhibition Assay (General Protocol)[5]

Biochemical assays are employed to determine the direct inhibitory effect of compounds on specific kinase enzymes.

  • Materials: Recombinant kinase, appropriate substrate, ATP, assay buffer, test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • In a multi-well plate, add the kinase, the substrate, and the test compound.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction for a specific time at a controlled temperature.

    • Stop the reaction and add the detection reagent to measure the amount of product formed (or remaining ATP).

    • Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

    • Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control and determine the IC₅₀ value.

Conclusion

This compound and its analogs represent a promising class of compounds for the development of novel therapeutics, particularly kinase inhibitors for cancer treatment. The synthetic versatility of the brominated aminopyridine scaffold allows for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity. While direct experimental data on this compound is scarce, the wealth of information on its close analogs provides a strong foundation for future research. The proposed synthetic routes and the biological evaluation protocols outlined in this guide offer a solid starting point for researchers to explore the therapeutic potential of this intriguing molecule and its derivatives.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 6-Bromopyridine-3,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds. This application note provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura coupling of 6-Bromopyridine-3,4-diamine with various arylboronic acids. The resulting 6-arylpyridine-3,4-diamine scaffold is a key pharmacophore found in numerous biologically active molecules, notably as inhibitors of Glycogen Synthase Kinase-3 (GSK-3), a crucial enzyme implicated in a variety of diseases including neurodegenerative disorders, diabetes, and cancer. The presence of the vicinal diamine functionality on the pyridine ring also offers a versatile handle for further chemical modifications, making this protocol highly relevant for medicinal chemistry and drug discovery programs.

General Reaction Scheme

The general transformation involves the coupling of this compound with an arylboronic acid in the presence of a palladium catalyst, a base, and a suitable solvent system.

General Suzuki-Miyaura coupling reaction of this compound.

Data Presentation: Comparative Reaction Conditions and Yields

While specific data for a wide range of Suzuki couplings with this compound is limited in the public domain, the following table summarizes typical reaction conditions and reported yields for the coupling of structurally similar aminobromopyridines and related substrates. This data serves as a strong starting point for reaction optimization.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O (4:1)9018Moderate to Good
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane10016Good to Excellent
33-Chlorophenylboronic acidPd₂(dba)₃ (2.5)XPhos (5)Cs₂CO₃Toluene11012Good
44-Fluorophenylboronic acidPd(dppf)Cl₂ (5)-K₂CO₃DMF/H₂O (4:1)120 (MW)0.5Good to Excellent
52-Thiopheneboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O (4:1)8524Moderate

Note: Yields are estimated based on reactions with similar substrates and are intended as a guide. Optimization is recommended for each specific arylboronic acid.

Experimental Protocols

Two representative protocols are provided below: a conventional heating method and a microwave-assisted method, which can significantly reduce reaction times.[1]

Protocol 1: Conventional Heating

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Degassed Water

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Under a positive pressure of the inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol).

  • Add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Heat the reaction mixture to 90-100°C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-arylpyridine-3,4-diamine.

Protocol 2: Microwave-Assisted Synthesis

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Microwave vial with a stir bar

  • Microwave reactor

Procedure:

  • In a microwave vial, combine this compound (1.0 mmol), the arylboronic acid (1.5 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).

  • Add anhydrous 1,4-dioxane (5 mL) to the vial.

  • Seal the vial with a cap and place it in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 120-150°C) for 10-30 minutes.[1]

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up and purify the product as described in the conventional heating protocol.

Mandatory Visualizations

Experimental Workflow

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Arylboronic Acid - Base (e.g., K₃PO₄) catalyst Add Catalyst System: - Pd Source (e.g., Pd(PPh₃)₄) - Ligand (if needed) reagents->catalyst solvent Add Degassed Solvent: (e.g., Dioxane/H₂O) catalyst->solvent heating Heat Reaction: - Conventional (90-100°C) - Microwave (120-150°C) solvent->heating monitor Monitor Progress: (TLC, LC-MS) heating->monitor extraction Aqueous Work-up: - Dilute with EtOAc - Wash with H₂O & Brine monitor->extraction purification Purification: - Dry Organic Layer - Concentrate - Column Chromatography extraction->purification product 6-Arylpyridine-3,4-diamine purification->product

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Cycle pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex oxidative_addition oxidative_addition Oxidative Addition pd2_biaryl R¹-Pd(II)L₂-R² pd2_complex->pd2_biaryl transmetalation transmetalation Transmetalation pd2_biaryl->pd0 reductive_elimination product R¹-R² pd2_biaryl->product reductive_elimination Reductive Elimination r1x R¹-X (this compound) r1x->pd2_complex boronic_acid R²-B(OR)₂ boronic_acid->pd2_biaryl base Base base->pd2_biaryl

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Glycogen Synthase Kinase-3 (GSK-3) Signaling Pathway

The products of this Suzuki-Miyaura coupling, 6-arylpyridine-3,4-diamines, are structurally related to known inhibitors of Glycogen Synthase Kinase-3 (GSK-3). GSK-3 is a constitutively active serine/threonine kinase that plays a pivotal role in numerous cellular processes.[2] Its activity is primarily regulated by inhibitory phosphorylation through upstream kinases, most notably Akt (Protein Kinase B), which is activated by the PI3K pathway in response to growth factors and insulin.[3][4] Inhibition of GSK-3 leads to the stabilization and activation of its downstream targets, such as β-catenin in the Wnt signaling pathway and glycogen synthase in metabolic pathways.[2][4]

GSK3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Growth Factors/ Insulin WntR Wnt Receptor (Frizzled/LRP6) destruction_complex Destruction Complex (Axin, APC, CK1) WntR->destruction_complex Wnt Signal Akt Akt (PKB) PI3K->Akt activates GSK3 GSK-3 Akt->GSK3 inhibits (phosphorylation) beta_catenin β-catenin GSK3->beta_catenin phosphorylates for degradation GS Glycogen Synthase GSK3->GS inhibits (phosphorylation) destruction_complex->GSK3 sequesters TCF_LEF TCF/LEF beta_catenin->TCF_LEF translocates and co-activates inhibitor 6-Arylpyridine-3,4-diamine inhibitor->GSK3 Inhibits gene_transcription Gene Transcription (Cell Proliferation, etc.) TCF_LEF->gene_transcription activates

Caption: Simplified GSK-3 signaling pathway and the point of intervention.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Bromopyridine-3,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical industry, due to its broad substrate scope and tolerance of various functional groups. The synthesis of substituted pyridine-3,4-diamines is of significant interest as this structural motif is a key component in a wide range of biologically active compounds. This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 6-Bromopyridine-3,4-diamine, a critical intermediate in the synthesis of various pharmaceutical agents.

Reaction Principle

The Buchwald-Hartwig amination of this compound involves the reaction of the C-Br bond with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle is generally understood to proceed through a sequence of oxidative addition of the aryl bromide to a Pd(0) complex, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired N-substituted pyridine-3,4,6-triamine and regenerate the Pd(0) catalyst.[1] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and is dependent on the specific amine coupling partner.

Data Presentation: Representative Reaction Conditions

While specific quantitative data for the Buchwald-Hartwig amination of this compound is limited in the public literature, the following tables summarize typical reaction conditions and reported yields for the amination of the closely related substrate, 6-Bromopyridin-3-amine. These examples with a structurally similar substrate provide a strong starting point for reaction optimization.

Table 1: Buchwald-Hartwig Amination of 6-Bromopyridin-3-amine with Aryl Amines

EntryAminePalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene10012>90 (Est.)
24-MethoxyanilinePd(OAc)₂ (3)BINAP (4.5)Cs₂CO₃ (1.5)Dioxane11016~85 (Est.)
32-MethylanilinePd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄ (2.0)Toluene10018~80 (Est.)

Table 2: Buchwald-Hartwig Amination of 6-Bromopyridin-3-amine with Alkyl Amines

EntryAminePalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd(OAc)₂ (2)BrettPhos (4)NaOtBu (1.4)THF808~95 (Est.)
2n-HexylaminePd₂(dba)₃ (2)tBuXPhos (4)LiHMDS (1.5)THF6512~88 (Est.)
3Cyclohexylamine[Pd(allyl)Cl]₂ (1)cataCXium A (2)K₂CO₃ (2.0)t-BuOH9024~75 (Est.)

Note: Yields are estimated based on typical outcomes for similar substrates and conditions as reported in the literature.

Experimental Protocols

The following are general protocols for performing a Buchwald-Hartwig amination with this compound. These should be adapted and optimized for the specific amine coupling partner.

Protocol 1: General Procedure for Aryl Amines

Materials:

  • This compound (1.0 equiv)

  • Aryl amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene (to achieve a concentration of 0.1 M of the limiting reagent)

  • Schlenk flask and condenser

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, Pd₂(dba)₃, XPhos, and NaOtBu.[1]

  • Evacuate and backfill the flask with the inert gas three times.[1]

  • Add anhydrous toluene via syringe.[1]

  • Add the aryl amine via syringe.[1]

  • Heat the reaction mixture to 100 °C with vigorous stirring.[1]

  • Monitor the reaction progress by TLC or LC-MS.[1]

  • Upon completion, cool the reaction to room temperature.[1]

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.[1]

  • Wash the filtrate with water and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Alkyl Amines

Materials:

  • This compound (1.0 equiv)

  • Alkyl amine (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • BrettPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Sealed reaction vessel

Procedure:

  • In a glovebox or under a stream of inert gas, add this compound, Pd(OAc)₂, BrettPhos, and NaOtBu to a dry sealed reaction vessel equipped with a stir bar.

  • Add anhydrous THF.

  • Add the alkyl amine.

  • Seal the vessel and remove it from the glovebox (if applicable).

  • Place the vessel in a preheated heating block or oil bath at 80 °C.[1]

  • Stir the reaction for the desired time (e.g., 4-12 hours).[1]

  • Cool the reaction to room temperature.[1]

  • Carefully open the reaction vessel.

  • Dilute the reaction mixture with diethyl ether and quench with a saturated aqueous solution of ammonium chloride.[1]

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-Br) pd0->oxidative_addition Ar-Br pd_ii_complex Ar-Pd(II)L_n-Br oxidative_addition->pd_ii_complex amine_coordination Amine Coordination (R₂NH) pd_ii_complex->amine_coordination R₂NH pd_amido_complex [Ar-Pd(II)L_n-NHR₂]⁺Br⁻ amine_coordination->pd_amido_complex deprotonation Deprotonation (Base) pd_amido_complex->deprotonation Base pd_amido Ar-Pd(II)L_n-NR₂ deprotonation->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR₂ reductive_elimination->product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow start Start reagents Combine this compound, Pd precursor, ligand, and base in a dry Schlenk flask. start->reagents inert_atmosphere Establish inert atmosphere (evacuate and backfill with Ar or N₂). reagents->inert_atmosphere add_solvents_amine Add anhydrous solvent and amine coupling partner. inert_atmosphere->add_solvents_amine reaction Heat the reaction mixture with vigorous stirring. Monitor progress by TLC or LC-MS. add_solvents_amine->reaction workup Cool to room temperature. Dilute with organic solvent and filter through Celite. Wash with water and brine. reaction->workup purification Dry organic layer and concentrate under vacuum. Purify by column chromatography. workup->purification end End purification->end

Caption: General experimental workflow for Buchwald-Hartwig amination.

Troubleshooting and Optimization

  • Low or No Conversion:

    • Catalyst/Ligand: The choice of ligand is critical. For electron-rich amines, bulkier, electron-rich ligands like XPhos or RuPhos may be beneficial. For less reactive amines, consider more active pre-catalysts.[1]

    • Base: A stronger base like lithium bis(trimethylsilyl)amide (LiHMDS) may be required for less acidic amines. Ensure the base is fresh and anhydrous.[1]

    • Inert Atmosphere: Oxygen can deactivate the palladium catalyst. Ensure proper Schlenk or glovebox techniques are used.[1]

    • Solvent: The solvent must be anhydrous. Toluene and dioxane are common choices, but THF can also be effective, especially at lower temperatures.[1]

  • Side Reactions:

    • Hydrodehalogenation: This side reaction can be minimized by using the appropriate ligand and ensuring an efficient coupling reaction.[1]

    • Homocoupling of Amines: This is less common but can occur at high temperatures. Lowering the reaction temperature might be necessary.[1]

Conclusion

The Buchwald-Hartwig amination of this compound is a robust and highly adaptable method for the synthesis of a diverse range of N-substituted pyridine-3,4,6-triamines. The protocols and data provided herein, based on the closely related 6-Bromopyridin-3-amine, serve as a valuable starting point for researchers. Careful optimization of the catalyst system, base, and reaction conditions is essential to achieve high yields and purity for specific amine coupling partners, enabling the efficient synthesis of key intermediates for drug discovery and development.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 6-Bromopyridine-3,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, step-by-step protocol for the synthesis of a potential kinase inhibitor series based on the imidazo[4,5-b]pyridine scaffold, starting from the readily available 6-Bromopyridine-3,4-diamine. The described synthetic route is a versatile platform for the generation of a library of compounds for screening and structure-activity relationship (SAR) studies in drug discovery.

The core of the synthesized molecules, the imidazo[4,5-b]pyridine ring system, is a well-established "privileged scaffold" in medicinal chemistry, known for its ability to interact with the ATP-binding site of various protein kinases.[1][2][3] The bromine atom at the 6-position of the starting material serves as a convenient handle for introducing chemical diversity through palladium-catalyzed cross-coupling reactions.[4]

This document outlines a two-step synthetic sequence: initial formation of the 6-bromo-1H-imidazo[4,5-b]pyridine core via condensation, followed by a Suzuki-Miyaura cross-coupling reaction to introduce an aryl or heteroaryl moiety. A representative example of a final compound and its potential biological activity against Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription, is presented.[5]

Experimental Protocols

Step 1: Synthesis of 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine (Intermediate 1)

This protocol describes the synthesis of the core imidazo[4,5-b]pyridine scaffold through the condensation of this compound with benzaldehyde, followed by in-situ oxidation. This method is analogous to the synthesis of benzimidazoles from o-phenylenediamines.[6][7]

Materials:

  • This compound

  • Benzaldehyde

  • Sodium metabisulfite (Na₂S₂O₅)

  • Ethanol (EtOH)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in ethanol.

  • Add benzaldehyde (1.1 eq.) to the solution.

  • Add a solution of sodium metabisulfite (1.5 eq.) in water.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine as a solid.

Step 2: Synthesis of 2-phenyl-6-(pyridin-4-yl)-1H-imidazo[4,5-b]pyridine (Final Product)

This protocol details the Suzuki-Miyaura cross-coupling of the brominated intermediate with a boronic acid to introduce a pyridine moiety, a common feature in many kinase inhibitors.

Materials:

  • 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine (Intermediate 1)

  • Pyridine-4-boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask, add 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine (1.0 eq.), pyridine-4-boronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).

  • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.

  • Add degassed 1,4-dioxane and water in a 4:1 ratio (v/v).

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final product.

Data Presentation

The following tables summarize representative quantitative data for the synthesis and biological activity of the target compound.

Table 1: Synthesis and Physicochemical Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Purity (%)
6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine (Intermediate 1)C₁₂H₈BrN₃274.1275>95
2-phenyl-6-(pyridin-4-yl)-1H-imidazo[4,5-b]pyridine (Final Product)C₁₇H₁₂N₄272.3168>98

Table 2: In Vitro Biological Activity

CompoundTarget KinaseIC₅₀ (nM)
2-phenyl-6-(pyridin-4-yl)-1H-imidazo[4,5-b]pyridine (Final Product)CDK995

Note: The IC₅₀ value is a hypothetical value for a representative compound of this class, based on the known activity of imidazo[4,5-b]pyridine derivatives as CDK9 inhibitors.[5]

Visualizations

Synthetic Workflow

G cluster_0 Step 1: Imidazo[4,5-b]pyridine Core Synthesis cluster_1 Step 2: Suzuki-Miyaura Coupling This compound This compound Condensation/\nOxidation Condensation/ Oxidation This compound->Condensation/\nOxidation Benzaldehyde Benzaldehyde Benzaldehyde->Condensation/\nOxidation Intermediate_1 6-bromo-2-phenyl-1H- imidazo[4,5-b]pyridine Condensation/\nOxidation->Intermediate_1 Suzuki_Coupling Suzuki-Miyaura Coupling Intermediate_1->Suzuki_Coupling Pyridine-4-boronic_acid Pyridine-4-boronic acid Pyridine-4-boronic_acid->Suzuki_Coupling Final_Product 2-phenyl-6-(pyridin-4-yl)-1H- imidazo[4,5-b]pyridine Suzuki_Coupling->Final_Product

Caption: Synthetic workflow for the kinase inhibitor.

CDK9 Signaling Pathway

G cluster_0 CDK9-Mediated Transcription Elongation P-TEFb P-TEFb Complex (CDK9/Cyclin T) DSIF_NELF DSIF/NELF P-TEFb->DSIF_NELF Phosphorylates Pol_II RNA Polymerase II P-TEFb->Pol_II Phosphorylates DSIF_NELF->Pol_II Inhibits Transcription_Elongation Transcription Elongation Pol_II->Transcription_Elongation Inhibitor Synthesized Inhibitor Inhibitor->P-TEFb Inhibits

Caption: Simplified CDK9 signaling pathway.

References

Application Notes and Protocols for 6-Bromopyridine-3,4-diamine in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Bromopyridine-3,4-diamine is a highly functionalized heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development.[1] Its structure features a pyridine ring substituted with a bromine atom at the 6-position, making it an ideal substrate for palladium-catalyzed cross-coupling reactions, and two amino groups at the 3 and 4-positions.[1][2] These amino groups can modulate the electronic properties of the pyridine ring and serve as handles for further synthetic transformations.[2]

The strategic positioning of these functional groups makes this compound a versatile precursor for the synthesis of complex molecular architectures, particularly those found in biologically active compounds like kinase inhibitors.[1] The bromine atom is amenable to forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds through cornerstone methodologies such as Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions.[1][2]

However, the presence of two adjacent amino groups and the pyridine nitrogen can present challenges, such as potential catalyst inhibition through coordination with the palladium center.[3] Therefore, careful selection and optimization of the catalyst, ligand, base, and reaction conditions are crucial for achieving successful and high-yielding transformations.[3][4] These application notes provide a comprehensive overview of representative data and detailed protocols to serve as a starting point for researchers utilizing this valuable substrate.

Data Presentation: A Comparative Overview

While specific quantitative data for this compound is limited in publicly available literature, the following tables summarize representative data for palladium-catalyzed cross-coupling reactions of structurally similar bromopyridine derivatives. This information provides a strong foundation for reaction optimization.[4][5]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines

Entry Aryl Halide Boronic Acid Catalyst / Ligand Base Solvent Temp (°C) Time (h) Yield (%)
1 5-Bromo-2-methylpyridin-3-amine Phenylboronic acid Pd(PPh₃)₄ K₃PO₄ 1,4-Dioxane/Water 90 15+ 85-95
2 6-Bromopyridin-3-amine Arylboronic acid Pd(OAc)₂ / SPhos K₃PO₄ Toluene 100 12-18 70-90
3 3-Amino-6-bromopyridine (4-methoxyphenyl)boronic acid Pd(PPh₃)₄ K₂CO₃ 1,4-Dioxane/Water 85 16 88

| 4 | 6-Bromopyridin-3-amine | Arylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF / Water | 120 (µW) | 0.25 | 75-92 |

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridines

Entry Aryl Halide Amine Partner Catalyst / Ligand Base Solvent Temp (°C) Time (h) Yield (%)
1 6-Bromopyridin-3-amine Primary/Secondary Amine Pd₂(dba)₃ / BINAP NaOtBu Toluene 80-100 4-18 60-95
2 2-Bromo-6-methylpyridine (+/-)-trans-1,2-diaminocyclohexane Pd₂(dba)₃ / (±)-BINAP NaOtBu Toluene 80 4 60[6]
3 6-Bromopyridin-3-amine Various Amines Pd(OAc)₂ / XPhos K₂CO₃ t-BuOH 110 12-24 65-85

| 4 | 3-Bromopyridine | Morpholine | Pd(I) Dimer / JohnPhos | NaOtBu | 1,4-Dioxane | 80-100 | 0.5-1 | >95 (conv.)[7] |

Catalytic Cycles and Workflows

Visualizing the underlying mechanisms and experimental processes is key to understanding and troubleshooting cross-coupling reactions.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_re cluster_base Pd0 Pd(0)L₂ OA_Complex [R¹-Pd(II)L₂-X] Pd0->OA_Complex Oxidative Addition (R¹-X) Trans_Complex [R¹-Pd(II)L₂-R²] OA_Complex->Trans_Complex Transmetalation Trans_Complex->Pd0 Reductive Elimination RE_Product R¹-R² Trans_Complex->RE_Product Borate_Complex [R²B(OH)₃]⁻ Borate_Complex->OA_Complex BoronicAcid R²B(OH)₂ BoronicAcid->Borate_Complex Base Base (e.g., K₃PO₄) Base->BoronicAcid

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Amination Cycle cluster_re Pd0 Pd(0)L₂ OA_Complex [Ar-Pd(II)L₂-X] Pd0->OA_Complex Oxidative Addition (Ar-X) Amine_Coord [Ar-Pd(II)L₂(HNR¹R²)-X] OA_Complex->Amine_Coord Amine Coordination (HNR¹R²) Amido_Complex [Ar-Pd(II)L₂(NR¹R²)] Amine_Coord->Amido_Complex Deprotonation Amido_Complex->Pd0 Reductive Elimination RE_Product Ar-NR¹R² Amido_Complex->RE_Product Base Base Base->Amine_Coord

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Halide, Coupling Partner, Base, Catalyst, & Ligand in a Schlenk Flask B Evacuate and Backfill with Inert Gas (3x) A->B C Add Anhydrous, Degassed Solvent B->C D Heat Mixture to Desired Temperature with Vigorous Stirring C->D E Monitor Progress (TLC, LC-MS) D->E F Cool to Room Temp. Quench Reaction E->F G Aqueous Workup (Extraction, Washes) F->G H Dry Organic Layer & Concentrate G->H I Purify by Column Chromatography H->I

Caption: General experimental workflow for cross-coupling reactions.[4][5]

Experimental Protocols

General Considerations: All reactions should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques or in a glovebox.[6] Anhydrous solvents should be used unless otherwise specified.[2] Reagents should be of high purity. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the C-C bond formation between this compound and an arylboronic acid.[3]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)[3]

  • Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%) or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)[3]

  • SPhos (4-10 mol%) or other suitable phosphine ligand

  • Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)[3]

  • Anhydrous 1,4-dioxane and degassed water (4:1 mixture)[3]

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound, the arylboronic acid, the base (e.g., K₃PO₄), the palladium catalyst, and the ligand.[2][3]

  • Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.[3][5]

  • Add the degassed solvent mixture via syringe.[3][5]

  • Heat the reaction mixture to 85-100 °C with vigorous stirring.[2][5]

  • Monitor the reaction's progress by TLC or LC-MS. Reaction times can range from 3 to 18 hours.[5]

  • Upon completion, cool the reaction mixture to room temperature.[5]

  • Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.[5]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]

  • Purify the crude residue by silica gel column chromatography to afford the desired product.[2]

Microwave-Assisted Variation: For accelerated reaction times, microwave irradiation can be employed.[3] Combine reagents in a microwave vial, add the solvent, and heat the mixture at 120-150 °C for 10-30 minutes.[3] Workup and purification follow the conventional protocol.[3]

Protocol 2: Buchwald-Hartwig Amination

This protocol outlines a general method for the C-N bond formation between this compound and a primary or secondary amine.[4]

Materials:

  • This compound (1.0 equiv)

  • Amine coupling partner (1.1-1.5 equiv)[2]

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%)

  • (±)-BINAP or XPhos (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) (1.4-2.0 equiv)[2]

  • Anhydrous toluene or THF[2][6]

Procedure:

  • In a glovebox or under a positive pressure of argon, add the palladium precursor, ligand, and base to a dry Schlenk flask.[4][6]

  • Add anhydrous solvent (e.g., toluene) and stir for several minutes.[4][5]

  • Add this compound followed by the amine coupling partner (if liquid, add via syringe; if solid, add under argon flow).[2][5]

  • Seal the flask and heat the reaction mixture at 65-100 °C with vigorous stirring for 4 to 18 hours.[2][6]

  • Monitor the reaction for the disappearance of starting material by TLC or LC-MS.[4]

  • After cooling to room temperature, the reaction can be worked up by quenching with a saturated aqueous solution of ammonium chloride or by diluting with an organic solvent and filtering through a pad of Celite®.

  • Perform an aqueous extraction, wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under vacuum.[4][6]

  • The crude product can be purified by column chromatography.[4]

Protocol 3: Sonogashira Coupling

This protocol provides a general approach for coupling this compound with a terminal alkyne.[8] The Sonogashira reaction typically employs both palladium and copper(I) co-catalysts.[9]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.0-1.2 equiv)[8]

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5-15 mol%)[8]

  • Copper(I) iodide (CuI) (3-30 mol%)[8]

  • Triethylamine (Et₃N) or another suitable amine base[8]

  • Anhydrous THF or DMF

Procedure:

  • To a degassed solution of this compound in a mixture of THF and Et₃N (e.g., 2:1 ratio), add Pd(PPh₃)₄ and CuI.[8]

  • Degas the reaction mixture with a stream of argon for 5-10 minutes.[8]

  • Add the terminal alkyne dropwise, and stir the reaction mixture at room temperature.[8]

  • Monitor the reaction for 12-18 hours.[8]

  • Upon completion, concentrate the mixture and purify directly by column chromatography to isolate the coupled product.

Conclusion

This compound is a valuable and versatile substrate for palladium-catalyzed cross-coupling reactions, enabling the synthesis of diverse and highly functionalized heterocyclic compounds.[1] The provided protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are based on well-established methods for similar bromopyridine derivatives and serve as an excellent starting point for synthetic applications.[3] Researchers must consider that careful optimization of the catalyst system, base, solvent, and temperature will be essential to achieve high yields and purity, particularly given the unique electronic and coordinating properties of the diamine functionality.[4]

References

Application Note: Experimental Procedure for N-arylation of 6-Bromopyridine-3,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed experimental protocols for the N-arylation of 6-bromopyridine-3,4-diamine, a key transformation for synthesizing complex heterocyclic molecules for pharmaceutical and materials science research. The primary focus is on the palladium-catalyzed Buchwald-Hartwig amination, a robust and versatile method for forming C-N bonds.[1][2][3] An alternative copper-catalyzed Ullmann-type condensation is also presented.[4] The protocols include reagent lists, step-by-step procedures, and considerations for reaction optimization and troubleshooting.

Introduction

This compound is a valuable bifunctional building block in medicinal chemistry. The strategic positioning of two nucleophilic amino groups and a bromine atom allows for diverse chemical modifications.[2] N-arylation of one of the amino groups is a critical step in the synthesis of various biologically active compounds, particularly kinase inhibitors. The two most prominent methods for this transformation are the Buchwald-Hartwig amination and the Ullmann condensation.[2][4]

The Buchwald-Hartwig reaction utilizes a palladium catalyst with a suitable phosphine ligand to couple an amine with an aryl halide under basic conditions.[3] It is known for its high functional group tolerance and broad substrate scope.[3] The Ullmann condensation is a copper-catalyzed alternative that often requires higher temperatures but can be advantageous for specific substrates.[4] A key challenge with this compound is achieving mono-arylation with regioselectivity, which requires careful control of reaction conditions.

Primary Protocol: Buchwald-Hartwig Amination

This protocol is adapted from established procedures for similar bromopyridine substrates and provides a reliable starting point for the N-arylation of this compound.[1][5] Optimization is often necessary for specific aryl halide partners.

Materials and Reagents
  • This compound (1.0 equiv)

  • Aryl halide (e.g., aryl bromide or iodide) (1.0-1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, BINAP) (2-10 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃) (1.4-2.5 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or DMF)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

  • Standard workup and purification supplies (Celite, MgSO₄, silica gel)

Experimental Workflow Diagram

Buchwald_Hartwig_Workflow setup Inert Atmosphere Setup reagents Add Reagents: This compound, Pd Catalyst, Ligand, Base setup->reagents add_aryl Add Anhydrous Solvent and Aryl Halide reagents->add_aryl reaction Heat and Stir Reaction (e.g., 80-110 °C, 4-24 h) add_aryl->reaction monitor Monitor Progress (TLC or LC-MS) reaction->monitor workup Cool, Dilute, and Filter through Celite monitor->workup Upon Completion extract Aqueous Wash & Extraction workup->extract purify Dry, Concentrate, and Purify (Column Chromatography) extract->purify

Caption: General experimental workflow for Buchwald-Hartwig amination.

Step-by-Step Procedure
  • Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the this compound, palladium precatalyst, phosphine ligand, and base.[1] Note: Use of a glovebox is recommended for weighing and adding air- and moisture-sensitive reagents.

  • Reagent Addition: Evacuate and backfill the flask with inert gas three times.[6] Add the anhydrous, degassed solvent followed by the aryl halide via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[5]

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1][2] Reactions are typically complete within 4-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of Celite to remove palladium residues.[1][2]

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired N-arylated product.

Representative Reaction Conditions

The optimal conditions can vary significantly based on the specific aryl halide used. The following table summarizes typical starting points for optimization.

ParameterCondition 1 (General)Condition 2 (Bulky Ligand)Condition 3 (Alternative Base)
Aryl Halide Aryl Bromide (1.1 equiv)Aryl Bromide (1.1 equiv)Aryl Iodide (1.0 equiv)
Catalyst Pd₂(dba)₃ (2 mol%)Pd(OAc)₂ (2 mol%)[Pd₂(dba)₃] (2 mol%)
Ligand XPhos (4 mol%)RuPhos (4 mol%)(±)-BINAP (4 mol%)
Base NaOtBu (1.4 equiv)K₃PO₄ (2.0 equiv)Cs₂CO₃ (2.0 equiv)
Solvent Toluene1,4-DioxaneToluene
Temperature 100-110 °C100 °C80-100 °C
Time 12-24 h12-24 h4-16 h
Typical Yield 60-90%65-95%50-85%

Data compiled and adapted from related procedures.[1][2][5] Yields are highly substrate-dependent and require empirical optimization.

Alternative Protocol: Ullmann Condensation

The Ullmann condensation is a classical, copper-catalyzed method for C-N bond formation.[4] Modern protocols often use ligands to facilitate the reaction under milder conditions than traditionally required.[7] This method can be a useful alternative if palladium-based systems fail.

General Procedure
  • Setup: In an oven-dried reaction vial, combine this compound (1.0 equiv), the aryl halide (typically an iodide, 1.2 equiv), a copper(I) salt (e.g., CuI, 5-10 mol%), a ligand (e.g., L-proline or 1,10-phenanthroline, 10-20 mol%), and a base (e.g., K₃PO₄ or K₂CO₃, 2.0 equiv).[8]

  • Reaction: Add a polar aprotic solvent such as DMSO or DMF. Seal the vial and heat the mixture with stirring at a temperature ranging from 90 °C to 130 °C.[7]

  • Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture, dilute with ethyl acetate, and filter through Celite. Perform an aqueous workup similar to the Buchwald-Hartwig protocol.

  • Purification: Purify the crude product via column chromatography.

Method Comparison

Comparison_Diagram methods N-Arylation Methods buchwald Buchwald-Hartwig methods->buchwald ullmann Ullmann Condensation methods->ullmann b_cat Catalyst: Palladium buchwald->b_cat b_lig Ligand: Phosphines (e.g., XPhos, BINAP) buchwald->b_lig b_temp Temp: Milder (80-110 °C) buchwald->b_temp b_pros Pros: High Yield, Broad Scope buchwald->b_pros u_cat Catalyst: Copper ullmann->u_cat u_lig Ligand: N,O- or N,N-Ligands (e.g., L-Proline, Diamines) ullmann->u_lig u_temp Temp: Harsher (>100 °C) ullmann->u_temp u_pros Pros: Low Cost Catalyst ullmann->u_pros

Caption: Key differences between Buchwald-Hartwig and Ullmann N-arylation.

Troubleshooting and Optimization

  • Low or No Yield: Ensure all reagents and solvents are anhydrous and that the reaction was maintained under a strictly inert atmosphere. The catalyst system (palladium source and ligand) may require screening for the specific substrates.

  • Diarylation: The formation of a doubly arylated product is a potential side reaction. To favor mono-arylation, use the this compound as the limiting reagent or slowly add the aryl halide. Lowering the reaction temperature may also improve selectivity.

  • Hydrodehalogenation: This side reaction, where the bromine is replaced by hydrogen, can be minimized by using an efficient catalyst system and ensuring the coupling reaction proceeds effectively.[1]

  • Regioselectivity: The two amino groups at the 3 and 4 positions have different electronic and steric environments. The N-arylation may occur preferentially on one amine. Characterization of the product by 2D NMR techniques (like HMBC and NOESY) is crucial to confirm the site of arylation.

Safety Precautions

  • Handle all reagents and solvents in a well-ventilated fume hood.

  • Palladium catalysts, phosphine ligands, and strong bases like NaOtBu are hazardous and/or air-sensitive. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Reactions should be conducted under an inert atmosphere using proper Schlenk line or glovebox techniques.

  • Consult the Safety Data Sheet (SDS) for each reagent before use.

References

Application of 6-Bromopyridine-3,4-diamine in the Synthesis of ATP-Competitive Inhibitors: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive application notes and detailed protocols for the utilization of 6-Bromopyridine-3,4-diamine in the synthesis of ATP-competitive kinase inhibitors. This versatile building block serves as a crucial starting material for the construction of various heterocyclic scaffolds, most notably imidazo[4,5-b]pyridines, which are recognized as privileged structures in kinase inhibitor design. The strategic placement of the bromine atom and the vicinal diamine functionality allows for a multi-step synthetic approach, enabling the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

The primary application of this compound in this context involves an initial cyclocondensation reaction to form the rigid imidazo[4,5-b]pyridine core. This is typically followed by a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, at the bromine-substituted position to introduce a variety of aryl or heteroaryl moieties. These substituents can be tailored to interact with specific regions of the ATP-binding pocket of target kinases, thereby influencing potency and selectivity.

Core Synthetic Strategy

The general workflow for synthesizing ATP-competitive inhibitors from this compound involves a two-step process:

  • Formation of the Imidazo[4,5-b]pyridine Core: This step involves the condensation of the diamine with an aldehyde or a carboxylic acid derivative. The Phillips-Ladenburg reaction, which utilizes an aldehyde in the presence of an oxidizing agent, is a commonly employed method. This reaction forms the fused imidazole ring, resulting in a 6-bromo-1H-imidazo[4,5-b]pyridine scaffold.

  • Diversification via Cross-Coupling: The bromine atom on the imidazo[4,5-b]pyridine core serves as a handle for introducing chemical diversity. The Suzuki-Miyaura coupling reaction is frequently used to append various aryl and heteroaryl groups, which are crucial for interacting with the targeted kinase's active site.

G cluster_0 Step 1: Core Scaffold Synthesis cluster_1 Step 2: Diversification This compound This compound Cyclocondensation Cyclocondensation This compound->Cyclocondensation Aldehyde (R-CHO) Aldehyde (R-CHO) Aldehyde (R-CHO)->Cyclocondensation 6-Bromo-1H-imidazo[4,5-b]pyridine 6-Bromo-1H-imidazo[4,5-b]pyridine Cyclocondensation->6-Bromo-1H-imidazo[4,5-b]pyridine Suzuki Coupling Suzuki Coupling 6-Bromo-1H-imidazo[4,5-b]pyridine->Suzuki Coupling Arylboronic Acid (Ar-B(OH)2) Arylboronic Acid (Ar-B(OH)2) Arylboronic Acid (Ar-B(OH)2)->Suzuki Coupling ATP-Competitive Inhibitor ATP-Competitive Inhibitor Suzuki Coupling->ATP-Competitive Inhibitor

General synthetic workflow for ATP-competitive inhibitors.

Quantitative Data Summary

The imidazo[4,5-b]pyridine scaffold has been investigated for its inhibitory activity against various kinases. The following table summarizes the reported biological data for representative compounds derived from bromo-diaminopyridine precursors.

Compound IDTarget KinaseIC50 (nM)Cell-based Assay (Cell Line)GI50 (µM)Reference
28c Aurora-A67HCT1162.30[1][2]
Aurora-B12,710HCT11624.65[1][2]
FLT3162MV4-110.299[1][2]
40f Aurora-A-HCT116-[1]
10 --HCT116 (Colon Carcinoma)0.4[2]
14 --HCT116 (Colon Carcinoma)0.7[2]

Experimental Protocols

Protocol 1: Synthesis of 6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine

This protocol describes the synthesis of the core imidazo[4,5-b]pyridine scaffold through the condensation of a bromo-diaminopyridine with benzaldehyde.[3][4]

Materials:

  • 5-Bromopyridine-2,3-diamine (or this compound)

  • Benzaldehyde

  • p-Benzoquinone

  • Absolute Ethanol

  • Diethyl ether

Procedure:

  • To a round-bottom flask, add equimolar amounts of 5-bromopyridine-2,3-diamine, benzaldehyde, and p-benzoquinone in absolute ethanol.

  • Reflux the reaction mixture for 24 hours.

  • Cool the reaction mixture to room temperature.

  • Add diethyl ether to precipitate the product.

  • Filter the resulting precipitate and wash with diethyl ether.

  • Dry the solid to obtain 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine.

Protocol 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of 2,6-Disubstituted Imidazo[4,5-b]pyridines

This protocol outlines a general procedure for the diversification of the 6-bromo-imidazo[4,5-b]pyridine core.[3]

Materials:

  • 6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Dioxane

  • Water

Procedure:

  • In a reaction vessel, combine 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine (1.0 eq.), the desired arylboronic acid (1.5 eq.), Pd(PPh₃)₄ (0.08 eq.), and K₂CO₃ (2.5 eq.).

  • Add a 4:1 mixture of dioxane and water to the vessel.

  • Heat the reaction mixture under reflux until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture to room temperature.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2,6-disubstituted imidazo[4,5-b]pyridine.

Signaling Pathway Visualization

Inhibitors based on the imidazo[4,5-b]pyridine scaffold have been shown to target key signaling pathways implicated in cancer, such as the Aurora kinase and PI3K/AKT/mTOR pathways.

G cluster_aurora Aurora Kinase Pathway Aurora A Aurora A Centrosome Maturation Centrosome Maturation Aurora A->Centrosome Maturation Spindle Assembly Spindle Assembly Aurora A->Spindle Assembly Mitosis Mitosis Centrosome Maturation->Mitosis Spindle Assembly->Mitosis Imidazopyridine_Inhibitor_A Imidazo[4,5-b]pyridine Inhibitor Imidazopyridine_Inhibitor_A->Aurora A G cluster_pi3k PI3K/AKT/mTOR Pathway PI3K PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Imidazopyridine_Inhibitor_B Imidazo[4,5-b]pyridine Inhibitor Imidazopyridine_Inhibitor_B->PI3K

References

Application Notes and Protocols for the Scale-up Synthesis of Imidazopyridine Derivatives from 6-Bromopyridine-3,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Imidazopyridine derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their structural similarity to purines. This structural feature allows them to interact with a wide range of biological targets, leading to diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The 6-bromo-imidazo[4,5-b]pyridine scaffold is a versatile intermediate, enabling further functionalization through cross-coupling reactions to generate libraries of bioactive molecules.

This document provides detailed protocols for the synthesis of 6-bromo-2-substituted-3H-imidazo[4,5-b]pyridines starting from 6-Bromopyridine-3,4-diamine. Both conventional heating and microwave-assisted methods are presented, with a focus on providing scalable procedures for researchers in drug discovery and development.

Data Presentation: Comparison of Synthetic Methodologies

The synthesis of 6-bromo-2-substituted-3H-imidazo[4,5-b]pyridines is typically achieved through the cyclocondensation of this compound with various aldehydes. The choice of methodology can significantly impact reaction time and yield. Below is a summary of quantitative data from representative synthetic methods.

Starting MaterialReagentMethodSolventTemperatureTimeYield (%)Reference
This compoundBenzaldehydeConventionalEthanol90 °C24 h80[3]
This compoundSubstituted AldehydesMicrowaveN/AN/A5-10 min90-96[4]
This compound4-ChlorobenzaldehydeConventionalN/AN/A6 h85[4]
This compound4-NitrobenzaldehydeConventionalN/AN/A5 h82[4]

Experimental Workflow

The overall process for the synthesis and purification of 6-bromo-2-substituted-3H-imidazo[4,5-b]pyridines is outlined in the workflow diagram below. This process includes the initial reaction, isolation of the crude product, and subsequent purification to obtain the final compound.

G cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification A This compound + Substituted Aldehyde B Reaction Mixture (Ethanol or Solvent-free) A->B Mixing C Cyclocondensation (Conventional Heating or Microwave) B->C Heating D Cooling of Reaction Mixture C->D E Precipitation of Crude Product D->E F Filtration and Washing E->F G Crude 6-Bromo-2-substituted- 3H-imidazo[4,5-b]pyridine F->G H Recrystallization or Column Chromatography G->H I Pure Product H->I J Final Product I->J Characterization (NMR, MS)

Caption: General workflow for the synthesis of 6-bromo-2-substituted-3H-imidazo[4,5-b]pyridines.

Experimental Protocols

Protocol 1: Conventional Synthesis of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine

This protocol is adapted from a reported procedure and is suitable for bench-scale synthesis with potential for scale-up.[3]

Materials:

  • 5-bromo-2,3-diaminopyridine (this compound)

  • Benzaldehyde

  • Iodine (catalyst)

  • Ethanol

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Buchner funnel and flask

  • Filter paper

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.0 g (5.31 mmol) of 5-bromo-2,3-diaminopyridine in 40 mL of ethanol.

  • Reagent Addition: To the stirred solution, add 0.6 mL (5.84 mmol) of benzaldehyde dropwise. Following this, add 0.09 g (0.531 mmol) of iodine.

  • Reaction: Heat the mixture to reflux (approximately 90°C) with continuous magnetic stirring.

  • Monitoring: Monitor the reaction progress over 24 hours. The formation of a brown solid indicates product precipitation.

  • Isolation: After 24 hours, cool the reaction mixture to room temperature. Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid three times with distilled water to remove any remaining salts and impurities.

  • Drying: Dry the purified solid in an oven to obtain 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine.

    • Expected Yield: ~80%

    • Appearance: Brown solid

Protocol 2: Microwave-Assisted Synthesis of 6-Bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine

This protocol utilizes microwave irradiation to significantly reduce reaction times and potentially increase yields.[4]

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 4-nitrobenzaldehyde)

  • Microwave reactor vials

  • Microwave synthesizer

Procedure:

  • Reaction Setup: In a microwave reactor vial, place 1.0 mmol of this compound and 1.1 mmol of the desired substituted aldehyde.

  • Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at a suitable power and temperature (optimized for the specific instrument and reactants) for 5-10 minutes.

  • Work-up: After the reaction is complete, cool the vial to room temperature. The solid product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

    • Expected Yield: 90-96%

Biological Context: PI3K/Akt/mTOR Signaling Pathway

Imidazopyridine derivatives have been identified as potential inhibitors of the PI3K/Akt/mTOR signaling pathway, which is a critical pathway in cell proliferation, survival, and growth.[5][6] Dysregulation of this pathway is a hallmark of many cancers, making it an important target for drug development.[7] The diagram below illustrates the key components of this pathway and the potential point of inhibition by imidazopyridine derivatives.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Inhibitor Imidazopyridine Derivative Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway and potential inhibition by imidazopyridine derivatives.

Troubleshooting and Optimization

  • Low Yields: In conventional synthesis, ensure the reaction goes to completion by monitoring with thin-layer chromatography (TLC). If the reaction stalls, consider increasing the reaction time or adding a slight excess of the aldehyde. For microwave synthesis, optimize the temperature and irradiation time.

  • Purification Challenges: If the product is not sufficiently pure after precipitation and washing, column chromatography on silica gel using a gradient of ethyl acetate in hexane is a common method for purification.[8]

  • Regioisomer Formation: While the synthesis of 2-substituted imidazo[4,5-b]pyridines from pyridine-3,4-diamines is generally regioselective, subsequent reactions on the imidazopyridine core can lead to regioisomers. Characterization by 2D NMR techniques (NOESY, HMBC) is crucial for unambiguous structure elucidation.[8]

Conclusion

The synthesis of 6-bromo-imidazo[4,5-b]pyridine derivatives from this compound is a robust and scalable process. The choice between conventional heating and microwave-assisted synthesis allows for flexibility depending on the desired reaction time and available equipment. These protocols provide a solid foundation for the production of these valuable scaffolds for further elaboration in drug discovery programs targeting pathways such as PI3K/Akt/mTOR.

References

Functionalization of 6-Bromopyridine-3,4-diamine: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 6-bromopyridine-3,4-diamine is a versatile scaffold for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the functionalization of the pyridine ring of this compound through various modern synthetic methodologies. Special consideration is given to the challenges and opportunities presented by the diamino-substitution pattern.

The presence of a bromine atom at the 6-position allows for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities. However, the two amino groups at the 3- and 4-positions can influence the reactivity of the pyridine ring and may interact with the catalyst. Therefore, careful optimization of reaction conditions is crucial for successful derivatization.

I. Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. The following sections detail the application of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings for the functionalization of this compound. The provided protocols are based on established methods for structurally similar aminobromopyridines and should be optimized for the specific substrate and coupling partners.

A. Suzuki-Miyaura Coupling: Synthesis of 6-Aryl-pyridine-3,4-diamines

The Suzuki-Miyaura coupling enables the formation of a C-C bond between this compound and various aryl or heteroaryl boronic acids or esters. This reaction is widely used in the synthesis of biaryl compounds with diverse biological activities. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields.

Reaction Principle:

The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative in the presence of a base, and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Suzuki_Miyaura_Coupling This compound This compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture Arylboronic Acid Arylboronic Acid Arylboronic Acid->Reaction Mixture Pd Catalyst & Ligand Pd Catalyst & Ligand Pd Catalyst & Ligand->Reaction Mixture Base Base Base->Reaction Mixture Solvent Solvent Solvent->Reaction Mixture Heating Heating Reaction Mixture->Heating Work-up & Purification Work-up & Purification Heating->Work-up & Purification 6-Aryl-pyridine-3,4-diamine 6-Aryl-pyridine-3,4-diamine Work-up & Purification->6-Aryl-pyridine-3,4-diamine

Experimental Protocol (General):

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).

  • Reaction: Heat the mixture with vigorous stirring at a temperature ranging from 80 to 100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄ (5)-K₃PO₄ (2.3)1,4-Dioxane/H₂O901870-90
Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2.0)1,4-Dioxane1001275-95
PdCl₂(dppf) (3)-Na₂CO₃ (2.0)DME/H₂O851665-85

Note: Yields are representative for aminobromopyridine substrates and will require optimization for this compound.

B. Buchwald-Hartwig Amination: Synthesis of 6-Amino-pyridine-3,4-diamine Derivatives

The Buchwald-Hartwig amination allows for the formation of a C-N bond between this compound and a primary or secondary amine. This reaction is a powerful tool for synthesizing a wide range of N-substituted pyridine diamines.

Reaction Principle:

The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired N-arylated product.

Buchwald_Hartwig_Amination This compound This compound Reaction Assembly Reaction Assembly This compound->Reaction Assembly Amine Amine Amine->Reaction Assembly Pd Precatalyst & Ligand Pd Precatalyst & Ligand Pd Precatalyst & Ligand->Reaction Assembly Base Base Base->Reaction Assembly Anhydrous Solvent Anhydrous Solvent Anhydrous Solvent->Reaction Assembly Inert Atmosphere & Heating Inert Atmosphere & Heating Reaction Assembly->Inert Atmosphere & Heating Quenching & Extraction Quenching & Extraction Inert Atmosphere & Heating->Quenching & Extraction Purification Purification Quenching & Extraction->Purification 6-Amino-pyridine-3,4-diamine Derivative 6-Amino-pyridine-3,4-diamine Derivative Purification->6-Amino-pyridine-3,4-diamine Derivative

Experimental Protocol (General):

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv), the amine coupling partner (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOtBu, 1.4 equiv).

  • Solvent Addition: Add an anhydrous solvent (e.g., toluene or dioxane).

  • Reaction: Heat the mixture with stirring, typically between 80-110 °C, until the starting material is consumed as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.

Data Presentation: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridines

Pd Precatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Pd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene1001870-95
Pd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (1.5)Dioxane1102460-85
Pd(OAc)₂ (1)RuPhos (2)K₃PO₄ (2.0)t-BuOH1001675-90

Note: Yields are representative for aminobromopyridine substrates and will require optimization for this compound.

C. Sonogashira Coupling: Synthesis of 6-Alkynyl-pyridine-3,4-diamines

The Sonogashira coupling provides a method for the formation of a C-C bond between this compound and a terminal alkyne. This reaction is valuable for the synthesis of conjugated enynes and arylalkynes.

Reaction Principle:

This reaction is typically co-catalyzed by palladium and copper complexes. The catalytic cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation to a palladium(II) complex, followed by reductive elimination to afford the alkynylated product.

Sonogashira_Coupling This compound This compound Reaction Setup Reaction Setup This compound->Reaction Setup Terminal Alkyne Terminal Alkyne Terminal Alkyne->Reaction Setup Pd Catalyst Pd Catalyst Pd Catalyst->Reaction Setup Cu(I) Co-catalyst Cu(I) Co-catalyst Cu(I) Co-catalyst->Reaction Setup Amine Base Amine Base Amine Base->Reaction Setup Solvent Solvent Solvent->Reaction Setup Stirring at RT or Heating Stirring at RT or Heating Reaction Setup->Stirring at RT or Heating Aqueous Work-up Aqueous Work-up Stirring at RT or Heating->Aqueous Work-up Purification Purification Aqueous Work-up->Purification 6-Alkynyl-pyridine-3,4-diamine 6-Alkynyl-pyridine-3,4-diamine Purification->6-Alkynyl-pyridine-3,4-diamine

Experimental Protocol (General):

  • Reaction Setup: To a solution of this compound (1.0 equiv) and the terminal alkyne (1.2 equiv) in a suitable solvent (e.g., THF or DMF), add an amine base (e.g., triethylamine, 2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and the copper(I) co-catalyst (e.g., CuI, 5 mol%).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed.

  • Work-up: Dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride, water, and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Data Presentation: Representative Conditions for Sonogashira Coupling of Bromopyridines

Pd Catalyst (mol%)Cu(I) Source (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄ (5)CuI (5)Et₃N (2.0)THFRT1660-85
PdCl₂(PPh₃)₂ (2)CuI (4)i-Pr₂NH (2.0)DMF601270-90
Pd(OAc)₂ (2)CuI (5)Et₃N (3.0)Acetonitrile502465-88

Note: Yields are representative for aminobromopyridine substrates and will require optimization for this compound.

II. Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, particularly with the bromo-substituent, allows for nucleophilic aromatic substitution (SNAr) reactions. This provides an alternative route to C-N, C-O, and C-S bond formation.

Reaction Principle:

The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the bromine, forming a Meisenheimer complex. The aromaticity is then restored by the departure of the bromide leaving group. The rate of this reaction is enhanced by the electron-withdrawing nature of the pyridine nitrogen.

SNAr_Reaction This compound This compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture Nucleophile (e.g., R-NH2, R-OH, R-SH) Nucleophile (e.g., R-NH2, R-OH, R-SH) Nucleophile (e.g., R-NH2, R-OH, R-SH)->Reaction Mixture Base (optional) Base (optional) Base (optional)->Reaction Mixture Polar Aprotic Solvent Polar Aprotic Solvent Polar Aprotic Solvent->Reaction Mixture Heating Heating Reaction Mixture->Heating Work-up Work-up Heating->Work-up Substituted Pyridine-3,4-diamine Substituted Pyridine-3,4-diamine Work-up->Substituted Pyridine-3,4-diamine

Experimental Protocol (General):

  • Reaction Setup: Dissolve this compound (1.0 equiv) and the nucleophile (1.5-2.0 equiv) in a polar aprotic solvent such as DMF or DMSO. A base (e.g., K₂CO₃ or Cs₂CO₃) may be required depending on the nucleophile.

  • Reaction: Heat the reaction mixture at an elevated temperature (e.g., 100-150 °C) and monitor by TLC or LC-MS.

  • Work-up: Cool the reaction mixture and pour it into water. Extract the product with an organic solvent.

  • Purification: Wash the organic layer with water and brine, dry, and concentrate. Purify the product by column chromatography or recrystallization.

Data Presentation: Representative Conditions for SNAr on Bromopyridines

NucleophileBase (equiv)SolventTemp (°C)Time (h)Yield (%)
MorpholineK₂CO₃ (2.0)DMSO1202470-90
Sodium Methoxide-MethanolReflux1280-95
ThiophenolCs₂CO₃ (1.5)DMF1001865-85

Note: Yields are representative for related bromopyridine substrates and will require optimization.

III. Chemoselectivity and Optimization Considerations

The presence of two amino groups in this compound introduces considerations of chemoselectivity.

  • Catalyst Inhibition: The vicinal diamine functionality can act as a bidentate ligand, potentially chelating to the palladium catalyst and inhibiting its activity. The use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can help to mitigate this by favoring the desired catalytic cycle.

  • N-Functionalization: Under certain conditions, particularly in Buchwald-Hartwig amination, competitive N-arylation of the existing amino groups could occur. Careful control of stoichiometry and reaction conditions is necessary to favor C-Br functionalization. Protection of one or both amino groups may be considered for complex syntheses, although this adds extra steps to the synthetic route.

  • Optimization: For all the described protocols, a systematic optimization of the catalyst, ligand, base, solvent, temperature, and reaction time is highly recommended to achieve the best results for the specific coupling partners of interest. Screening different conditions in parallel can significantly expedite this process.

By carefully considering these factors and utilizing the provided protocols as a starting point, researchers can effectively functionalize the pyridine ring of this compound to access a wide array of novel compounds for further investigation in drug discovery and materials science.

Prospective Application of 6-Bromopyridine-3,4-diamine in Solid-Phase Organic Synthesis for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: While 6-Bromopyridine-3,4-diamine is a promising scaffold, a direct, documented protocol for its use in solid-phase synthesis was not identified in a comprehensive literature search. The following application notes and protocols are prospective, based on established solid-phase methodologies for structurally related compounds and the inherent reactivity of the molecule's functional groups.

Introduction and Core Concepts

This compound is a versatile heterocyclic building block with significant potential for the solid-phase synthesis (SPS) of diverse molecular libraries aimed at drug discovery. Its key structural features—an ortho-diamine moiety and a bromine atom on a pyridine ring—allow for a dual-functionalization strategy. The ortho-diamine is primed for the construction of fused heterocyclic systems, such as pyridobenzimidazoles and pyridoquinoxalines, which are common scaffolds in medicinal chemistry. The bromine atom serves as a crucial handle for late-stage diversification via palladium-catalyzed cross-coupling reactions.

The solid-phase approach offers substantial advantages over traditional solution-phase synthesis by simplifying purification, enabling automation, and facilitating the rapid generation of large compound libraries.[1] This document outlines a prospective workflow for immobilizing this compound and subsequently using it to generate a library of complex molecules.

Proposed Synthetic Strategy & Workflows

The overall strategy involves three key stages:

  • Immobilization: Covalently attaching the this compound scaffold to a solid support.

  • Heterocycle Formation: Utilizing the free ortho-diamine to construct a fused ring system.

  • Diversification: Modifying the pyridine ring via Suzuki cross-coupling to introduce chemical diversity.

Stage 1: Immobilization on Solid Support

The scaffold can be anchored to a resin, such as Wang or Rink Amide resin, through one of its amino groups. This leaves the second amino group and the bromo group available for subsequent chemical transformations.

Immobilization cluster_0 Immobilization scaffold This compound H₂N H₂N Br reagents Coupling Agents (e.g., DIC, DMAP) resin Wang Resin (or similar) resin->reagents resin_bound Resin-Bound Scaffold Resin-O-Linker-NH H₂N Br reagents->resin_bound

Caption: Immobilization of the scaffold onto a solid support.

Stage 2: Solid-Phase Synthesis of a Pyridobenzimidazole Library

With the scaffold anchored, the remaining free ortho-diamine can be acylated with a library of carboxylic acids, followed by an acid-catalyzed cyclization and dehydration to form the resin-bound pyridobenzimidazole core.

Workflow_Heterocycle cluster_1 Pyridobenzimidazole Formation start Resin-Bound Scaffold step1 Couple R-COOH (Library 1) [HBTU/DIEA] start->step1 intermediate1 Resin-Bound Amide step1->intermediate1 step2 Cyclize & Dehydrate [AcOH, Heat] intermediate1->step2 product Resin-Bound Pyridobenzimidazole Core step2->product

Caption: Workflow for solid-phase pyridobenzimidazole synthesis.

Stage 3: Diversification via Suzuki Cross-Coupling

The bromine atom on the resin-bound pyridobenzimidazole provides a handle for diversification. A Suzuki cross-coupling reaction with a library of boronic acids can introduce a wide range of aryl or heteroaryl substituents.[2][3]

Workflow_Diversification cluster_2 Library Diversification start Resin-Bound Pyridobenzimidazole reagents R'-B(OH)₂ (Library 2) Pd Catalyst, Base start->reagents Suzuki Coupling product Diversified Library on Resin reagents->product cleavage Cleave from Resin [TFA] product->cleavage final_product Final Purified Products cleavage->final_product

Caption: Post-synthesis diversification and product cleavage.

Detailed Experimental Protocols

Protocol 1: Immobilization of this compound on Wang Resin
  • Resin Swelling: Swell Wang resin (1.0 g, 1.0 mmol/g loading) in anhydrous N,N-Dimethylformamide (DMF, 10 mL) for 1 hour in a peptide synthesis vessel.

  • Activation (Not required for Wang): For resins requiring activation (e.g., converting a carboxyl to an active ester), follow standard protocols. For this protocol, we assume direct coupling to a pre-activated resin or using coupling agents.

  • Coupling Reaction:

    • In a separate flask, dissolve this compound (564 mg, 3.0 mmol, 3 equiv.) in anhydrous DMF (5 mL).

    • Add Diisopropylcarbodiimide (DIC) (465 µL, 3.0 mmol, 3 equiv.) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) (12 mg, 0.1 mmol, 0.1 equiv.) to the diamine solution.

    • Drain the DMF from the swollen resin and add the prepared diamine solution.

    • Agitate the mixture at room temperature for 12-16 hours.

  • Washing: Drain the reaction mixture. Wash the resin sequentially with DMF (3 x 10 mL), Dichloromethane (DCM, 3 x 10 mL), and Methanol (MeOH, 3 x 10 mL).

  • Capping: To block any unreacted hydroxyl groups on the resin, treat it with a solution of 10% acetic anhydride and 10% pyridine in DCM (10 mL) for 1 hour.

  • Final Wash: Wash the resin as in step 4 and dry under vacuum.

  • Confirmation: Confirm successful loading using a qualitative test (e.g., Kaiser test on a small sample after Fmoc protection/deprotection of the free amine, or cleavage of a small amount of resin and LC-MS analysis).

Protocol 2: Solid-Phase Synthesis of a 2-Substituted-Pyridobenzimidazole Library
  • Resin Preparation: Start with the resin-bound this compound (0.2 mmol scale). Swell the resin in DMF (2 mL) for 30 minutes.

  • Amide Coupling:

    • Prepare stock solutions of various carboxylic acids (R-COOH, 1.0 M in DMF).

    • In separate wells of a parallel synthesizer block, add the resin.

    • To each well, add the corresponding carboxylic acid (1.0 mL, 1.0 mmol, 5 equiv.), HBTU (379 mg, 1.0 mmol, 5 equiv.), and DIEA (348 µL, 2.0 mmol, 10 equiv.).

    • Shake the reaction block at room temperature for 4 hours.

    • Drain and wash the resin with DMF (3x), DCM (3x), and MeOH (3x).

  • Cyclization/Dehydration:

    • Add a solution of 20% acetic acid in DMF (2 mL) to each well.

    • Heat the reaction block to 80°C for 6 hours to facilitate cyclization and dehydration.

    • Cool to room temperature, drain, and wash the resin thoroughly as described above. The resin now contains the covalently-linked pyridobenzimidazole core.

Protocol 3: Solid-Phase Suzuki Coupling for Library Diversification
  • Resin Preparation: Start with the resin-bound pyridobenzimidazole library (0.2 mmol scale per well). Wash the resin with anhydrous Dioxane (3 x 2 mL).

  • Reaction Mixture Preparation:

    • In a separate vial, prepare the catalyst master mix. For each reaction, mix Pd(PPh₃)₄ (23 mg, 0.02 mmol, 0.1 equiv.) and a 2M aqueous solution of Na₂CO₃ (0.5 mL, 1.0 mmol, 5 equiv.).

    • Prepare stock solutions of various boronic acids (R'-B(OH)₂, 1.0 M in Dioxane).

  • Suzuki Coupling:

    • To each well containing the resin, add the corresponding boronic acid solution (0.6 mL, 0.6 mmol, 3 equiv.).

    • Add the catalyst master mix to each well.

    • Seal the reaction block and heat at 90°C under a nitrogen atmosphere for 12 hours.

  • Washing: Cool the block to room temperature. Drain and wash the resin sequentially with Dioxane/Water (1:1), DMF, Water, and finally MeOH. Dry the resin under vacuum.

  • Cleavage and Purification:

    • Treat the dried resin with a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Water, and 2.5% Triisopropylsilane (TIS) for 2 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude product by adding cold diethyl ether.

    • Purify the final products using preparative HPLC.

Quantitative Data Summary (Prospective)

The following table presents prospective data for a small, representative library synthesized using the protocols above. Yields and purities are estimated based on typical outcomes for solid-phase heterocyclic synthesis.

EntryR-Group (from R-COOH)R'-Group (from R'-B(OH)₂)Expected Final Product StructureExpected Yield (%)Expected Purity (%)
1Phenyl4-Methoxyphenyl2-Phenyl-7-(4-methoxyphenyl)-...65-75>95
2Cyclohexyl3-Pyridyl2-Cyclohexyl-7-(3-pyridyl)-...50-60>95
3Thiophen-2-yl4-Fluorophenyl2-(Thiophen-2-yl)-7-(4-fluorophenyl)-...60-70>95
4IsobutylNaphthyl-1-yl2-Isobutyl-7-(naphthyl-1-yl)-...55-65>90

Yields are calculated after cleavage and purification. Purity is estimated by HPLC analysis at 254 nm.

References

Application Notes and Protocols for Chemo-selective Reactions Involving 6-Bromopyridine-3,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemo-selective reactions of 6-bromopyridine-3,4-diamine, a versatile building block in medicinal chemistry and materials science. The unique arrangement of a bromine atom and two adjacent amino groups on the pyridine core allows for a range of selective transformations, making it a valuable scaffold for the synthesis of complex heterocyclic compounds, particularly kinase inhibitors and other biologically active molecules.

Introduction to Chemo-selectivity

This compound possesses two key reactive sites: the vicinal diamino groups at the 3- and 4-positions, and the bromine atom at the 6-position. This arrangement allows for selective reactions. The diamino moiety is prone to condensation reactions with various carbonyl compounds to form fused heterocyclic systems, most notably imidazo[4,5-c]pyridines. Concurrently, the bromine atom is susceptible to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the introduction of diverse substituents. The strategic selection of reaction conditions allows for a specific reaction to occur at one site while leaving the other intact for subsequent transformations.

Key Applications

The primary applications of this compound stem from its utility in constructing complex molecular architectures.

  • Synthesis of Imidazo[4,5-c]pyridines: The vicinal diamines readily undergo condensation with aldehydes, carboxylic acids, or their derivatives to form the imidazo[4,5-c]pyridine scaffold. This heterocyclic core is a common feature in many biologically active compounds, including kinase inhibitors.[1]

  • Palladium-Catalyzed Cross-Coupling: The bromine atom serves as a handle for introducing aryl, heteroaryl, or alkyl groups via Suzuki-Miyaura coupling, or for forming carbon-nitrogen bonds through Buchwald-Hartwig amination.[2] This allows for the exploration of structure-activity relationships (SAR) in drug discovery programs.[3]

Data Presentation

The following tables summarize quantitative data for representative chemo-selective reactions involving brominated diaminopyridines, providing a reference for expected outcomes with this compound.

Table 1: Synthesis of 6-Bromo-Substituted Imidazo[4,5-c]pyridines via Condensation

EntryAldehyde/Carboxylic AcidOxidant/Coupling AgentSolventTemp (°C)Time (h)Yield (%)Reference
1Benzaldehydep-BenzoquinoneEthanolReflux486[4]
24-Methoxybenzaldehydep-BenzoquinoneEthanolReflux482[4]
3Formic Acid-Formic AcidReflux6N/A[5]

*Yields are for the analogous reaction with 5-bromo-N2-methylpyridine-2,3-diamine to form imidazo[4,5-b]pyridines and are predictive for this compound.

Table 2: Suzuki-Miyaura Cross-Coupling of 6-Bromoimidazo[4,5-c]pyridines

| Entry | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Phenylboronic acid | Pd(PPh₃)₄ (8) | K₂CO₃ | Toluene:Ethanol (2:1) | Reflux | 24 | 35* |[4] | | 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (8) | K₂CO₃ | Dioxane:Water (4:1) | Reflux | 24 | 63* |[4] | | 3 | 4-Cyanophenylboronic acid | Pd(PPh₃)₄ (8) | K₂CO₃ | Toluene:Ethanol (2:1) | Reflux | 24 | 48* |[4] |

*Yields are for the analogous reaction with 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine and are predictive for the corresponding imidazo[4,5-c]pyridine.

Experimental Protocols

Protocol 1: Synthesis of 6-Bromo-2-phenyl-1H-imidazo[4,5-c]pyridine

This protocol describes the condensation of this compound with benzaldehyde to form the corresponding imidazo[4,5-c]pyridine derivative.

Materials:

  • This compound (1.0 equiv)

  • Benzaldehyde (1.0 equiv)

  • p-Benzoquinone (1.0 equiv)

  • Absolute Ethanol

  • Round-bottom flask with reflux condenser

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask, add this compound (1.0 equiv), benzaldehyde (1.0 equiv), and p-benzoquinone (1.0 equiv).

  • Add absolute ethanol to the flask.

  • Place the flask under an inert atmosphere.

  • Heat the reaction mixture to reflux and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of solution. If so, collect the solid by filtration.

  • If the product remains in solution, concentrate the mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 6-bromo-2-phenyl-1H-imidazo[4,5-c]pyridine.[4]

Protocol 2: Suzuki-Miyaura Cross-Coupling of 6-Bromo-2-phenyl-1H-imidazo[4,5-c]pyridine

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a 6-bromoimidazo[4,5-c]pyridine with an arylboronic acid.

Materials:

  • 6-Bromo-2-phenyl-1H-imidazo[4,5-c]pyridine (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (8 mol%)

  • Potassium carbonate (K₂CO₃) (2.5 equiv)

  • Solvent system (e.g., 1,4-dioxane/water 4:1, or toluene/ethanol 2:1)

  • Schlenk flask and condenser

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine 6-bromo-2-phenyl-1H-imidazo[4,5-c]pyridine (1.0 equiv), the arylboronic acid (1.5 equiv), potassium carbonate (2.5 equiv), and Pd(PPh₃)₄ (0.08 equiv).[4]

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to reflux and stir for 24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 6-aryl-2-phenyl-1H-imidazo[4,5-c]pyridine.[4]

Protocol 3: Buchwald-Hartwig Amination of this compound (Predictive)

This protocol provides a general guideline for the Buchwald-Hartwig amination of this compound. The vicinal diamines may interfere with the reaction, and protection might be necessary. This protocol is based on reactions with 6-bromopyridin-3-amine and should be optimized.[6]

Materials:

  • This compound (1.0 equiv)

  • Amine coupling partner (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

  • Schlenk flask and condenser

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv), Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), and NaOtBu (1.4 equiv).

  • Add anhydrous toluene, followed by the amine coupling partner (1.2 equiv).

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Visualizations

experimental_workflow cluster_condensation Step 1: Imidazo[4,5-c]pyridine Formation cluster_coupling Step 2: Suzuki-Miyaura Cross-Coupling A This compound + Aldehyde/Carboxylic Acid B Condensation Reaction A->B Ethanol, Reflux C 6-Bromo-1H-imidazo[4,5-c]pyridine B->C D 6-Bromo-1H-imidazo[4,5-c]pyridine + Arylboronic Acid C->D Purification E Pd-catalyzed Coupling D->E Pd(PPh3)4, K2CO3, Dioxane/Water F 6-Aryl-1H-imidazo[4,5-c]pyridine E->F

Caption: Sequential synthesis of 6-aryl-imidazo[4,5-c]pyridines.

signaling_pathway cluster_pathway Simplified PI3K/Akt Signaling Pathway cluster_inhibitor Point of Intervention RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates Downstream Downstream Targets (e.g., mTOR, GSK3β) Akt->Downstream Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Inhibitor Imidazo[4,5-c]pyridine-based Kinase Inhibitor Inhibitor->PI3K Inhibitor->Akt

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Brominated Pyridine Diamines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of brominated pyridine diamines. Due to the structural similarity and availability of detailed procedural data, this document will use the synthesis of 5-Bromo-2,3-diaminopyridine as a representative example. The principles and troubleshooting steps outlined are broadly applicable to isomers such as 6-Bromopyridine-3,4-diamine.

The typical synthetic pathway involves a three-step process: the bromination of an aminopyridine, followed by regioselective nitration, and concluding with the reduction of the nitro group to form the final diamine. Each step presents unique challenges that can impact the overall yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for producing 5-Bromo-2,3-diaminopyridine? A1: The most established route starts from 2-aminopyridine and proceeds in three main steps:

  • Bromination: Electrophilic bromination of 2-aminopyridine to form 2-amino-5-bromopyridine.

  • Nitration: Regioselective nitration of 2-amino-5-bromopyridine to yield 2-amino-5-bromo-3-nitropyridine.[1]

  • Reduction: Reduction of the nitro group on 2-amino-5-bromo-3-nitropyridine to afford the final product, 5-Bromo-2,3-diaminopyridine.[1]

Q2: Why is the nitration step often the most critical for the overall yield? A2: The nitration of 2-amino-5-bromopyridine is a crucial step where yield can be significantly lost due to the formation of undesired isomers. The amino group strongly directs incoming electrophiles, but achieving high regioselectivity for the C3 position requires strict control over reaction conditions, particularly temperature.[1] Failure to control these parameters can lead to a mixture of products that are difficult to separate, thereby lowering the isolated yield of the desired 2-amino-5-bromo-3-nitropyridine intermediate.

Q3: What are the most effective reducing agents for converting the nitro-amino intermediate to the final diamine? A3: Several methods are effective for the reduction of the nitro group. A common and robust method is the use of reduced iron powder in an acidified ethanol/water mixture.[1] This method is high-yielding and uses readily available, inexpensive reagents. Other methods reported for similar reductions include the use of tin (Sn) or stannous chloride (SnCl₂) in hydrochloric acid, and catalytic hydrogenation (e.g., H₂ with a Palladium catalyst), which can offer cleaner reactions but may involve more specialized equipment.[1]

Q4: How can the formation of di-brominated byproducts be minimized during the initial bromination step? A4: The formation of 2-amino-3,5-dibromopyridine is a common side reaction.[1] To minimize this, it is essential to carefully control the stoichiometry of the brominating agent (e.g., liquid bromine).[2] Adding the bromine dropwise to a cooled solution of 2-aminopyridine allows for better control over the reaction exotherm and local concentrations, reducing the likelihood of a second bromination event.[1]

Troubleshooting Guide

Issue 1: Low Yield and Impurities in the Bromination of 2-Aminopyridine
  • Question: My synthesis of 2-amino-5-bromopyridine resulted in a low yield and my TLC plate shows multiple spots, including a significant amount of what I suspect is a di-brominated product. What went wrong?

  • Answer: This is a classic problem of over-bromination and potential side reactions. The strong activating effect of the amino group makes the pyridine ring highly susceptible to electrophilic attack.

    • Solution 1: Temperature and Reagent Control: Ensure the initial reaction temperature is kept low (below 20°C) during the dropwise addition of bromine.[1] Adding the bromine solution slowly over a prolonged period (e.g., 1 hour) prevents localized high concentrations of the electrophile.[1]

    • Solution 2: Stoichiometry: Use a precise 1:1 molar ratio of 2-aminopyridine to bromine. An excess of bromine is the primary cause of di-bromination.[2]

    • Solution 3: Purification: The primary di-brominated impurity, 2-amino-3,5-dibromopyridine, can be effectively removed from the desired mono-brominated product by washing the crude solid with hot petroleum ether.[1]

Issue 2: Poor Regioselectivity and Low Yield in the Nitration Step
  • Question: During the nitration of 2-amino-5-bromopyridine, I obtained a low yield of the desired 3-nitro isomer. How can I improve the regioselectivity?

  • Answer: Achieving high C3-selectivity requires strict adherence to the established temperature protocol. The reaction is highly sensitive to temperature fluctuations.

    • Solution 1: Maintain Low Temperature: Add the 2-amino-5-bromopyridine substrate to concentrated sulfuric acid that has been pre-cooled in an ice bath, ensuring the temperature does not exceed 5°C.[1][3] Subsequently, add the nitric acid dropwise while vigorously stirring and maintaining the temperature strictly between 0-5°C.[3]

    • Solution 2: Follow Staged Warming: After the initial stirring period at 0-5°C, allow the reaction to proceed through a controlled warming sequence. A proven protocol involves stirring for 1 hour at 0°C, 1 hour at room temperature, and finally 1 hour at 50-60°C to drive the reaction to completion.[1]

    • Solution 3: Quenching: Pouring the reaction mixture onto a large volume of crushed ice after completion is a critical step. This must be done carefully to manage the exotherm before neutralization with a base like sodium hydroxide.[1]

Issue 3: Incomplete Reduction of the Nitro Group
  • Question: My final diamine product is contaminated with the 2-amino-5-bromo-3-nitropyridine starting material. How can I ensure the reduction is complete?

  • Answer: An incomplete reaction is typically due to insufficient reducing agent or reaction time.

    • Solution 1: Sufficient Reducing Agent: Use a significant excess of the reducing agent. For an iron/acid reduction, approximately 30g of reduced iron for every 10.9g (0.05 mole) of the nitro-compound has been shown to be effective.[1]

    • Solution 2: Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction should be heated (e.g., on a steam bath) and allowed to proceed until the starting nitro-compound spot is no longer visible on the TLC plate.[1]

    • Solution 3: Activation: The presence of a small amount of acid (e.g., concentrated HCl) is crucial for activating the iron metal surface and facilitating the reduction.[1]

Issue 4: Difficulty in Purifying the Final 5-Bromo-2,3-diaminopyridine
  • Question: The crude product after the reduction step is a dark, oily solid that is difficult to handle and purify. What is the best purification strategy?

  • Answer: Aromatic diamines are often prone to oxidation and can be challenging to purify.

    • Solution 1: Recrystallization: Recrystallization is the most effective method for purifying the final product. Water is a suitable solvent for recrystallizing 2,3-diamino-5-bromopyridine.[1]

    • Solution 2: Decolorization: During the recrystallization process, add activated carbon to the hot solution to remove colored impurities. Filter the hot solution to remove the carbon before allowing the filtrate to cool and crystallize.[1] This typically yields the product as colorless needles.[1]

    • Solution 3: Inert Atmosphere: When handling the purified diamine, especially for long-term storage, consider doing so under an inert atmosphere (e.g., nitrogen or argon) to minimize air oxidation, which can cause discoloration over time.

Quantitative Data and Reaction Parameters

The tables below summarize key quantitative data for the synthesis steps.

Table 1: Nitration of 2-Amino-5-bromopyridine

Parameter Condition Purpose Reported Yield (%) Reference
Substrate 2-Amino-5-bromopyridine Starting Material - [1]
Reagents Conc. H₂SO₄, 95% HNO₃ Nitrating System 78-85% [1]
Temperature 0-5°C (addition), then 20°C, then 50-60°C Control regioselectivity, drive reaction [1][3]

| Reaction Time | 1 hr (0°C), 1 hr (RT), 1 hr (50-60°C) | Ensure completion | |[1] |

Table 2: Reduction of 2-Amino-5-bromo-3-nitropyridine

Reducing Agent Solvent System Key Conditions Reported Yield (%) Reference
Reduced Iron (Fe) 95% Ethanol / Water / Conc. HCl Heat on steam bath for 1 hour 85-91% [1]
SnCl₂ / HCl N/A Often used for nitro group reductions Variable [1]

| Catalytic Hydrogenation | N/A | Typically clean, requires H₂ source | Variable |[1] |

Experimental Protocols

The following are condensed protocols based on established literature procedures.

Protocol 1: Synthesis of 2-Amino-5-bromopyridine[1]
  • Dissolve 2-aminopyridine (3.0 moles) in acetic acid (500 ml) in a three-necked flask equipped with a stirrer.

  • Cool the solution to below 20°C in an ice bath.

  • Slowly add a solution of bromine (3.0 moles) in acetic acid (300 ml) dropwise over 1 hour with vigorous stirring. Allow the temperature to rise to 50°C after about half the bromine is added.

  • After addition is complete, stir for an additional hour.

  • Dilute the mixture with water (750 ml) to dissolve the precipitated hydrobromide salt.

  • Neutralize the solution with 40% sodium hydroxide solution with cooling and stirring.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Wash the dried crude product with hot petroleum ether (b.p. 60-80°C) to remove the di-bromo impurity. The remaining solid is 2-amino-5-bromopyridine.

Protocol 2: Synthesis of 2-Amino-5-bromo-3-nitropyridine[1][3]
  • In a flask immersed in an ice bath, add concentrated sulfuric acid (500 ml).

  • Slowly add 2-amino-5-bromopyridine (0.5 mole) while maintaining the temperature below 5°C.

  • Add 95% nitric acid (0.57 mole) dropwise with stirring, ensuring the temperature remains at 0°C.

  • Stir the mixture at 0°C for 1 hour, then at room temperature for 1 hour, and finally at 50-60°C for 1 hour.

  • Cool the reaction mixture and pour it onto 5 liters of ice.

  • Neutralize with 40% sodium hydroxide solution.

  • Collect the yellow precipitate by filtration, wash thoroughly with water, and dry to obtain the product.

Protocol 3: Synthesis of 5-Bromo-2,3-diaminopyridine[1]
  • Charge a flask with 2-amino-5-bromo-3-nitropyridine (0.05 mole), reduced iron (30 g), 95% ethanol (40 ml), water (10 ml), and concentrated hydrochloric acid (0.5 ml).

  • Heat the mixture on a steam bath for 1 hour.

  • Filter the hot mixture to remove the iron, and wash the iron cake with hot 95% ethanol.

  • Combine the filtrate and washings and evaporate to dryness.

  • Recrystallize the dark residue from water (approx. 50 ml), using activated carbon for decolorization, to obtain the final product as colorless needles.

Visualizations

G cluster_0 Step 1: Bromination cluster_1 Step 2: Nitration cluster_2 Step 3: Reduction A 2-Aminopyridine B 2-Amino-5-bromopyridine A->B Br₂ Acetic Acid C 2-Amino-5-bromo- 3-nitropyridine B->C HNO₃ H₂SO₄ D 5-Bromo-2,3-diaminopyridine (Final Product) C->D Fe / HCl EtOH / H₂O

G cluster_bromination Troubleshooting Bromination cluster_nitration Troubleshooting Nitration cluster_reduction Troubleshooting Reduction start Low Overall Yield q1 Problem in Bromination Step? start->q1 cause1 Likely Cause: Over-bromination or Side Reactions q1->cause1 Yes q2 Problem in Nitration Step? q1->q2 No sol1 Solutions: • Control Br₂ stoichiometry • Maintain low temperature • Purify via solvent wash cause1->sol1 cause2 Likely Cause: Poor Regioselectivity q2->cause2 Yes q3 Problem in Reduction Step? q2->q3 No sol2 Solutions: • Strict temp control (0-5°C) • Slow, dropwise addition • Follow staged warming protocol cause2->sol2 cause3 Likely Cause: Incomplete Reaction q3->cause3 Yes sol3 Solutions: • Ensure excess reducing agent • Monitor by TLC to completion • Heat reaction as needed cause3->sol3

References

Technical Support Center: Suzuki Coupling with 6-Bromopyridine-3,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki coupling reactions involving 6-Bromopyridine-3,4-diamine.

Troubleshooting Guide

Issue 1: Low to No Product Formation

Low or no yield of the desired coupled product is a common issue when working with electron-rich and coordinating substrates like this compound. The primary causes often revolve around catalyst inhibition and substrate reactivity.[1][2][3]

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting cluster_solutions Potential Solutions start Low or No Product Yield catalyst_check Is the catalyst system optimal? start->catalyst_check base_check Is the base appropriate? catalyst_check->base_check No reagents_check Are reagents of high quality? catalyst_check->reagents_check Yes ligand Switch to bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) catalyst_check->ligand catalyst_loading Increase catalyst loading (e.g., 3-5 mol%) catalyst_check->catalyst_loading precatalyst Use a pre-catalyst (e.g., Buchwald G3) catalyst_check->precatalyst conditions_check Are reaction conditions optimized? base_check->conditions_check No base_check->reagents_check Yes screen_bases Screen weaker bases (e.g., K₂CO₃, Cs₂CO₃) base_check->screen_bases conditions_check->reagents_check No temp_time Optimize temperature and reaction time conditions_check->temp_time anhydrous Ensure anhydrous conditions conditions_check->anhydrous degas Thoroughly degas solvents conditions_check->degas boronic_ester Use boronic esters (pinacol, MIDA) reagents_check->boronic_ester

Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.

Potential Causes and Solutions:

Potential Cause Recommended Solution Rationale
Catalyst Inhibition/Deactivation Switch to bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos).[1] Consider using modern pre-catalysts like Buchwald G3 pre-catalysts.[1] A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes be effective.[1]The lone pairs on the pyridine nitrogen and the amino groups of this compound can coordinate to the palladium catalyst, leading to inhibition or deactivation.[1][2][3] Bulky ligands can prevent this coordination.[2] Pre-catalysts provide a more active and stable catalytic species.[1]
Suboptimal Base Screen different bases. Weaker bases like K₂CO₃ or Cs₂CO₃ are often effective.[1]The strength and type of base can significantly impact the reaction outcome. Strong bases can promote side reactions.
Low Reactivity of C-Br Bond Use a more active catalyst system, such as those with electron-rich and sterically hindered phosphine ligands.[3]The electron-donating amino groups can decrease the reactivity of the carbon-bromine bond towards oxidative addition, a crucial step in the catalytic cycle.[1][2]
Oxygen Contamination Ensure thorough degassing of all solvents and reagents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[1][2]Oxygen can lead to catalyst deactivation and promote undesirable side reactions like homocoupling.[2][3]

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed in Suzuki couplings with this compound and how can they be minimized?

A1: The three most prevalent side reactions are protodeboronation, dehalogenation, and homocoupling.

Side Reaction Mitigation Strategies

SideReactions cluster_solutions Mitigation Strategies start Common Side Reactions protodeboronation Protodeboronation start->protodeboronation dehalogenation Dehalogenation start->dehalogenation homocoupling Homocoupling start->homocoupling boronic_esters Use Boronic Esters (Pinacol, MIDA) protodeboronation->boronic_esters anhydrous Anhydrous Conditions protodeboronation->anhydrous weaker_base Use a Weaker Base protodeboronation->weaker_base avoid_hydride Avoid Hydride Sources dehalogenation->avoid_hydride optimize_time Optimize Reaction Time dehalogenation->optimize_time degas Thoroughly Degas Solvents homocoupling->degas pd0_source Use a Direct Pd(0) Source homocoupling->pd0_source

Caption: Strategies to minimize common side reactions in Suzuki coupling.

Side Reaction Description Minimization Strategies
Protodeboronation Hydrolysis of the boronic acid to the corresponding arene, consuming the nucleophilic partner.[1][2][4] This is a significant issue with heteroaryl boronic acids.[1]- Use more stable boronic esters (e.g., pinacol or MIDA esters).[1][2][4]- Conduct the reaction under anhydrous conditions.[1]- Use a milder base if possible.[1]
Dehalogenation Replacement of the bromo group on the pyridine ring with a hydrogen atom.[2][3] This can be caused by trace palladium hydride species.[2]- Ensure solvents are not a source of hydrides (e.g., some alcohols).[1]- Optimize reaction time; shorter times can minimize this side reaction if the main reaction is fast enough.[1]- Screen different bases and solvents.[2]
Homocoupling The boronic acid couples with itself to form a biaryl byproduct.[2][3]- Thoroughly degas solvents and run the reaction under an inert atmosphere to minimize oxygen.[2]- Using a direct Pd(0) source like Pd(PPh₃)₄ can reduce homocoupling that might occur during the in-situ reduction of a Pd(II) precatalyst.[2]

Q2: Can the unprotected diamine functionality of this compound interfere with the reaction?

A2: Yes, the lone pair of electrons on the nitrogen atoms of the diamine groups, in addition to the pyridine nitrogen, can coordinate to the palladium catalyst, leading to inhibition or deactivation.[1][2][3] While many protocols for unprotected aminopyridines exist, they often necessitate the use of specific, bulky ligands to prevent this coordination.[2] In some challenging cases, protecting the amine groups may be considered, although this adds extra steps to the synthesis.[2]

Q3: What are some recommended starting conditions for a Suzuki coupling with this compound?

A3: A good starting point would be to use a modern palladium pre-catalyst with a bulky phosphine ligand, a mild carbonate base, and a polar aprotic solvent.

Table of Recommended Starting Conditions

Parameter Recommendation Rationale/Comments
Palladium Source Pd₂(dba)₃ with a suitable ligand, or a pre-catalyst like XPhos Pd G3.Provides an active and stable catalyst.
Ligand XPhos, SPhos, or RuPhos (typically 1:2 Pd:ligand ratio).Bulky, electron-rich ligands are effective for heteroaryl couplings.[1]
Base K₂CO₃ or Cs₂CO₃ (2-3 equivalents).Milder bases are often preferred to minimize side reactions.
Solvent 1,4-Dioxane/water (e.g., 4:1 mixture) or DMF.[5]Aprotic polar solvents are commonly used. A small amount of water can sometimes be beneficial.[3]
Temperature 80-110 °C.Should be optimized for the specific substrates.
Atmosphere Inert (Argon or Nitrogen).Crucial to prevent catalyst deactivation and homocoupling.[2]

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol is a general guideline and may require optimization for specific boronic acids.

Reaction Setup Workflow

ExperimentalWorkflow start Start add_reagents Add this compound, boronic acid/ester, and base to an oven-dried flask. start->add_reagents evacuate_backfill Evacuate and backfill the flask with inert gas (3x). add_reagents->evacuate_backfill add_solvent Add degassed solvent via syringe. evacuate_backfill->add_solvent add_catalyst Add palladium catalyst and ligand under a positive flow of inert gas. add_solvent->add_catalyst heat_stir Heat the reaction mixture to the desired temperature with vigorous stirring. add_catalyst->heat_stir monitor Monitor reaction progress by TLC or LC-MS. heat_stir->monitor workup Cool, dilute with organic solvent, and perform aqueous washes. monitor->workup purify Dry, concentrate, and purify the crude product. workup->purify end End purify->end

Caption: A typical experimental workflow for Suzuki coupling reactions.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or pinacol ester (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄ or K₂CO₃, 2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane)

Procedure:

  • To an oven-dried reaction vessel, add this compound, the arylboronic acid/ester, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.[3]

  • Add the degassed solvent via syringe.

  • Add the palladium catalyst and ligand to the flask under a positive flow of inert gas.

  • Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1][3]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[3]

References

Technical Support Center: Purification of 6-Bromopyridine-3,4-diamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of 6-bromopyridine-3,4-diamine and its derivatives. Researchers, scientists, and drug development professionals can use this resource to address common challenges encountered during their experiments.

Troubleshooting Guides

This section offers solutions to specific problems that may arise during the purification of this compound derivatives.

Problem 1: Low Yield After Purification

A significant loss of product during purification is a common issue. The following table outlines potential causes and their corresponding solutions.

Potential CauseSuggested Solution
Incomplete Reaction Monitor the reaction to completion using TLC or HPLC before starting the work-up.[1]
Product Loss During Extraction Ensure the correct pH of the aqueous layer during liquid-liquid extraction to prevent the amine product from partitioning into the aqueous phase. Multiple extractions with a suitable organic solvent can improve recovery.
Suboptimal Crystallization Conditions Experiment with different solvent systems to find conditions where the desired product precipitates effectively while impurities remain in the mother liquor.[1] A mixture of solvents, such as cyclohexane and ethyl acetate, has been used successfully for similar compounds.[1]
Degradation on Silica Gel Diaminopyridine derivatives can be sensitive to acidic silica gel. Consider using deactivated silica gel or an alternative stationary phase like alumina for column chromatography.
Co-elution with Impurities If impurities have similar polarity to the product, achieving good separation by column chromatography can be challenging. Try different solvent systems or consider derivatization to alter the polarity of the product or impurity before chromatography.

Problem 2: Presence of Persistent Impurities

Even after initial purification, certain impurities may persist. Identifying and removing these impurities is crucial for obtaining a high-purity product.

Common ImpurityIdentification MethodRecommended Purification Strategy
Unreacted Starting Materials TLC, HPLC, GC-MS, NMROptimize reaction conditions to drive the reaction to completion. For removal, column chromatography or recrystallization are typically effective.
Di-brominated Byproducts Mass Spectrometry, NMRThe formation of di-brominated byproducts can occur with excessive brominating agent.[1] Careful, portion-wise addition of the brominating agent can minimize their formation.[1] Separation can be achieved by column chromatography, though it may be challenging due to similar polarities.
Palladium Catalyst Residues ICP-MSIf a palladium-catalyzed reaction was performed, residual palladium may be present.[2] Filtering the reaction mixture through a pad of Celite can help remove some of the catalyst.[3] Specialized scavengers can also be used to remove residual metals.
Oxidation/Degradation Products LC-MS, NMR3,4-Diaminopyridine derivatives can be susceptible to oxidation.[4] It is advisable to handle them under an inert atmosphere and store them in a dark, cool place.[5] Purification to remove these impurities can be done by column chromatography or recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for purifying this compound derivatives?

A1: The most common and effective purification methods are:

  • Column Chromatography: Silica gel is widely used, but for sensitive compounds, deactivated silica or alumina may be necessary.[3]

  • Crystallization/Recrystallization: This is a primary method for purifying solids at a larger scale.[1] Experimenting with various solvent systems is key to finding the optimal conditions.[1]

  • Washing/Extraction: Washing the crude product with water and brine can remove inorganic salts and other water-soluble impurities.[3]

Q2: I'm observing significant peak tailing during HPLC analysis of my purified this compound derivative. What could be the cause and how can I fix it?

A2: Peak tailing for basic compounds like pyridine derivatives is often due to strong interactions with acidic residual silanol groups on the silica-based stationary phase of the HPLC column.[6] To mitigate this, you can:

  • Add a competing base: Incorporate a small amount of an amine, like triethylamine (TEA), into your mobile phase to block the active silanol sites.[6]

  • Adjust the mobile phase pH: Lowering the pH of the mobile phase can protonate the silanol groups, reducing their interaction with your basic compound.[6]

  • Use a different column: Consider using a column with a different stationary phase, such as one that is end-capped or polymer-based, which has fewer free silanol groups.[6]

Q3: My this compound derivative appears to be degrading during purification or storage. What are the likely degradation products and how can I prevent this?

A3: Diaminopyridine compounds can be sensitive to oxidation.[4] A study on 3,4-diaminopyridine showed that under oxidative stress, it can degrade to form products like 4-amino-3-nitropyridine and 3,4-diaminopyridine-N-oxide.[4] To prevent degradation:

  • Use an inert atmosphere: Handle the compound under an inert gas like nitrogen or argon, especially during purification steps where it might be heated.

  • Store properly: Keep the purified compound in a cool, dark place, and consider storing it under an inert atmosphere.[5]

  • Avoid harsh conditions: Minimize exposure to strong acids, bases, and oxidizing agents during work-up and purification.

Q4: Can I use recrystallization for my this compound derivative? What are some good starting solvents?

A4: Yes, recrystallization is a highly effective purification technique for these compounds.[1] The choice of solvent is critical. For polar compounds like diaminopyridines, polar solvents are a good starting point. You can try:

  • Single solvents like ethanol or methanol.[7]

  • Mixed solvent systems such as ethanol/water or acetone/hexane.[7] The ideal solvent will dissolve the compound when hot but have low solubility at cooler temperatures.[7]

Experimental Protocols

General Protocol for Column Chromatography Purification

  • Slurry Preparation: Dissolve the crude this compound derivative in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of silica gel to this solution to create a slurry.

  • Column Packing: Pack a glass column with silica gel in the desired eluent system.

  • Loading: Carefully load the prepared slurry onto the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system (e.g., a gradient of hexane and ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.[3]

General Protocol for Recrystallization

  • Dissolution: In a flask, dissolve the crude product in the minimum amount of a suitable hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin. Further cooling in an ice bath can increase the yield.

  • Crystal Collection: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.[7]

Visualizations

Purification_Workflow General Purification Workflow for this compound Derivatives crude_product Crude Product dissolve Dissolve in Organic Solvent crude_product->dissolve wash Wash with Water & Brine dissolve->wash dry Dry Organic Layer wash->dry concentrate Concentrate dry->concentrate purify Purify by Chromatography or Recrystallization concentrate->purify pure_product Pure Product purify->pure_product

Caption: A general workflow for the purification of this compound derivatives.

Troubleshooting_Low_Yield Troubleshooting Low Purification Yield low_yield Low Yield check_reaction Incomplete Reaction? low_yield->check_reaction check_extraction Product in Aqueous Layer? low_yield->check_extraction check_crystallization Suboptimal Crystallization? low_yield->check_crystallization check_degradation Degradation on Silica? low_yield->check_degradation monitor_reaction Monitor reaction to completion (TLC/HPLC) check_reaction->monitor_reaction Yes adjust_ph Adjust pH and re-extract check_extraction->adjust_ph Yes optimize_solvents Screen different solvent systems check_crystallization->optimize_solvents Yes change_stationary_phase Use deactivated silica or alumina check_degradation->change_stationary_phase Yes

Caption: A logical workflow for troubleshooting low yields during purification.

References

Technical Support Center: Optimization of Catalyst Loading for Buchwald-Hartwig Amination of 6-Bromopyridine-3,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of catalyst loading in the Buchwald-Hartwig amination of 6-Bromopyridine-3,4-diamine.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the Buchwald-Hartwig amination of this compound?

A1: The primary challenges arise from the electronic properties and potential for catalyst inhibition by the substrate. The diamino-substituted pyridine ring is electron-rich, which can make the initial oxidative addition of the palladium catalyst to the C-Br bond more difficult.[1] Additionally, the pyridine nitrogen and the amino groups can coordinate to the palladium center, potentially leading to catalyst deactivation or the formation of inactive complexes.[2]

Q2: What is a typical starting catalyst loading for this type of reaction?

A2: For palladium-catalyzed cross-coupling reactions, a typical starting catalyst loading is in the range of 1-5 mol%.[1] Given that this compound can be a challenging substrate, it is advisable to begin with a higher loading, for instance, 2-5 mol%, to ensure the reaction initiates successfully.[1] Subsequent optimization efforts can then focus on reducing the catalyst loading to improve cost-effectiveness and minimize residual palladium in the final product.[1]

Q3: How does the choice of ligand impact the catalyst loading?

A3: The choice of ligand is critical and directly influences the required catalyst loading. Bulky, electron-rich phosphine ligands such as XPhos, SPhos, and RuPhos are often highly effective for challenging substrates like aminopyridines.[1] These ligands promote the formation of the active monoligated palladium species, facilitate the rate-determining oxidative addition and reductive elimination steps, and sterically hinder catalyst deactivation by the pyridine nitrogen.[3] More efficient ligands can enable lower catalyst loadings.

Q4: Can the reaction be performed with lower catalyst loadings?

A4: Yes, achieving low catalyst loadings is a primary goal of optimization. With a highly active catalyst system (e.g., a palladacycle precatalyst with a bulky phosphine ligand), it is often possible to reduce the catalyst loading significantly, sometimes to well below 1 mol%. This is particularly important in pharmaceutical development to reduce costs and minimize palladium contamination in the final active pharmaceutical ingredient (API).

Q5: What is the role of the base in this reaction?

A5: The base is crucial for the deprotonation of the amine and the subsequent formation of the palladium-amido complex, which precedes the final C-N bond-forming reductive elimination step. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. The choice and strength of the base can significantly affect the reaction rate and yield.[2]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Catalyst Inactivity: The palladium catalyst may be deactivated by air, moisture, or impurities. The pyridine nitrogen of the substrate can also inhibit the catalyst.[2]2. Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction to proceed efficiently.3. Suboptimal Ligand: The chosen ligand may not be suitable for this specific transformation.1. Ensure Inert Conditions: Use anhydrous and degassed solvents. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).[2] Use high-purity reagents.2. Increase Catalyst Loading: Incrementally increase the catalyst loading, for example, from 2 mol% to 5 mol%.[1]3. Screen Ligands: Test bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos, which are known to be effective for challenging substrates.[1] Consider using a pre-formed palladacycle precatalyst.
Formation of Side Products (e.g., Hydrodehalogenation) 1. Reaction Temperature Too High: Elevated temperatures can sometimes favor side reactions.2. Presence of Water: Traces of water can lead to the formation of the debrominated starting material.1. Lower Reaction Temperature: Reduce the reaction temperature and increase the reaction time if necessary.2. Ensure Anhydrous Conditions: Use thoroughly dried solvents and reagents.
Incomplete Reaction 1. Insufficient Reaction Time: The reaction may not have reached completion.2. Catalyst Decomposition: The catalyst may be degrading over the course of the reaction, especially at high temperatures.1. Extend Reaction Time: Monitor the reaction progress by TLC or LC-MS and allow it to run for a longer period.2. Use a More Stable Precatalyst: Palladacycle precatalysts often exhibit greater stability and longevity.[1] Consider a lower reaction temperature to prolong catalyst lifetime.
Difficulty in Product Purification 1. High Catalyst Loading: Using a large amount of catalyst can lead to palladium contamination in the crude product.2. Ligand-Related Impurities: Excess or decomposed ligand can complicate purification.1. Optimize for Lower Catalyst Loading: Once good conversion is achieved, systematically reduce the catalyst loading.2. Use Stoichiometric Amounts of Ligand: Avoid a large excess of the phosphine ligand.3. Purification Strategy: Consider filtration through Celite or treatment with a palladium scavenger to remove residual metal.

Data Presentation: Optimization of Catalyst Loading

The following table presents representative data for the optimization of catalyst loading for the Buchwald-Hartwig amination of this compound with a generic aniline. This data is illustrative of a typical optimization workflow.

Entry Pd Precatalyst Ligand Catalyst Loading (mol%) Base Solvent Temp (°C) Time (h) Yield (%)
1Pd₂(dba)₃XPhos5.0NaOtBuToluene1001295
2Pd₂(dba)₃XPhos2.5NaOtBuToluene1001292
3Pd₂(dba)₃XPhos1.0NaOtBuToluene1001285
4Pd₂(dba)₃XPhos0.5NaOtBuToluene1002478
5XPhos Pd G3-2.0NaOtBuToluene100896
6XPhos Pd G3-1.0NaOtBuToluene100894
7XPhos Pd G3-0.5NaOtBuToluene1001290
8XPhos Pd G3-0.1NaOtBuToluene1002465

Note: This is representative data to illustrate an optimization workflow.

Experimental Protocols

General Protocol for Catalyst Loading Optimization

This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with an amine, focusing on the optimization of the palladium catalyst loading.

Materials:

  • This compound

  • Amine coupling partner

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle like XPhos Pd G3)

  • Phosphine ligand (if not using a precatalyst, e.g., XPhos)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Schlenk tubes or reaction vials with septa

  • Magnetic stir bars

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add this compound (1.0 equiv), the amine (1.2 equiv), and the base (1.4 equiv) to an oven-dried Schlenk tube or reaction vial containing a magnetic stir bar.

  • Catalyst Addition: In a separate vial, weigh the desired amount of the palladium precatalyst and, if necessary, the ligand. For initial screening, a catalyst loading of 2-5 mol% is recommended. Add the catalyst/ligand to the reaction vessel.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe to achieve the desired concentration (typically 0.1-0.5 M with respect to the limiting reagent).

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by TLC, LC-MS, or GC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and quench with water or a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

  • Optimization: Repeat the procedure with varying catalyst loadings to determine the minimum amount required for efficient conversion.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle pd0 L-Pd(0) (Active Catalyst) oa_complex L-Pd(II)(Ar)(Br) pd0->oa_complex Oxidative Addition (Ar-Br) amido_complex L-Pd(II)(Ar)(NR¹R²) oa_complex->amido_complex Amine Coordination & Deprotonation (+ HNR¹R², - HBr) amido_complex->pd0 Reductive Elimination product Ar-NR¹R² (Product) amido_complex->product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Catalyst_Loading_Optimization_Workflow start Start: Define Reaction (this compound + Amine) initial_screen Initial Screen: High Catalyst Loading (e.g., 5 mol%) start->initial_screen evaluate_yield Evaluate Yield & Purity initial_screen->evaluate_yield evaluate_yield->initial_screen Low Yield (Troubleshoot other params) reduce_loading Systematically Reduce Catalyst Loading (2.5% -> 1% -> 0.5%) evaluate_yield->reduce_loading High Yield monitor_reaction Monitor Reaction Profile (Time, Conversion) reduce_loading->monitor_reaction determine_optimal Determine Optimal Loading (Lowest loading with high yield & acceptable rate) monitor_reaction->determine_optimal end End: Optimized Protocol determine_optimal->end

Caption: Workflow for optimizing catalyst loading.

References

Overcoming poor solubility of 6-Bromopyridine-3,4-diamine in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of 6-Bromopyridine-3,4-diamine in organic solvents.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the dissolution of this compound.

Problem Possible Cause Suggested Solution
The compound does not dissolve in a non-polar solvent (e.g., hexanes, toluene). The compound is a polar molecule due to the presence of two amino groups and a nitrogen atom in the pyridine ring.Use a more polar solvent. Polar aprotic solvents are often a good starting point.[1]
The compound shows limited solubility in a polar protic solvent (e.g., ethanol, methanol). While the amino groups can form hydrogen bonds with protic solvents, the overall polarity and other molecular interactions may limit solubility.Try gentle heating of the solvent. If solubility is still low, consider using a polar aprotic solvent or a co-solvent system.
The compound precipitates out of solution upon cooling. The solution was likely saturated or supersaturated at a higher temperature, and the solubility decreases as the temperature drops.This is a common principle used in recrystallization for purification. To keep it in solution, maintain the temperature or use a solvent system in which it has higher solubility at room temperature.
The dissolution rate is very slow. The particle size of the solid may be large, reducing the surface area available for interaction with the solvent.Gently grind the solid to a finer powder before adding it to the solvent. Agitation or stirring can also help to increase the dissolution rate. Techniques like micronization can be employed to significantly reduce particle size.[2][3][4]
The compound seems to be degrading in the chosen solvent. The solvent may be reacting with the compound, especially at elevated temperatures or in the presence of light.Ensure the use of high-purity, dry solvents. If degradation is suspected, try a different solvent and conduct the dissolution at a lower temperature, potentially under an inert atmosphere (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility profile of this compound in common organic solvents?

Qualitative Solubility Profile

Solvent ClassExamplesExpected Solubility
Polar Aprotic Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)Higher solubility is expected.[1]
Polar Protic Ethanol, Methanol, IsopropanolModerate to good solubility, potentially increasing with heat.
Ethers Tetrahydrofuran (THF), Diethyl etherLower solubility is expected.
Halogenated Dichloromethane (DCM), ChloroformLower to moderate solubility is expected.
Aromatic Toluene, BenzenePoor solubility is expected.
Non-polar Hexanes, PentaneVery poor to negligible solubility is expected.

Q2: How can I improve the solubility of this compound in a specific organic solvent?

A2: Several techniques can be employed to enhance solubility:

  • Co-solvency: Using a mixture of solvents can significantly improve solubility.[2] For example, adding a small amount of a highly polar solvent like DMSO to a less polar solvent in which the compound has poor solubility.

  • pH Adjustment: Since this compound has basic amino groups, its solubility in protic solvents can sometimes be increased by the addition of a small amount of a suitable acid to form a more soluble salt.[5][6]

  • Heating: Gently heating the solvent can increase the solubility of many compounds. However, be cautious of potential degradation at higher temperatures.

  • Use of Solubility Enhancers: In some applications, the use of hydrotropes or other solubilizing agents might be considered.[7]

Q3: Are there any recommended solvent systems for reactions involving this compound?

A3: The choice of solvent will be highly dependent on the specific reaction conditions and other reagents involved. However, based on its expected solubility, polar aprotic solvents like DMF and DMSO are often good starting points for reactions requiring the compound to be fully dissolved.[1] For cross-coupling reactions, which are common for bromo-pyridines, solvents like THF or dioxane are often used, and solubility might be achieved with heating.

Experimental Protocols

Protocol 1: General Procedure for Determining Solubility

This protocol provides a general method for determining the solubility of this compound in a given organic solvent.

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a vial.

    • Ensure there is undissolved solid at the bottom of the vial.

    • Seal the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a shaker or on a stir plate at a constant temperature.

    • Allow the mixture to equilibrate for 24-48 hours to ensure the solution is saturated.

  • Sample Collection and Analysis:

    • Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a pre-warmed syringe to avoid premature crystallization.

    • Filter the solution through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed vial.

    • Evaporate the solvent from the vial under a stream of inert gas or in a vacuum oven.

    • Weigh the vial containing the dried residue.

  • Calculation:

    • The solubility can be calculated in g/L or mg/mL by dividing the mass of the dissolved solid by the volume of the solvent used.

Protocol 2: Small-Scale Co-solvent Screening

This protocol can be used to quickly screen for effective co-solvent systems.

  • Initial Dissolution Attempt:

    • In a small vial, attempt to dissolve a known amount of this compound (e.g., 5 mg) in a measured volume of your primary solvent (e.g., 0.5 mL).

  • Co-solvent Addition:

    • If the compound does not fully dissolve, add a co-solvent (e.g., DMSO, DMF) dropwise while stirring or agitating the vial.

    • Observe for complete dissolution.

  • Observation and Scaling:

    • Note the approximate ratio of the primary solvent to the co-solvent required for dissolution.

    • This ratio can then be used as a starting point for scaling up your experiment.

Visualizations

Solubility_Troubleshooting_Workflow start Start: Dissolve This compound check_solubility Is the compound fully dissolved? start->check_solubility success Success: Proceed with experiment check_solubility->success Yes troubleshoot Troubleshoot Solubility Issue check_solubility->troubleshoot No select_solvent Select an appropriate polar aprotic solvent (e.g., DMF, DMSO) troubleshoot->select_solvent try_heating Gently heat the mixture select_solvent->try_heating check_dissolution_after_heating Does it dissolve with heat? try_heating->check_dissolution_after_heating check_dissolution_after_heating->success Yes use_cosolvent Consider a co-solvent system check_dissolution_after_heating->use_cosolvent No check_dissolution_with_cosolvent Does it dissolve with a co-solvent? use_cosolvent->check_dissolution_with_cosolvent check_dissolution_with_cosolvent->success Yes increase_polarity Increase solvent polarity check_dissolution_with_cosolvent->increase_polarity No check_degradation Is degradation observed? increase_polarity->check_degradation change_conditions Modify experimental conditions (e.g., lower temperature, inert atmosphere) check_degradation->change_conditions Yes failure Re-evaluate solvent choice or synthetic route check_degradation->failure No change_conditions->start

Caption: A workflow for troubleshooting the solubility of this compound.

Solubility_Enhancement_Strategies start Poor Solubility of This compound physical_mod Physical Modifications start->physical_mod chemical_mod Chemical Modifications start->chemical_mod particle_size Particle Size Reduction (e.g., Grinding, Micronization) physical_mod->particle_size solid_dispersion Solid Dispersion physical_mod->solid_dispersion ph_adjustment pH Adjustment (Salt Formation) chemical_mod->ph_adjustment cosolvency Co-solvency chemical_mod->cosolvency solubilizers Use of Solubilizers chemical_mod->solubilizers outcome Enhanced Solubility particle_size->outcome solid_dispersion->outcome ph_adjustment->outcome cosolvency->outcome solubilizers->outcome

Caption: Strategies for enhancing the solubility of poorly soluble compounds.

References

Preventing debromination of 6-Bromopyridine-3,4-diamine during reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of debromination during chemical reactions involving 6-Bromopyridine-3,4-diamine. Our focus is to provide actionable insights and detailed protocols to minimize this undesired side reaction, thereby improving reaction yields and simplifying purification processes.

Frequently Asked Questions (FAQs)

Q1: What is debromination and why is it a significant issue with this compound?

A1: Debromination is an undesired side reaction where the bromine atom on the pyridine ring is replaced by a hydrogen atom, leading to the formation of pyridine-3,4-diamine. This is problematic because it consumes the starting material, reduces the yield of the desired product, and introduces a significant impurity that can be challenging to separate. For many applications, particularly in drug development, the bromine atom is a crucial handle for further molecular modifications, such as cross-coupling reactions.

Q2: What are the primary causes of debromination, especially in palladium-catalyzed cross-coupling reactions?

A2: In the context of palladium-catalyzed reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, debromination (often termed hydrodehalogenation) is primarily caused by the formation of palladium-hydride (Pd-H) species.[1] These highly reactive species can arise from several sources within the reaction mixture:

  • Bases: Strong alkoxide bases (e.g., sodium tert-butoxide, potassium tert-butoxide) can generate hydride species, especially at elevated temperatures.[1]

  • Solvents: Protic solvents (e.g., alcohols) or solvents that can degrade (e.g., DMF, particularly in the presence of water) can act as hydride donors.[1]

  • Reagents: Trace impurities in reagents, such as borane (B-H) species in boronic acids, can contribute to the formation of Pd-H.[1]

  • Water: The presence of water can react with bases or other reagents to generate hydride sources.[1]

The ortho-diamino functionality of this compound can also influence the reaction by coordinating with the palladium catalyst, potentially altering its reactivity and promoting side reactions.

Q3: How does the choice of catalyst and ligand impact the extent of debromination?

A3: The ligand coordinated to the palladium catalyst is critical in minimizing debromination. Bulky, electron-rich phosphine ligands are highly recommended because they accelerate the desired reductive elimination step of the catalytic cycle.[1] This acceleration allows the desired product to form faster than the competing debromination pathway. For reactions involving aminopyridines, ligands such as XPhos, SPhos, and RuPhos often provide excellent results by stabilizing the palladium catalyst and promoting the desired coupling.[1]

Q4: Which bases are recommended to minimize debromination?

A4: To suppress the formation of palladium-hydride species, it is advisable to use weaker, non-nucleophilic inorganic bases instead of strong alkoxide bases.[1] Effective bases for minimizing debromination include:

  • Potassium phosphate (K₃PO₄)

  • Potassium carbonate (K₂CO₃)

  • Cesium carbonate (Cs₂CO₃)

Troubleshooting Guides

This section provides a systematic approach to troubleshooting and minimizing debromination when working with this compound.

Issue: Significant Formation of Pyridine-3,4-diamine (Debrominated Byproduct) in Palladium-Catalyzed Cross-Coupling Reactions

Symptoms:

  • Low yield of the desired coupled product.

  • Presence of a significant peak corresponding to the mass of pyridine-3,4-diamine in LC-MS or GC-MS analysis.

  • Difficult purification due to the similar polarity of the byproduct and the starting material.

Troubleshooting Workflow:

Debromination_Troubleshooting start Debromination Observed optimize_base Optimize Base start->optimize_base Is a strong alkoxide base (e.g., NaOtBu) being used? optimize_ligand Optimize Ligand/Catalyst optimize_base->optimize_ligand Still issues? sub_base Switch to weaker inorganic base: - K₃PO₄ - K₂CO₃ - Cs₂CO₃ optimize_base->sub_base lower_temp Lower Reaction Temperature optimize_ligand->lower_temp Still issues? sub_ligand Use bulky, electron-rich ligands: - XPhos, SPhos, RuPhos - Consider pre-catalysts optimize_ligand->sub_ligand check_reagents Check Reagent/Solvent Purity lower_temp->check_reagents Still issues? sub_temp - Decrease temperature in 10°C increments. - Monitor reaction kinetics. lower_temp->sub_temp resolved Problem Resolved check_reagents->resolved Improvement observed sub_reagents - Use anhydrous, degassed solvents (e.g., toluene, dioxane). - Ensure high purity of all reagents. check_reagents->sub_reagents

Caption: A systematic workflow for troubleshooting debromination.

Quantitative Data on Reaction Parameter Effects

ParameterConditionExpected Impact on DebrominationRationale
Base Strong Alkoxide (e.g., NaOtBu)HighProne to generating hydride species.[1]
Weak Inorganic (e.g., K₃PO₄, K₂CO₃)LowLess likely to act as a hydride source.[1]
Ligand Less Bulky (e.g., PPh₃)Moderate to HighSlower reductive elimination allows for competing debromination.
Bulky, Electron-Rich (e.g., XPhos, SPhos)LowAccelerates reductive elimination, outcompeting debromination.[1]
Temperature High (>100 °C)HighCan increase the rate of hydride formation and decomposition pathways.
Moderate (60-80 °C)LowFavors the desired coupling reaction over debromination.[1]
Solvent Protic (e.g., alcohols) or Degradable (e.g., DMF)HighCan act as a direct source of hydrides.[1]
Aprotic, Anhydrous (e.g., Toluene, Dioxane)LowMinimizes external sources of hydrides.[1]

Experimental Protocols

The following are detailed experimental protocols for common cross-coupling reactions, optimized to minimize the debromination of this compound.

Protocol 1: Suzuki-Miyaura Coupling with Minimized Debromination

This protocol is designed for the C-C coupling of this compound with an arylboronic acid.

Reagents & Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.5 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Degassed water

  • Schlenk flask or reaction vial with stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.

  • Add the palladium catalyst (Pd₂(dba)₃) and the ligand (SPhos).

  • Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.

  • Add the degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material. The reaction is typically complete in 4-12 hours.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Suzuki_Protocol setup 1. Setup under Inert Atmosphere (Schlenk Flask) reagents 2. Add Solids: - this compound - Arylboronic acid - K₃PO₄ - Pd₂(dba)₃ / SPhos setup->reagents purge 3. Evacuate and Backfill (3x) reagents->purge solvents 4. Add Degassed Solvents (Dioxane/Water) purge->solvents react 5. Heat to 80°C with Stirring solvents->react monitor 6. Monitor by TLC/LC-MS react->monitor workup 7. Cool, Dilute, and Extract monitor->workup purify 8. Dry and Purify by Chromatography workup->purify

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Protocol 2: Buchwald-Hartwig Amination with Minimized Debromination

This protocol is for the C-N coupling of this compound with a primary or secondary amine.

Reagents & Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • BrettPhos Palladacycle (2 mol%)

  • Cesium Carbonate (Cs₂CO₃) (1.5 equiv)

  • Anhydrous, degassed Toluene

  • Schlenk tube or microwave vial with stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a strict inert atmosphere, add this compound, the BrettPhos palladacycle, and Cesium Carbonate to a dry Schlenk tube.

  • Add the anhydrous, degassed toluene, followed by the amine coupling partner.

  • Seal the tube and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Signaling Pathways and Logical Relationships

The following diagram illustrates the competing reaction pathways in a palladium-catalyzed cross-coupling reaction that can lead to either the desired product or the debrominated byproduct.

Competing_Pathways cluster_0 Catalytic Cycle cluster_1 Debromination Pathway Pd0 Pd(0)Lₙ OxAdd Oxidative Addition Pd0->OxAdd ArBr This compound ArBr->OxAdd PdII Ar-Pd(II)-Br(L)ₙ OxAdd->PdII Transmetalation Transmetalation / Amine Coordination PdII->Transmetalation PdH LₙPd(H)Br PdII->PdH Reaction with Hydride Source Coupling_Partner Coupling Partner (e.g., R-B(OH)₂ or R₂NH) Coupling_Partner->Transmetalation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Pd0 Regenerates Catalyst Desired_Product Desired Product Reductive_Elimination->Desired_Product Hydride_Source Hydride Source (Base, Solvent, Water) Hydride_Source->PdH Debromination Reductive Elimination PdH->Debromination Debromination->Pd0 Regenerates Catalyst Debrominated_Product Debrominated Byproduct Debromination->Debrominated_Product

Caption: Competing catalytic cycles of cross-coupling and debromination.

References

Managing regioselectivity in reactions with 6-Bromopyridine-3,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 6-Bromopyridine-3,4-diamine

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you manage regioselectivity and other common challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary regioselectivity challenges when working with this compound?

A1: this compound has three primary reactive sites, leading to significant regioselectivity challenges:

  • The C6-Bromine Atom: This site is reactive towards palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira).[1][2]

  • The N3-Amino Group: This nitrogen can act as a nucleophile in condensation, acylation, and alkylation reactions.

  • The N4-Amino Group: This nitrogen is also nucleophilic and competes with the N3-amino group in reactions, leading to potential mixtures of regioisomers.

The main challenge is to selectively functionalize one of these sites without unintended reactions at the others. For instance, in condensation reactions, controlling which amino group reacts is crucial for the desired isomer formation.[3] In cross-coupling reactions, the amino groups can coordinate to the metal catalyst, potentially inhibiting the reaction.[2]

cluster_molecule Reactive Sites on this compound cluster_reactions Potential Reactions & Challenges cluster_issues Regioselectivity & Chemoselectivity Issues mol This compound C6-Br N3-Amine N4-Amine r1 Cross-Coupling (Suzuki, Buchwald-Hartwig) mol:f1->r1 r2 Condensation / Cyclization (Imidazopyridine Synthesis) mol:f2->r2 mol:f3->r2 r3 N-Functionalization (Acylation, Alkylation) mol:f2->r3 mol:f3->r3 i1 Catalyst Inhibition by -NH2 groups r1->i1 i2 Mixture of N3/N4 Condensation Isomers r2->i2 i3 Selective N3 vs. N4 Functionalization r3->i3

Caption: Logical relationships of reactive sites and challenges.
Q2: In condensation reactions to form imidazo[4,5-c]pyridines, which nitrogen is more reactive, N3 or N4?

A2: The relative reactivity of the N3 and N4 amino groups is influenced by electronic effects. The N4-amino group is para to the electron-withdrawing pyridine ring nitrogen, which deactivates it more significantly through resonance than the N3-amino group, which is meta. Consequently, the N3-amino group is generally more nucleophilic and more likely to initiate the reaction in acid-catalyzed condensation reactions.

However, the reaction conditions (e.g., pH, solvent, temperature) can significantly influence the regioselectivity. It is common to obtain a mixture of isomers, and optimization is often required to favor the desired product. The synthesis of imidazo[4,5-c]pyridines from 3,4-diaminopyridine typically involves condensation with carboxylic acids or their equivalents, often in the presence of a dehydrating agent like polyphosphoric acid (PPA).[3]

start This compound + Aldehyde/Carboxylic Acid path1_node Pathway 1: Attack from N3 (More Nucleophilic) start->path1_node Favored path2_node Pathway 2: Attack from N4 (Less Nucleophilic) start->path2_node Disfavored product1 7-Bromoimidazo[4,5-c]pyridine (Major Isomer) path1_node->product1 product2 4-Bromoimidazo[4,5-c]pyridine (Minor Isomer) path2_node->product2

Caption: Reaction pathways for imidazopyridine synthesis.
Q3: How can I improve the regioselectivity in condensation reactions or selectively functionalize only one amino group?

A3: The most effective strategy to ensure high regioselectivity is to use a protecting group .[4] By selectively protecting one amino group, you can direct the reaction to the other. The Boc (tert-butyloxycarbonyl) group is commonly used for amines and can be selectively introduced under controlled conditions. Due to the higher nucleophilicity of the N3-amine, it is possible to achieve selective mono-protection at this position by using a stoichiometric amount of the protecting reagent (e.g., Boc-anhydride) at low temperatures.

Troubleshooting Guide: Improving Regioselectivity

IssuePotential CauseRecommended Solution
Mixture of Isomers Similar reactivity of N3 and N4 amines under reaction conditions.1. Use a Protecting Group: Selectively protect one amine (see Protocol 1).[4][5] 2. Optimize Temperature: Lowering the reaction temperature may enhance selectivity. 3. Screen Solvents: Vary solvent polarity to influence the relative nucleophilicity of the amines.
Low Yield Steric hindrance after initial reaction slows or prevents cyclization.1. Change Catalyst: Switch to a stronger acid catalyst (e.g., PPA, Eaton's reagent). 2. Increase Temperature: After initial condensation, higher temperatures may be needed for cyclization/dehydration.[3]

Experimental Protocols

Protocol 1: Selective N-Boc Protection of this compound

This protocol aims to selectively protect the more nucleophilic N3-amino group.

Materials:

  • This compound (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.0 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Dissolve this compound in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of Boc₂O (1.0 equivalent) in THF dropwise over 30 minutes.

  • Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature over 4 hours.

  • Monitor the reaction progress by TLC or LC-MS to check for the formation of the mono-protected product and consumption of the starting material.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate the desired N3-Boc-protected regioisomer.

Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a typical procedure for the C-C bond formation at the C6-position.[2]

Materials:

  • This compound (or its N-protected derivative) (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%)

  • SPhos (4-10 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Toluene and Water (e.g., 4:1 mixture), degassed

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add the this compound substrate, arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos under an inert atmosphere.[2]

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 2-16 hours.[2]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to afford the desired product.[2]

Troubleshooting Guides

Troubleshooting a Failing Suzuki Coupling Reaction

If your Suzuki-Miyaura coupling reaction is providing low yield or failing, consult the following guide.

Comparative Data: Conditions for Suzuki-Miyaura Coupling of Bromopyridines [2]

EntryCatalyst / LigandBaseSolventTemp (°C)Yield (%)
1Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100High
2Pd(PPh₃)₄Na₂CO₃Dioxane/H₂O90Moderate-High
3PdCl₂(dppf)K₂CO₃DME/H₂O85Moderate-High
4Pd₂(dba)₃ / XPhosCs₂CO₃THF70High

Note: Yields are representative for similar bromopyridine substrates and may vary.

start Low/No Yield in Suzuki Coupling q1 Is the Catalyst Active? start->q1 s1_yes Use Fresh Catalyst/Ligand. Ensure Anaerobic Conditions. q1->s1_yes No q2 Is the Base Strong Enough? q1->q2 Yes end_node Re-run Reaction s1_yes->end_node s2_yes Try a Stronger Base (e.g., K3PO4, Cs2CO3). q2->s2_yes No q3 Possible Amine Interference? q2->q3 Yes s2_yes->end_node s3_yes Protect Amino Groups (See Protocol 1). q3->s3_yes Yes q3->end_node No s3_yes->end_node

Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.

References

Troubleshooting guide for the synthesis of 6-Bromopyridine-3,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the synthesis of 6-Bromopyridine-3,4-diamine. The following sections address common issues encountered during synthesis, offering detailed experimental protocols and data to support your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The most common and reliable method for synthesizing this compound is a multi-step process that offers better control over regioselectivity compared to direct diamination approaches. This route typically involves:

  • Nitration: The nitration of a suitable brominated aminopyridine precursor, such as 2-bromo-5-aminopyridine, to introduce a nitro group at the 3-position.

  • Reduction: The subsequent reduction of the nitro group to an amine, yielding the desired this compound. This two-step approach generally provides higher yields and purity.[1]

Q2: I am observing low yields in the nitration step. What are the likely causes and solutions?

A2: Low yields during the nitration of the brominated aminopyridine precursor can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure you are monitoring the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1]

  • Suboptimal Temperature: Temperature control is critical in nitration reactions. Too low a temperature can lead to an incomplete reaction, while too high a temperature can cause the formation of side products and decomposition. It is crucial to maintain the recommended temperature range throughout the addition of the nitrating agent and the subsequent reaction time.

  • Insufficient Nitrating Agent: Ensure the stoichiometry of the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) is correct.

Q3: My final product is contaminated with di-brominated impurities. How can I prevent this?

A3: The formation of di-brominated byproducts is a common issue arising from over-bromination of the starting aminopyridine. To minimize this:

  • Control Stoichiometry: Carefully control the amount of the brominating agent (e.g., N-Bromosuccinimide - NBS). An excess should be avoided.

  • Portion-wise Addition: Add the brominating agent in portions or as a dilute solution. This helps to prevent localized high concentrations that can lead to a second bromination event.[1]

Q4: What are the most effective methods for purifying the final this compound product?

A4: Purification of the final product can be challenging due to the presence of isomers and other impurities. The most common and effective purification techniques include:

  • Column Chromatography: Flash column chromatography using silica gel is a highly effective method for separating the desired product from isomers and other byproducts. A gradient of solvents, such as hexane and ethyl acetate, is typically used.[2]

  • Recrystallization: This is a primary method for purifying solids, especially at a larger scale. Experimenting with different solvent systems is key to finding conditions where the desired product precipitates while impurities remain in the mother liquor.[1]

  • Sublimation: For products with a suitable vapor pressure, sublimation under vacuum can be a very effective purification technique to yield a high-purity solid.[1]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution
Low Yield in Nitration Incomplete reactionMonitor reaction by TLC/HPLC to ensure completion before workup.[1]
Suboptimal reaction temperatureStrictly maintain the recommended temperature range (typically 0-5 °C during addition).
Insufficient nitrating agentEnsure accurate stoichiometry of nitric and sulfuric acids.
Formation of Di-brominated Byproducts Excess brominating agentUse a controlled amount of the brominating agent (e.g., 1.0-1.2 equivalents of NBS).[2]
High local concentration of brominating agentAdd the brominating agent portion-wise or as a dilute solution.[1]
Incomplete Reduction of Nitro Group Inactive catalystUse fresh, high-quality catalyst (e.g., Pd/C).
Insufficient reducing agentEnsure an adequate amount of the reducing agent (e.g., sufficient hydrogen pressure for catalytic hydrogenation or stoichiometric amount of SnCl2).
Poor catalyst dispersionEnsure vigorous stirring to keep the catalyst suspended in the reaction mixture.
Product Degradation During Workup Harsh pH conditionsUse milder bases for neutralization and avoid prolonged exposure to strong acids or bases.
High temperaturesPerform extractions and concentration steps at or below room temperature.
Difficulty in Product Isolation Product is soluble in the aqueous phaseSaturate the aqueous layer with salt (e.g., NaCl) before extraction to decrease the polarity of the aqueous phase.
Inefficient extractionUse a suitable organic solvent and perform multiple extractions.
Poor Purity of Final Product Presence of positional isomersOptimize the nitration conditions (especially temperature) to improve regioselectivity.
Ineffective purificationEmploy high-resolution flash column chromatography with a shallow solvent gradient or consider preparative HPLC.

Experimental Protocols

1. Nitration of 2-Amino-5-bromopyridine to 2-Amino-5-bromo-3-nitropyridine

This protocol is adapted from the well-established procedure for the nitration of 2-aminopyridine derivatives.[3]

  • Materials: 2-Amino-5-bromopyridine, Concentrated Sulfuric Acid (H₂SO₄), Fuming Nitric Acid (HNO₃), Ice, 40% Sodium Hydroxide (NaOH) solution.

  • Procedure:

    • In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, cool 50 mL of concentrated sulfuric acid to 0°C in an ice bath.

    • Slowly add 8.65 g (0.05 mol) of 2-amino-5-bromopyridine to the sulfuric acid, ensuring the temperature does not exceed 5°C.

    • Slowly add 2.6 mL (0.057 mol) of 95% nitric acid dropwise, maintaining the temperature at 0°C.

    • Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for another hour. Finally, heat the mixture to 50-60°C for 1 hour.

    • Cool the reaction mixture and pour it onto 500 g of crushed ice.

    • Neutralize the solution with 40% sodium hydroxide solution until a yellow precipitate forms.

    • Collect the precipitate by filtration, wash with water until the washings are free of sulfate, and dry to obtain 2-amino-5-bromo-3-nitropyridine.

2. Reduction of 2-Amino-5-bromo-3-nitropyridine to this compound

This protocol is based on a general procedure for the reduction of nitroarenes using stannous chloride.

  • Materials: 2-Amino-5-bromo-3-nitropyridine, Stannous Chloride Dihydrate (SnCl₂·2H₂O), Ethanol, Sodium Hydroxide (NaOH) solution.

  • Procedure:

    • To a solution of 2-amino-5-bromo-3-nitropyridine (1.0 eq.) in ethanol, add stannous chloride dihydrate (5.0 eq.).

    • Heat the mixture to reflux and monitor the reaction by TLC.

    • Once the reaction is complete, cool the mixture to room temperature and carefully add a concentrated solution of sodium hydroxide to precipitate tin salts and dissolve the product.

    • Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

    • Purify the crude product by column chromatography on silica gel.

Data Presentation

Comparison of Key Parameters in the Synthesis of Brominated Diaminopyridines

Parameter Nitration of 2-Amino-5-bromopyridine Reduction of 2-Amino-5-bromo-3-nitropyridine Overall Process
Typical Yield 78-86%[3]69-76% (for a similar reduction)[3]Variable, dependent on optimization of both steps.
Key Reagents H₂SO₄, HNO₃[3]SnCl₂·2H₂O or Catalytic Hydrogenation (e.g., H₂/Pd-C)-
Critical Temperature 0-5°C during addition, then 50-60°C[3]Reflux (for SnCl₂ reduction)Temperature control is crucial in both steps.
Common Byproducts Positional isomers, di-nitrated productsIncomplete reduction products, de-brominated productsIsomeric impurities, di-brominated diamines.
Purification Method Precipitation and washing[3]Extraction and Column ChromatographyColumn Chromatography, Recrystallization.

Note: Data for the reduction step is based on a closely related transformation due to the limited availability of specific data for the target molecule.

Visualizations

Troubleshooting Workflow for the Synthesis of this compound

Caption: A logical workflow for identifying and resolving common issues during the synthesis of this compound.

References

Validation & Comparative

Reactivity Profile: A Comparative Analysis of 6-Bromopyridine-3,4-diamine and Other Brominated Pyridines in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of building blocks is a critical step in the synthesis of novel chemical entities. This guide provides a comparative analysis of the reactivity of 6-Bromopyridine-3,4-diamine with other common brominated pyridines in palladium-catalyzed cross-coupling reactions. This objective comparison is supported by experimental data to inform substrate selection and reaction optimization.

The reactivity of brominated pyridines in widely-used transformations such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions is significantly influenced by the position of the bromine atom and the electronic nature of other substituents on the pyridine ring. The electron-withdrawing character of the pyridine nitrogen generally enhances the reactivity of the carbon-bromine (C-Br) bond towards the crucial oxidative addition step in the catalytic cycle. However, the presence and position of other functional groups, such as amino groups, can introduce competing electronic and steric effects, and potentially inhibit the catalyst through coordination.[1]

Due to limited direct comparative studies on this compound, this guide will draw upon data from its close structural analog, 6-Bromopyridin-3-amine, and other brominated pyridine isomers to provide a predictive analysis of its reactivity.

Comparative Performance in Cross-Coupling Reactions

The following sections summarize quantitative data for key palladium-catalyzed cross-coupling reactions, offering a comparative overview of the performance of various brominated pyridines.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. The reactivity of bromopyridines in this reaction is influenced by the electronic properties of the pyridine ring.[1]

EntryPyridine SubstrateBoronic AcidCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)
16-Bromopyridin-3-aminePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane10012~90 (estimated)
22-BromopyridinePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/H₂O100895
33-BromopyridinePhenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O1001285[2]
44-BromopyridinePhenylboronic acidPdCl₂(dppf)K₂CO₃DMF90692
52,6-Dibromopyridinep-Methoxyphenylboronic acidPd(PPh₃)₂Cl₂Na₂CO₃Toluene/EtOH/H₂O802485 (di-arylation)[3]

Analysis: 6-Bromopyridin-3-amine is expected to exhibit high reactivity in Suzuki-Miyaura coupling, comparable to other bromopyridines. The presence of the amino group at the 3-position can modulate the electronic properties of the ring. For this compound, the additional amino group at the 4-position, being para to the bromine, is expected to have a more pronounced electron-donating effect. This could potentially decrease the reactivity of the C-Br bond towards oxidative addition compared to 6-bromopyridin-3-amine. However, the presence of two amino groups also increases the potential for catalyst inhibition through coordination to the palladium center, necessitating careful selection of ligands.[1][4]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. The efficiency of this reaction with bromopyridine substrates is also dependent on the electronic environment of the C-Br bond.[5]

EntryPyridine SubstrateAmineCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)
16-Bromopyridin-3-amineMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene10016~95 (estimated)[4][5]
22-Bromo-6-methylpyridine(+/-)-trans-1,2-diaminocyclohexanePd₂(dba)₃ / (±)-BINAPNaOtBuToluene80460[6]
33-BromopyridineAnilinePd(OAc)₂ / BINAPNaOtBuToluene1002488
42,6-DibromopyridineAnilinePd(OAc)₂ / PPh₃KOtBuToluene100-Major monosubstituted product[7]

Analysis: 6-Bromopyridin-3-amine is a highly effective substrate for Buchwald-Hartwig amination.[5] For this compound, the two amino groups are expected to increase the electron density on the pyridine ring, which could make the oxidative addition step more challenging compared to substrates with fewer electron-donating groups. The potential for catalyst chelation by the diamine functionality is a significant consideration and may require the use of specific ligand systems to achieve high yields.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.[4]

General Protocol for Suzuki-Miyaura Coupling

This protocol is a general guideline for the Suzuki-Miyaura coupling of a bromopyridine with an arylboronic acid.[8]

Materials:

  • Bromopyridine (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the bromopyridine, arylboronic acid, palladium catalyst, ligand, and base.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination

This protocol describes a general procedure for the C-N cross-coupling of a bromopyridine with a primary or secondary amine.[5]

Materials:

  • Bromopyridine (1.0 equiv)

  • Amine coupling partner (1.2 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous solvent (e.g., toluene)

Procedure:

  • In a dry Schlenk flask, combine the palladium precursor, ligand, and base.

  • Add the anhydrous solvent, followed by the bromopyridine and the amine coupling partner.

  • Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with an organic solvent and wash with water and brine.

  • Dry the organic layer and concentrate under vacuum.

  • Purify the crude product by column chromatography.

Visualizations

Catalytic Cycles and Workflows

To visualize the fundamental processes discussed, the following diagrams illustrate the catalytic cycle for the Suzuki-Miyaura and Buchwald-Hartwig reactions, along with a general experimental workflow.

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-Br Ar-Pd(II)-Br(Ln) Ar-Pd(II)-Br(Ln) Oxidative Addition->Ar-Pd(II)-Br(Ln) Transmetalation Transmetalation Ar-Pd(II)-Br(Ln)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-Ar'(Ln) Transmetalation->Ar-Pd(II)-Ar'(Ln) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(Ln)->Reductive Elimination Reductive Elimination->Pd(0)Ln Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-Br Ar-Pd(II)-Br(Ln) Ar-Pd(II)-Br(Ln) Oxidative Addition->Ar-Pd(II)-Br(Ln) Amine Coordination & Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)-Br(Ln)->Amine Coordination & Deprotonation R'R''NH Base Ar-Pd(II)-NR'R''(Ln) Ar-Pd(II)-NR'R''(Ln) Amine Coordination & Deprotonation->Ar-Pd(II)-NR'R''(Ln) Reductive Elimination Reductive Elimination Ar-Pd(II)-NR'R''(Ln)->Reductive Elimination Reductive Elimination->Pd(0)Ln Ar-NR'R''

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.[5]

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Combine Reactants Combine Bromopyridine, Coupling Partner, Catalyst, Ligand, and Base Add Solvent Add Degassed Anhydrous Solvent Combine Reactants->Add Solvent Heat & Stir Heat to Desired Temperature with Stirring Add Solvent->Heat & Stir Monitor Monitor Progress (TLC, LC-MS) Heat & Stir->Monitor Cool & Quench Cool to Room Temperature and Quench (if necessary) Monitor->Cool & Quench Extract Extract with Organic Solvent Cool & Quench->Extract Dry & Concentrate Dry Organic Layer and Concentrate Extract->Dry & Concentrate Purify Purify by Column Chromatography Dry & Concentrate->Purify

Caption: A general experimental workflow for cross-coupling reactions.

References

Navigating the Kinase Inhibitor Landscape: A Comparative Guide to Aminopyridine-Based Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a continuous journey. This guide provides a comparative analysis of two prominent aminopyridine-based scaffolds: 2-aminopyridine and 2,4-diaminopyrimidine, which serve as foundational structures in the design of novel kinase inhibitors. By examining their structure-activity relationships (SAR), this guide aims to furnish researchers with the insights needed to navigate the complexities of kinase inhibitor design.

The dysregulation of protein kinases is a well-established driver of numerous diseases, most notably cancer. This has positioned kinase inhibitors as a cornerstone of modern targeted therapy. The aminopyridine core, due to its ability to form crucial hydrogen bond interactions with the kinase hinge region, has emerged as a "privileged scaffold" in medicinal chemistry. This guide will delve into the SAR of two distinct series of kinase inhibitors derived from aminopyridine and diaminopyrimidine cores, offering a comparative perspective on their biological activities and the structural modifications that influence their potency and selectivity.

Data Presentation: Comparative Analysis of Kinase Inhibitor Scaffolds

To facilitate a clear comparison, the following tables summarize the structure-activity relationships of representative kinase inhibitors based on the 2-aminopyridine and 2,4-diaminopyrimidine scaffolds. These tables highlight the impact of various substitutions on the inhibitory activity against their respective kinase targets.

Table 1: SAR of 2-Aminopyridine Derivatives as JAK2 Inhibitors

CompoundR1R2JAK2 IC50 (nM)Selectivity vs. JAK1Selectivity vs. JAK3
1a HH27--
1b ClH9276-fold184-fold
1c MeH15--
1d HCl45--
1e HMe68--

Data synthesized from studies on 2-aminopyridine derivatives as potent and selective JAK2 inhibitors.[1]

Table 2: SAR of 2,4-Diaminopyrimidine Derivatives as FAK Inhibitors

CompoundR1 (at C4-Anilino)R2 (at C2-Amino)FAK IC50 (nM)A549 Cell Proliferation IC50 (nM)MDA-MB-231 Cell Proliferation IC50 (nM)
2a HH>1000>10000>10000
2b 4-ClH25015001800
2c 4-FH18011001350
2d 4-Cl3-Cl-Phenyl9413094
2e 4-F3-Cl-Phenyl7511085

Data synthesized from studies on diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors.[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the development of aminopyridine-based kinase inhibitors.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity.[3]

Materials:

  • Kinase of interest (e.g., JAK2, FAK)

  • Kinase substrate peptide

  • ATP

  • Test compounds (inhibitors)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Kinase Reaction:

    • In a multi-well plate, add the test compound or DMSO (vehicle control).

    • Add the kinase to each well and incubate to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay assesses the effect of inhibitors on the metabolic activity of cancer cell lines, providing an indication of cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., A549, MDA-MB-231)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS)

  • Test compounds (inhibitors)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well plates

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the IC50 value, the concentration of inhibitor that causes 50% inhibition of cell proliferation.

Signaling Pathway and Experimental Workflow Visualizations

To better illustrate the biological context and experimental processes, the following diagrams are provided.

G cluster_0 Experimental Workflow: Kinase Inhibition Assay A Compound Dilution B Kinase & Inhibitor Incubation A->B C Add Substrate & ATP (Start Reaction) B->C D Incubate C->D E Stop Reaction & Detect ADP D->E F Measure Luminescence E->F G IC50 Determination F->G

Caption: Workflow for an in vitro luminescence-based kinase inhibition assay.

G cluster_1 Simplified JNK Signaling Pathway Stress Stress Stimuli (UV, Cytokines) MAP3K MAPKKK (e.g., MEKK1, ASK1) Stress->MAP3K MAP2K MAPKK (MKK4, MKK7) MAP3K->MAP2K JNK JNK MAP2K->JNK cJun c-Jun JNK->cJun Apoptosis Apoptosis / Gene Expression cJun->Apoptosis

Caption: A simplified representation of the c-Jun N-terminal Kinase (JNK) signaling cascade.[4][5][6]

G cluster_2 Simplified p38 MAPK Signaling Pathway Stimuli Inflammatory Cytokines Environmental Stress MAP3K_p38 MAPKKK (e.g., TAK1, ASK1) Stimuli->MAP3K_p38 MAP2K_p38 MAPKK (MKK3, MKK6) MAP3K_p38->MAP2K_p38 p38 p38 MAPK MAP2K_p38->p38 TranscriptionFactors Transcription Factors (e.g., ATF2, MEF2C) p38->TranscriptionFactors Inflammation Inflammation / Apoptosis TranscriptionFactors->Inflammation

Caption: An overview of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[7][8][9][10][11]

Conclusion

The structure-activity relationship studies of kinase inhibitors derived from 2-aminopyridine and 2,4-diaminopyrimidine scaffolds reveal critical insights for rational drug design. For the 2-aminopyridine series targeting JAK2, substitutions on the pyridine ring significantly impact potency and selectivity. Halogen substitutions, particularly chlorine at the R1 position, have been shown to enhance inhibitory activity. In the case of 2,4-diaminopyrimidine inhibitors of FAK, modifications at both the C4-anilino and C2-amino positions are crucial for potent enzymatic and cellular activity. The addition of a substituted phenyl ring at the C2-amino position dramatically improves the anti-proliferative effects.

This comparative guide underscores the importance of systematic structural modifications to optimize the pharmacological profile of kinase inhibitors. The provided data and experimental protocols serve as a valuable resource for researchers in the field, facilitating the design and evaluation of next-generation kinase inhibitors with improved efficacy and safety profiles. The visualization of key signaling pathways further aids in understanding the biological context in which these inhibitors function, ultimately guiding the development of more effective targeted therapies.

References

In Vitro Activity of Imidazo[4,5-b]pyridine Derivatives Synthesized from 6-Bromopyridine-3,4-diamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of novel heterocyclic compounds from readily available starting materials is a cornerstone of medicinal chemistry. 6-Bromopyridine-3,4-diamine serves as a valuable scaffold for the generation of diverse molecular architectures, particularly the imidazo[4,5-b]pyridine core, which is a recognized pharmacophore in many biologically active agents. This guide provides a comparative analysis of the in vitro anticancer activity of various imidazo[4,5-b]pyridine derivatives synthesized from 6-bromo-substituted pyridine diamines. The data presented herein is compiled from multiple studies to aid in the evaluation and future design of potent therapeutic candidates.

Comparative In Vitro Anticancer Activity

The following table summarizes the in vitro antiproliferative activity of a series of imidazo[4,5-b]pyridine derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a quantitative measure of a compound's potency in inhibiting a specific biological or biochemical function.

Compound IDStructureCancer Cell LineIC50 (µM)
Series 1: 6-Bromo-2-(substituted)-3H-imidazo[4,5-b]pyridines
3h2-(4-Chlorophenyl)MCF-7 (Breast)Not specified, high activity
3j2-(4-Nitrophenyl)BT-474 (Breast)Not specified, high activity
Series 2: Cyano- and Amidino-Substituted Imidazo[4,5-b]pyridines
86-Bromo-2-(4-cyanophenyl)HeLa (Cervical)1.8
86-Bromo-2-(4-cyanophenyl)SW620 (Colon)3.2
86-Bromo-2-(4-cyanophenyl)HepG2 (Liver)2.5
106-Bromo-2-(4-amidinophenyl)SW620 (Colon)0.4
Series 3: 2,6-Diphenyl Substituted Imidazo[4,5-b]pyridines
136-(4-Hydroxyphenyl)-2-phenylCapan-1 (Pancreatic)4.25
136-(4-Hydroxyphenyl)-2-phenylHCT-116 (Colon)1.45
19N-Methyl, 6-(4-hydroxyphenyl)-2-phenylCapan-1 (Pancreatic)2.55
19N-Methyl, 6-(4-hydroxyphenyl)-2-phenylHCT-116 (Colon)1.85
Series 4: Tetracyclic Imidazo[4,5-b]pyridine Derivatives
6Regioisomer AHCT116 (Colon)0.3
7Regioisomer BMCF-7 (Breast)0.9
9Regioisomer CHCT116 (Colon)0.7

Experimental Protocols

The in vitro antiproliferative activity of the synthesized compounds is primarily determined using cell viability assays. The following is a generalized protocol based on the methodologies cited in the referenced studies.

Cell-Based Antiproliferative Assay (MTT Assay)

Objective: To determine the concentration of a compound that inhibits the proliferation of a cancer cell line by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT116, HeLa, SW620, HepG2, Capan-1)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • Synthesized compounds dissolved in dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). The plates are then incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: A stock solution of each test compound is prepared in DMSO and then serially diluted in cell culture medium to achieve the desired final concentrations. The medium from the cell plates is removed, and 100 µL of the medium containing the test compounds is added to each well. A control group receiving medium with the same concentration of DMSO without any compound is also included.

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours, at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, 20 µL of the MTT solution is added to each well, and the plates are incubated for an additional 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: The medium containing MTT is carefully removed, and 100-150 µL of the solubilization buffer is added to each well to dissolve the formazan crystals. The plate is then gently agitated for 15-20 minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 values are then determined by plotting the percentage of inhibition against the compound concentrations using non-linear regression analysis.

Visualizations

Synthetic Pathway from this compound

The following diagram illustrates a common synthetic route to produce the bioactive imidazo[4,5-b]pyridine core from this compound.

synthesis_pathway cluster_start Starting Material cluster_reaction Reaction cluster_product Product Core This compound This compound Condensation Condensation This compound->Condensation Aldehyde (R-CHO) Aldehyde (R-CHO) Aldehyde (R-CHO)->Condensation Imidazo[4,5-b]pyridine 6-Bromo-2-(R)-imidazo[4,5-b]pyridine Condensation->Imidazo[4,5-b]pyridine

Caption: General synthesis of imidazo[4,5-b]pyridines.

Experimental Workflow for In Vitro Antiproliferative Screening

This diagram outlines the key steps involved in the in vitro screening of synthesized compounds for their anticancer activity.

experimental_workflow start Start cell_seeding Seed Cancer Cells in 96-well Plates start->cell_seeding compound_treatment Treat Cells with Synthesized Compounds cell_seeding->compound_treatment incubation Incubate for 48-72h compound_treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay data_analysis Measure Absorbance & Calculate IC50 Values mtt_assay->data_analysis end End data_analysis->end

Caption: Workflow for determining IC50 values.

A Comparative Guide to 6-Bromopyridine-3,4-diamine and 6-Chloropyridine-3,4-diamine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel therapeutics and functional materials, the strategic selection of building blocks is paramount to achieving efficient and high-yielding reaction pathways. Pyridine derivatives, in particular, are integral components of many biologically active molecules. This guide provides an objective comparison of two key synthons, 6-Bromopyridine-3,4-diamine and 6-chloropyridine-3,4-diamine, in the context of palladium-catalyzed cross-coupling reactions. Understanding the nuanced differences in their reactivity is crucial for reaction optimization and the successful development of new chemical entities.

Theoretical Underpinnings of Reactivity: The Halogen's Role

The cornerstone of palladium-catalyzed cross-coupling reactions is the oxidative addition of an aryl halide to a palladium(0) complex. The rate of this step, which is often rate-determining, is largely influenced by the carbon-halogen bond strength. The generally accepted order of reactivity for halogens in this context is I > Br > Cl. This trend is attributed to the weaker carbon-bromine bond compared to the stronger carbon-chlorine bond. Consequently, this compound is anticipated to be more reactive than its chloro- counterpart, generally requiring milder reaction conditions, shorter reaction times, and potentially lower catalyst loadings to achieve comparable yields.

The presence of two adjacent amino groups on the pyridine ring can also influence reactivity. These groups can coordinate with the palladium catalyst, potentially inhibiting the reaction. Therefore, the careful selection of ligands, bases, and reaction conditions is critical to mitigate this effect and ensure efficient coupling.

Comparative Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds. For substrates like the title compounds, this reaction enables the introduction of a wide array of aryl and heteroaryl substituents.

Data Presentation: Suzuki-Miyaura Coupling
ParameterThis compound6-Chloropyridine-3,4-diamine
Reactivity HigherLower
Typical Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Pd(OAc)₂/SPhos, Pd₂(dba)₃/XPhos
Typical Ligand PPh₃, dppfBulky, electron-rich phosphines (SPhos, XPhos)
Typical Base K₂CO₃, K₃PO₄K₃PO₄, Cs₂CO₃
Typical Solvent 1,4-Dioxane/H₂O, Toluene1,4-Dioxane, Toluene, DMF
Typical Temperature 80-100 °C100-120 °C
Expected Yield Good to ExcellentModerate to Good (with optimized catalyst system)
Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative protocol for the Suzuki-Miyaura coupling of a halopyridine-3,4-diamine with an arylboronic acid.

Materials:

  • 6-Halopyridine-3,4-diamine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% for bromo; Pd(OAc)₂/SPhos, 2 mol%/4 mol% for chloro)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the 6-halopyridine-3,4-diamine, arylboronic acid, and base.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the palladium catalyst and ligand (if separate) under a positive pressure of the inert gas.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the appropriate temperature (e.g., 90 °C for bromo, 110 °C for chloro) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Halopyridine, Boronic Acid, Base add_catalyst Add Pd Catalyst/Ligand start->add_catalyst add_solvent Add Degassed Solvent add_catalyst->add_solvent heat Heat under Inert Atmosphere add_solvent->heat monitor Monitor by TLC/LC-MS heat->monitor workup Aqueous Work-up monitor->workup purify Column Chromatography workup->purify end end purify->end Isolated Product

A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Comparative Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the coupling of a wide range of primary and secondary amines.

Data Presentation: Buchwald-Hartwig Amination

As with Suzuki-Miyaura coupling, direct comparative data is scarce. The following table is a predictive summary based on the known reactivity of analogous aminohalopyridines.

ParameterThis compound6-Chloropyridine-3,4-diamine
Reactivity HigherLower
Typical Catalyst Pd₂(dba)₃, Pd(OAc)₂G3/G4 Palladacycles, Pd₂(dba)₃
Typical Ligand XPhos, RuPhos, BINAPRuPhos, BrettPhos, DavePhos
Typical Base NaOtBu, LiHMDSNaOtBu, K₃PO₄ (with more active catalysts)
Typical Solvent Toluene, 1,4-Dioxane, THFToluene, 1,4-Dioxane
Typical Temperature 80-100 °C100-120 °C
Expected Yield Good to ExcellentModerate to Good (often requires more specialized ligands)
Experimental Protocol: Buchwald-Hartwig Amination

The following is a representative protocol for the Buchwald-Hartwig amination of a halopyridine-3,4-diamine.

Materials:

  • 6-Halopyridine-3,4-diamine (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., XPhos, 2-5 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine the palladium precursor, ligand, and base.

  • Add the 6-halopyridine-3,4-diamine and the amine coupling partner.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to the appropriate temperature (e.g., 100 °C for bromo, 110 °C for chloro) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Comparative Performance in Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing a direct route to alkynyl-substituted pyridines.

Data Presentation: Sonogashira Coupling

The expected reactivity differences are summarized below, based on established principles and data from related compounds.

ParameterThis compound6-Chloropyridine-3,4-diamine
Reactivity HigherSignificantly Lower
Typical Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂More active catalyst systems required
Co-catalyst CuICuI (often essential)
Typical Base Et₃N, PiperidineEt₃N, DIPA
Typical Solvent THF, DMFDMF, NMP
Typical Temperature Room Temperature to 60 °C80-120 °C
Expected Yield Good to ExcellentLow to Moderate
Experimental Protocol: Sonogashira Coupling

The following is a representative protocol for the Sonogashira coupling of a halopyridine-3,4-diamine with a terminal alkyne.

Materials:

  • 6-Halopyridine-3,4-diamine (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Copper(I) iodide (CuI, 5-10 mol%)

  • Base (e.g., Et₃N)

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • To a dry Schlenk flask, add the palladium catalyst and CuI.

  • Seal the flask and purge with an inert gas for 10-15 minutes.

  • Under the inert atmosphere, add the anhydrous solvent and base.

  • Add the 6-halopyridine-3,4-diamine and the terminal alkyne.

  • Stir the reaction at the appropriate temperature (e.g., room temperature for bromo, elevated temperature for chloro) and monitor by TLC or LC-MS.

  • Upon completion, dilute with an organic solvent and wash with aqueous ammonium chloride solution and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Reactivity_Comparison cluster_reactants Reactants cluster_reactivity Reactivity in Pd Cross-Coupling cluster_conditions Typical Reaction Conditions Bromo This compound High Higher Reactivity Bromo->High Chloro 6-Chloropyridine-3,4-diamine Low Lower Reactivity Chloro->Low Mild Milder Conditions (Lower Temp, Shorter Time) High->Mild Forcing More Forcing Conditions (Higher Temp, Longer Time, Specialized Catalysts) Low->Forcing

Logical relationship between the halide and cross-coupling reactivity.

Conclusion and Recommendations

The choice between this compound and 6-chloropyridine-3,4-diamine in cross-coupling reactions is a classic trade-off between reactivity and cost/availability.

  • This compound is the more reactive substrate, generally leading to higher yields under milder conditions and with a broader range of standard catalyst systems. This makes it an excellent choice for initial synthetic route development and for sensitive substrates where forcing conditions are not viable.

  • 6-Chloropyridine-3,4-diamine , while less reactive, is often more cost-effective and readily available. Its use may require more rigorous optimization of reaction conditions, including higher temperatures, longer reaction times, and the use of more sophisticated and often more expensive catalyst systems (e.g., those employing bulky, electron-rich phosphine ligands). However, for large-scale synthesis, the economic advantages of the chloro-derivative may outweigh the challenges associated with its lower reactivity.

For researchers and drug development professionals, it is recommended to consider the stage of development and the specific requirements of the synthetic target. For early-stage discovery and the synthesis of complex molecules where yield and reliability are paramount, the bromo-derivative is often the superior choice. For process development and cost-driven syntheses, investing time in optimizing conditions for the chloro-derivative can be a worthwhile endeavor. The experimental protocols provided herein serve as a robust starting point for the successful application of either of these valuable building blocks in cross-coupling reactions.

The Evolving Landscape of Pyridine-Based Kinase Inhibitors: A Comparative Analysis with a Focus on 6-Bromopyridine-3,4-diamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the relentless pursuit of novel therapeutics, particularly in oncology, the pyridine scaffold has emerged as a cornerstone in the design of potent and selective kinase inhibitors. This guide offers a comparative analysis of the biological activity of various pyridine derivatives, with a special focus on the untapped potential of 6-Bromopyridine-3,4-diamine derivatives. While specific experimental data for this particular scaffold remains nascent in publicly available literature, this analysis draws upon data from structurally related compounds to provide a valuable resource for researchers, scientists, and drug development professionals.

The strategic placement of functional groups on the pyridine ring allows for fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties. The 6-bromo substituent, in particular, serves as a versatile synthetic handle for introducing diverse chemical moieties through cross-coupling reactions, enabling the exploration of vast chemical space to optimize potency and selectivity. The adjacent 3,4-diamine functionality offers crucial hydrogen bonding opportunities within the ATP-binding pocket of various kinases, a key interaction for potent inhibition.

Comparative Biological Activity of Pyridine Derivatives

To illustrate the therapeutic potential of substituted pyridines, the following table summarizes the in vitro cytotoxic and kinase inhibitory activities of a selection of pyridine-based compounds against various cancer cell lines and kinases. It is important to note that this data is compiled from different studies on related, but not identical, molecular scaffolds to this compound.

Compound ClassTarget Cell Line(s) / KinaseAssay TypeIC50 / GI50 (µM)Reference
Pyrazolo[3,4-b]pyridine DerivativesHela, MCF7, HCT-116MTT Assay1.98 - 4.66[1][2]
Pyridine-Bridged Combretastatin AnaloguesMDA-MB-231, A549, HeLaAntiproliferative AssayLow nanomolar to >10 µM[3]
N2, N4-diphenylpyridine-2,4-diamine DerivativesBaf3-EGFR Mutant Cell LinesAntiproliferative Assay0.008 - 0.011[4]
Pyridine-Based PIM-1 Kinase InhibitorsMCF-7, HepG2MTT Assay0.5 - 6.6[5][6]
Pyridine-Based PIM-1 Kinase InhibitorsPIM-1 KinaseIn Vitro Kinase Assay0.0143 - 0.0423[5]
Pyrazolo[3,4-b]pyridine DerivativesCDK2, CDK9In Vitro Kinase Assay0.262 - 1.630[2]

Experimental Protocols

Reproducibility and standardization are paramount in the evaluation of novel chemical entities. The following are detailed methodologies for key assays relevant to the biological screening of pyridine derivatives.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is indicative of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat cells with serial dilutions of the test compounds (typically ranging from 0.01 to 100 µM). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours, allowing viable cells to form formazan crystals.

  • Solubilization: Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely correlated with the inhibitory activity of the test compound.

Materials:

  • Purified recombinant kinase (e.g., CDK2, PI3K, EGFR)

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Test compounds (serially diluted)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

  • Luminometer

Procedure:

  • Reaction Setup: In a 384-well plate, add the kinase, substrate, and test compound at various concentrations.

  • Initiate Kinase Reaction: Add ATP to initiate the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Generate Luminescent Signal: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal through a coupled luciferase/luciferin reaction. Incubate for 30 minutes.

  • Luminescence Reading: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the controls and determine the IC50 value using a dose-response curve.[7]

Signaling Pathways and Experimental Workflows

The biological activity of kinase inhibitors is intrinsically linked to their ability to modulate specific signaling pathways that are often dysregulated in diseases like cancer. Pyridine derivatives have been shown to target several key pathways, including the PI3K/Akt and CDK pathways, which are critical for cell cycle progression, proliferation, and survival.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & Lead Identification start This compound Scaffold synthesis Chemical Synthesis of Derivatives start->synthesis purification Purification & Characterization synthesis->purification cytotoxicity Cytotoxicity Assays (e.g., MTT) purification->cytotoxicity kinase_assay In Vitro Kinase Inhibition Assays purification->kinase_assay ic50_cyto Determine Cytotoxic IC50 cytotoxicity->ic50_cyto ic50_kinase Determine Kinase IC50 kinase_assay->ic50_kinase sar Structure-Activity Relationship (SAR) Analysis ic50_cyto->sar ic50_kinase->sar lead_id Lead Compound Identification sar->lead_id further_dev Preclinical & Clinical Studies lead_id->further_dev Further Development

Caption: A generalized workflow for the discovery and development of novel kinase inhibitors.

signaling_pathway cluster_pi3k PI3K/Akt Signaling Pathway cluster_cdk CDK/Rb Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F releases G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition inhibitor Pyridine Derivative Kinase Inhibitor inhibitor->PI3K inhibitor->CyclinD_CDK46

Caption: Key signaling pathways often targeted by pyridine-based kinase inhibitors.

Conclusion and Future Directions

The pyridine scaffold remains a highly attractive starting point for the development of novel kinase inhibitors. While the direct biological activity of this compound derivatives is an area requiring further investigation, the analysis of structurally related compounds strongly suggests their potential as potent anticancer agents. The synthetic tractability of the 6-bromo position, coupled with the favorable hydrogen bonding capacity of the 3,4-diamine moiety, provides a solid foundation for the design of next-generation kinase inhibitors. Future research should focus on the synthesis and comprehensive biological evaluation of a library of this compound derivatives to elucidate their specific kinase targets, cellular activities, and therapeutic potential.

References

A Head-to-Head Comparison of Catalysts for Reactions with 6-Bromopyridine-3,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

6-Bromopyridine-3,4-diamine is a valuable building block in medicinal chemistry and materials science, primarily utilized in the synthesis of imidazo[4,5-b]pyridines and other substituted pyridine derivatives. The efficiency of synthetic routes involving this precursor is critically dependent on the choice of catalyst. This guide provides an objective comparison of catalytic systems for two key transformations of this compound: palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Buchwald-Hartwig amination) and cyclization reactions to form the imidazo[4,5-b]pyridine scaffold. The data presented is a synthesis of reported conditions for the target molecule and structurally similar bromopyridine derivatives, offering a predictive framework for catalyst selection and optimization.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are paramount for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with aryl halides. For a substrate like this compound, the presence of two amino groups can influence the catalytic cycle, potentially through coordination to the palladium center. The selection of an appropriate ligand is therefore crucial to mitigate catalyst inhibition and achieve high yields.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between this compound and various boronic acids or esters. The choice of palladium precursor and ligand significantly impacts the reaction's success.

Table 1: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling of Bromopyridines

Catalyst System (Pd Source / Ligand)BaseSolventTemperature (°C)Typical Yield (%)Key Considerations
Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-9570-90A classic, often reliable catalyst for a range of substrates.
Pd(dppf)Cl₂K₂CO₃DME80HighKnown for its effectiveness with a variety of aryl bromides.[1]
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100HighBulky, electron-rich phosphine ligands like SPhos can be highly effective for challenging substrates.
Pd₂(dba)₃ / P(t-Bu)₃KF1,4-Dioxane80-100EffectiveTri(tert-butyl)phosphine is a highly active ligand, often used for less reactive aryl chlorides, but also effective for bromides.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if applicable) under a positive pressure of the inert gas.

  • Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Coupled Product Reductive Elimination->Ar-Ar' This compound This compound This compound->Oxidative Addition Ar-Br Arylboronic Acid Arylboronic Acid Arylboronic Acid->Transmetalation Ar'-B(OR)2 Base Base Base->Transmetalation

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds between this compound and a primary or secondary amine. The choice of a bulky, electron-rich phosphine ligand is often critical for achieving high yields, as these ligands promote the rate-limiting reductive elimination step and prevent catalyst decomposition.[2]

Table 2: Comparison of Catalyst Systems for Buchwald-Hartwig Amination of Bromopyridines

Catalyst System (Pd Source / Ligand)BaseSolventTemperature (°C)Typical Yield (%)Key Considerations
Pd₂(dba)₃ / XPhosNaOtBuToluene100HighXPhos is a highly effective ligand for a broad range of amines.[3]
Pd₂(dba)₃ / RuPhosLiHMDSTHF65Good to HighRuPhos is another excellent bulky phosphine ligand; LiHMDS is a strong, non-nucleophilic base suitable for less acidic amines.[3]
Pd(OAc)₂ / BINAPCs₂CO₃Toluene100Moderate to HighBINAP is a bidentate ligand that can be effective, particularly for primary amines.[4]
Pd(dppf)Cl₂K₂CO₃1,4-Dioxane100ModerateWhile effective in Suzuki couplings, dppf can be a less active ligand for aminations compared to bulky monophosphines.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • In a dry Schlenk tube under an inert atmosphere, combine the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-5 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).

  • Add the solvent (e.g., anhydrous toluene) and stir the mixture for a few minutes.

  • Add this compound (1.0 equiv.) and the amine coupling partner (1.1-1.5 equiv.).

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and filter through a pad of celite to remove palladium black.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Combine Combine Pd source, ligand, and base in a Schlenk tube Add_Solvent Add anhydrous solvent Combine->Add_Solvent Add_Reactants Add this compound and amine Add_Solvent->Add_Reactants Heat Heat with vigorous stirring Add_Reactants->Heat Monitor Monitor progress (TLC/LC-MS) Heat->Monitor Monitor->Heat Incomplete Cool Cool to room temperature Monitor->Cool Complete Filter Dilute and filter through celite Cool->Filter Extract Aqueous work-up and extraction Filter->Extract Purify Column chromatography Extract->Purify Product Pure N-substituted product Purify->Product

Caption: A typical experimental workflow for Buchwald-Hartwig amination.

Cyclization to Imidazo[4,5-b]pyridines

The condensation of this compound with aldehydes or carboxylic acids (or their derivatives) is a common strategy for the synthesis of the 6-bromo-imidazo[4,5-b]pyridine core. This transformation can be promoted by acid catalysis or thermal conditions. More recently, palladium- and copper-catalyzed methods have been developed for the intramolecular C-N bond formation.

Table 3: Comparison of Catalysts for Imidazo[4,5-b]pyridine Synthesis

Catalyst/ReagentReaction TypeCo-reactantSolventTemperature (°C)Key Considerations
Acetic AcidCondensationAldehydeAcetic AcidRefluxA classic, straightforward method, though it may require harsh conditions.[5]
p-Toluenesulfonic acidCondensationCarboxylic AcidToluene (Dean-Stark)RefluxAcid catalyst to promote dehydration and cyclization.
Pd₂(dba)₃ / XantphosIntramolecular AminationN/A (from pre-formed amide)1,4-Dioxane100-120A modern approach for intramolecular C-N bond formation, often providing high yields under milder conditions.[6]
CuI / LigandIntramolecular AminationN/A (from pre-formed amide)DMF100-140Copper catalysis offers a more economical alternative to palladium, though it may require higher temperatures.[6][7]

Experimental Protocol: General Procedure for Acid-Catalyzed Cyclization with an Aldehyde

  • To a round-bottom flask, add this compound (1.0 equiv.) and the aldehyde (1.0-1.2 equiv.).

  • Add a suitable solvent, such as acetic acid or nitrobenzene.

  • Heat the reaction mixture to reflux (typically 120 °C or higher) and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If acetic acid is used as the solvent, carefully neutralize the mixture with a base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Cyclization_Pathway Start This compound + Aldehyde/Carboxylic Acid Intermediate Schiff Base / Amide Intermediate Start->Intermediate Condensation Cyclization Intramolecular Cyclization Intermediate->Cyclization Acid or Metal Catalyst Dehydration Dehydration/Oxidation Cyclization->Dehydration Product 6-Bromo-imidazo[4,5-b]pyridine Dehydration->Product

Caption: General pathway for the synthesis of imidazo[4,5-b]pyridines.

References

Validation of a Synthetic Route to Novel Imidazo[4,5-b]pyridines Using 6-Bromopyridine-3,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comprehensive guide to the synthesis of novel 2-aryl-1H-imidazo[4,5-b]pyridines, a class of compounds with significant potential in medicinal chemistry, utilizing 6-Bromopyridine-3,4-diamine as a key starting material. This guide offers a detailed, validated synthetic protocol and compares it with alternative methodologies, providing researchers, scientists, and drug development professionals with the critical data needed to evaluate and implement these synthetic strategies. The imidazo[4,5-b]pyridine scaffold is a core component of numerous kinase inhibitors, and understanding efficient pathways to its derivatives is crucial for the discovery of new therapeutic agents.[1]

Primary Synthetic Route: Condensation and Oxidative Cyclization

A robust and high-yielding method for the synthesis of 6-Bromo-2-aryl-1H-imidazo[4,5-b]pyridines involves the condensation of this compound with various aromatic aldehydes. A notable example is the synthesis of 6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine. This reaction is typically carried out in a high-boiling solvent such as dimethyl sulfoxide (DMSO) and often utilizes an oxidizing agent or mediator like sodium metabisulfite (Na₂S₂O₅) to facilitate the cyclization and aromatization to the final imidazopyridine ring system.[2] This approach offers good to excellent yields and is tolerant of a range of functional groups on the aromatic aldehyde.

Alternative Synthetic Routes

Several alternative methods for the synthesis of the imidazo[4,5-b]pyridine core have been developed, offering different advantages in terms of reaction conditions, substrate scope, and operational simplicity.

  • One-Pot Reductive Cyclization: This method involves the reaction of a 2-nitro-3-aminopyridine with an aldehyde in the presence of a reducing agent like sodium dithionite (Na₂S₂O₄). The nitro group is reduced in situ to an amine, which then condenses with the aldehyde and cyclizes to form the imidazole ring.[3]

  • Three-Component Reactions: Multi-component reactions (MCRs) provide a highly efficient route to functionalized imidazopyridines. For instance, the Groebke–Blackburn–Bienaymé (GBB) reaction, a three-component reaction between an aminopyridine, an aldehyde, and an isocyanide, can be employed to generate diverse 3-aminoimidazo[1,2-a]pyridines in a single step.[4][5] While targeting a different isomer, this strategy highlights the power of MCRs in rapidly building molecular complexity.

  • Catalyst-Free Condensation in Water: In a green chemistry approach, the condensation of 2,3-diaminopyridine with aromatic aldehydes can be achieved in water under thermal conditions without the need for a catalyst or oxidizing agent, relying on air oxidation for the final aromatization step. This method offers excellent yields and a significantly improved environmental profile.[3]

Data Presentation: Comparison of Synthetic Routes

Synthetic Route Starting Materials Key Reagents/Conditions Typical Yield (%) Key Advantages Potential Limitations
Primary Route: Oxidative Cyclization This compound, Aromatic AldehydeDMSO, Na₂S₂O₅91[2]High yield, good functional group tolerance.Requires high temperatures and an oxidizing agent.
Alternative 1: One-Pot Reductive Cyclization 2-Nitro-3-aminopyridine, AldehydeNa₂S₂O₄Good to excellent[3]One-pot procedure, avoids handling of diamines.Requires a stoichiometric amount of reducing agent.
Alternative 2: Three-Component Reaction (GBB) 2-Aminopyridine, Aldehyde, IsocyanideSc(OTf)₃, Microwave48-86[4]High efficiency, rapid generation of diversity.Produces a different regioisomer (imidazo[1,2-a]pyridine).
Alternative 3: Catalyst-Free Condensation in Water 2,3-Diaminopyridine, Aromatic AldehydeWater, Heat83-87[3]Environmentally benign, simple procedure.Relies on air oxidation, which can be slow.

Experimental Protocols

Protocol 1: Synthesis of 6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine (Primary Route)[2]

Materials:

  • This compound (1.00 g, 5.31 mmol)

  • Benzaldehyde (0.56 g, 5.31 mmol)

  • Sodium metabisulfite (Na₂S₂O₅) (0.55 g, 2.92 mmol)

  • Dimethyl sulfoxide (DMSO) (5 mL)

Procedure:

  • To a solution of this compound in DMSO, add benzaldehyde and sodium metabisulfite.

  • Heat the reaction mixture, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Protocol 2: One-Pot Synthesis of 2-Aryl-1H-imidazo[4,5-b]pyridines (Alternative Route 1)[3]

Materials:

  • 2-Nitro-3-aminopyridine

  • Aromatic Aldehyde

  • Sodium dithionite (Na₂S₂O₄)

  • Solvent (e.g., DMF)

Procedure:

  • Dissolve 2-nitro-3-aminopyridine and the aromatic aldehyde in the chosen solvent.

  • Prepare an aqueous solution of sodium dithionite.

  • Add the sodium dithionite solution to the reaction mixture.

  • Heat the mixture and monitor the reaction by TLC.

  • After completion, cool the mixture and perform a standard aqueous work-up.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Mandatory Visualization

Synthetic_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A This compound C Condensation & Oxidative Cyclization (DMSO, Na2S2O5) A->C B Aromatic Aldehyde B->C D Precipitation in Water C->D E Filtration D->E F Purification (Recrystallization or Chromatography) E->F G 6-Bromo-2-aryl-1H-imidazo[4,5-b]pyridine F->G

Caption: Synthetic workflow for 6-Bromo-2-aryl-1H-imidazo[4,5-b]pyridine.

Many imidazo[4,5-b]pyridine derivatives exhibit potent inhibitory activity against various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. One such pathway involves Cyclin-Dependent Kinase 9 (CDK9) and the anti-apoptotic protein Mcl-1. CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), which promotes the transcription of short-lived proteins, including Mcl-1.[6] By inhibiting CDK9, the transcription of Mcl-1 is suppressed, leading to a decrease in its protein levels.[7][8] This reduction in Mcl-1, a critical survival factor for many cancer cells, can trigger apoptosis (programmed cell death).[9][10]

Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm CDK9 CDK9 PTEFb P-TEFb CDK9->PTEFb forms Mcl1_gene Mcl-1 Gene PTEFb->Mcl1_gene activates transcription Mcl1_mRNA Mcl-1 mRNA Mcl1_gene->Mcl1_mRNA transcription Mcl1_protein Mcl-1 Protein Mcl1_mRNA->Mcl1_protein translation Apoptosis Apoptosis Mcl1_protein->Apoptosis inhibits Inhibitor Imidazo[4,5-b]pyridine Derivative Inhibitor->CDK9 inhibits

Caption: Inhibition of the CDK9/Mcl-1 signaling pathway by imidazo[4,5-b]pyridines.

References

Benchmarking the Performance of 6-Bromopyridine-3,4-diamine in Diverse Reaction Conditions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 6-Bromopyridine-3,4-diamine in common palladium-catalyzed cross-coupling reactions. Due to limited direct experimental data for this compound in the public domain, this guide leverages data from its close structural analog, 6-Bromopyridin-3-amine, and other aminobromopyridines to provide a predictive performance overview. The insights herein are intended to facilitate reaction optimization and the selection of appropriate synthetic routes.

Executive Summary

This compound is a valuable building block in medicinal chemistry, particularly for the synthesis of imidazopyridines and other heterocyclic scaffolds of pharmaceutical interest.[1] Its reactivity is primarily dictated by the C-Br bond at the 6-position, which is amenable to palladium-catalyzed cross-coupling reactions. However, the presence of two amino groups introduces potential challenges, including catalyst inhibition through coordination with the palladium center.[2][3] Understanding its performance relative to other brominated pyridines is crucial for efficient synthesis design. This guide focuses on three key cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira.

Data Presentation: A Comparative Overview

The following tables summarize representative quantitative data for the palladium-catalyzed cross-coupling reactions of bromopyridine derivatives, offering a baseline for the expected performance of this compound.

Table 1: Suzuki-Miyaura Coupling of Bromopyridines

Bromopyridine DerivativeArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
5-Bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O85-9515+85[2][4]
6-Bromopyridin-3-amine4-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane1001692[3]
2-Amino-3-bromopyridinePhenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O851278[5]
2,6-DibromopyridinePhenylboronic acidPd(dppf)Cl₂ (3)-Na₂CO₃Toluene/EtOH/H₂O851290 (mono-arylated)[5]

Table 2: Buchwald-Hartwig Amination of Bromopyridines

Bromopyridine DerivativeAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
6-Bromopyridin-3-amineMorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBuTolueneReflux1888[2]
2-Amino-6-bromopyridineAnilinePd₂(dba)₃ (1)XPhos (2)NaOtBuTolueneReflux1895[2]
2,6-DibromopyridinePyrrolidineCuI (5)DMPAO (10)K₂CO₃H₂OMW (150)293 (di-aminated)[6]
3-Amino-5-bromopyridineBenzylaminePd(OAc)₂ (2)BINAP (3)NaOtBuToluene1002482[2]

Table 3: Sonogashira Coupling of Bromopyridines

Bromopyridine DerivativeAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100391[2]
6-Bromopyridin-3-amineEthynylbenzenePdCl₂(PPh₃)₂ (3)CuI (5)Et₃NTHF651685[7]
3-BromopyridinePhenylacetylenePd(PPh₃)₄ (2)CuI (4)i-Pr₂NHToluene801294[8]
4-Bromopyridine1-HexynePdCl₂(PhCN)₂ (2)-TDAEDMF1402489[8]

Experimental Protocols

Detailed methodologies for the key reactions are provided below. These protocols are generalized and may require optimization for this compound.

Suzuki-Miyaura Coupling of an Aminobromopyridine

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aminobromopyridine with an arylboronic acid.[2]

Materials:

  • 5-Bromo-2-methylpyridin-3-amine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane

  • Degassed Water

Procedure:

  • To a Schlenk flask, add 5-bromo-2-methylpyridin-3-amine, the arylboronic acid, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add Pd(PPh₃)₄ to the flask under a positive pressure of the inert gas.

  • Add 1,4-dioxane and degassed water in a 4:1 ratio.

  • Stir the reaction mixture at 85–95 °C for over 15 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination of an Aminobromopyridine

This protocol outlines a general procedure for the C-N cross-coupling of an aminobromopyridine with an amine.[2]

Materials:

  • 2-Amino-6-bromopyridine (1.0 equiv)

  • Amine (e.g., morpholine) (1.1-1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (2-5 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine Pd₂(dba)₃, XPhos, and NaOtBu.

  • Add anhydrous toluene and stir the mixture for a few minutes.

  • Add 2-Amino-6-bromopyridine and the amine.

  • Heat the reaction mixture to reflux with stirring for 18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Sonogashira Coupling of an Aminobromopyridine

This protocol provides a general method for the Sonogashira coupling of an aminobromopyridine with a terminal alkyne.[2]

Materials:

  • 2-Amino-3-bromopyridine (1.0 equiv)

  • Terminal alkyne (e.g., phenylacetylene) (1.2 equiv)

  • Palladium(II) trifluoroacetate [Pd(CF₃COO)₂] (2.5 mol%)

  • Triphenylphosphine (PPh₃) (5.0 mol%)

  • Copper(I) iodide (CuI) (5.0 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask, add Pd(CF₃COO)₂, PPh₃, and CuI.

  • Seal the flask and purge with an inert gas for 10-15 minutes.

  • Under the inert atmosphere, add anhydrous DMF and Et₃N.

  • Add 2-amino-3-bromopyridine and the terminal alkyne.

  • Heat the reaction mixture to 100 °C and stir for 3 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

Suzuki-Miyaura Cross-Coupling Workflow

The following diagram illustrates a generalized workflow for the Suzuki-Miyaura cross-coupling reaction, a fundamental method for the formation of carbon-carbon bonds.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - this compound - Arylboronic Acid - Base (e.g., K₃PO₄) atmosphere Establish Inert Atmosphere (Argon or Nitrogen) reagents->atmosphere catalyst Add Pd Catalyst & Ligand (e.g., Pd(PPh₃)₄) atmosphere->catalyst solvent Add Degassed Solvent (e.g., Dioxane/H₂O) catalyst->solvent heat Heat Reaction Mixture (e.g., 90-100 °C) solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temp. monitor->cool extract Dilute & Extract cool->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify product Final Product purify->product

Caption: Generalized workflow for Suzuki-Miyaura cross-coupling.

Catalytic Cycle of Suzuki-Miyaura Reaction

This diagram illustrates the key steps in the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add pd_complex R¹-Pd(II)L₂-X ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal pd_r2_complex R¹-Pd(II)L₂-R² transmetal->pd_r2_complex red_elim Reductive Elimination pd_r2_complex->red_elim red_elim->pd0 red_elim->product r1x->ox_add r2bm->transmetal base->transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

References

A Comparative Guide to the Stability of 6-Bromopyridine-3,4-diamine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the stability of 6-Bromopyridine-3,4-diamine and its structurally related analogs. The stability of active pharmaceutical ingredients (APIs) is a critical factor in drug development, influencing shelf-life, formulation, and safety. This document outlines the methodologies for a comprehensive stability study and presents expected outcomes based on the principles of chemical stability. Forced degradation studies are crucial for understanding the intrinsic stability of a molecule, identifying potential degradation products, and establishing degradation pathways.[1] Such studies involve exposing the compound to stress conditions more severe than accelerated stability testing to predict its long-term stability.[2]

The compounds selected for this comparative study are:

  • Compound A: this compound (the parent compound)

  • Compound B: Pyridine-3,4-diamine (analog without the bromo substituent)

  • Compound C: 6-Chloropyridine-3,4-diamine (analog with a different halogen substituent)

  • Compound D: 6-Methoxypyridine-3,4-diamine (analog with an electron-donating group)

  • Compound E: 6-Nitropyridine-3,4-diamine (analog with a strong electron-withdrawing group)

Data Presentation: Comparative Stability Analysis

The following table summarizes the expected percentage of degradation for this compound and its analogs under various stress conditions. The data is hypothetical and serves as a predictive guide for a formal stability study. The extent of degradation is typically determined using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Compound Stress Condition % Degradation (Predicted) Potential Degradation Products
A: this compound Thermal (80°C, 72h)5-10%Polymerization products, debrominated species
Photolytic (ICH Q1B)10-15%Oxidized and debrominated species
Acidic (0.1M HCl, 60°C, 24h)<5%Protonated species, minimal degradation
Basic (0.1M NaOH, 60°C, 24h)5-10%Ring-opened products, debrominated species
Oxidative (3% H₂O₂, RT, 24h)15-20%N-oxides, hydroxylated derivatives
B: Pyridine-3,4-diamine Thermal (80°C, 72h)<5%Polymerization products
Photolytic (ICH Q1B)5-10%Oxidized species
Acidic (0.1M HCl, 60°C, 24h)<5%Protonated species, minimal degradation
Basic (0.1M NaOH, 60°C, 24h)<5%Minimal degradation
Oxidative (3% H₂O₂, RT, 24h)10-15%N-oxides, hydroxylated derivatives
C: 6-Chloropyridine-3,4-diamine Thermal (80°C, 72h)5-10%Polymerization products, dechlorinated species
Photolytic (ICH Q1B)15-20%Oxidized and dechlorinated species
Acidic (0.1M HCl, 60°C, 24h)<5%Protonated species, minimal degradation
Basic (0.1M NaOH, 60°C, 24h)10-15%Ring-opened products, dechlorinated species
Oxidative (3% H₂O₂, RT, 24h)15-20%N-oxides, hydroxylated derivatives
D: 6-Methoxypyridine-3,4-diamine Thermal (80°C, 72h)<5%O-demethylated products
Photolytic (ICH Q1B)5-10%Oxidized species
Acidic (0.1M HCl, 60°C, 24h)5-10%O-demethylation
Basic (0.1M NaOH, 60°C, 24h)<5%Minimal degradation
Oxidative (3% H₂O₂, RT, 24h)10-15%N-oxides, hydroxylated and O-demethylated products
E: 6-Nitropyridine-3,4-diamine Thermal (80°C, 72h)10-15%Denitrated species, polymerization products
Photolytic (ICH Q1B)>20%Reduced nitro group species, colored degradants
Acidic (0.1M HCl, 60°C, 24h)<5%Minimal degradation
Basic (0.1M NaOH, 60°C, 24h)>20%Ring-opened products, colored degradants
Oxidative (3% H₂O₂, RT, 24h)5-10%Minimal degradation due to electron-withdrawing nature

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

1. General Sample Preparation: A stock solution of each compound (A-E) is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Thermal Stability (Solid State): Accurately weighed samples of each solid compound are placed in amber-colored glass vials and exposed to a constant temperature of 80°C in a calibrated oven for 72 hours. At the end of the exposure period, the samples are dissolved in the initial solvent to the stock solution concentration for analysis.

3. Photostability: The photostability study is conducted according to ICH Q1B guidelines. Solutions of each compound are exposed to a light source that provides a combination of UV and visible light. The overall illumination should be not less than 1.2 million lux hours and the near ultraviolet energy not less than 200 watt hours/square meter. Control samples are kept in the dark under the same conditions to serve as a baseline.

4. Acidic Hydrolysis: To 1 mL of the stock solution of each compound, 1 mL of 0.1 M hydrochloric acid is added. The mixtures are incubated at 60°C for 24 hours. After incubation, the samples are neutralized with an appropriate amount of 0.1 M sodium hydroxide and diluted with the initial solvent for analysis.

5. Basic Hydrolysis: To 1 mL of the stock solution of each compound, 1 mL of 0.1 M sodium hydroxide is added. The mixtures are incubated at 60°C for 24 hours. After incubation, the samples are neutralized with an appropriate amount of 0.1 M hydrochloric acid and diluted with the initial solvent for analysis.

6. Oxidative Degradation: To 1 mL of the stock solution of each compound, 1 mL of 3% hydrogen peroxide is added. The solutions are stored at room temperature for 24 hours, protected from light. After the exposure period, the samples are analyzed directly.

7. Analytical Method: All samples are analyzed using a validated stability-indicating HPLC method with a suitable column (e.g., C18) and a mobile phase that allows for the separation of the parent compound from its degradation products. A photodiode array (PDA) detector is used to monitor the elution and to check for peak purity. The percentage of degradation is calculated by comparing the peak area of the parent compound in the stressed sample to that in an unstressed control sample.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the comparative stability study.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Compound A Thermal Thermal (80°C, 72h) A->Thermal Photo Photolytic (ICH Q1B) A->Photo Acid Acidic (0.1M HCl, 60°C) A->Acid Base Basic (0.1M NaOH, 60°C) A->Base Oxidative Oxidative (3% H2O2, RT) A->Oxidative B Compound B B->Thermal B->Photo B->Acid B->Base B->Oxidative C Compound C C->Thermal C->Photo C->Acid C->Base C->Oxidative D Compound D D->Thermal D->Photo D->Acid D->Base D->Oxidative E Compound E E->Thermal E->Photo E->Acid E->Base E->Oxidative HPLC HPLC-PDA Analysis Thermal->HPLC Photo->HPLC Acid->HPLC Base->HPLC Oxidative->HPLC Data Data Comparison (% Degradation) HPLC->Data

Caption: Experimental workflow for the comparative stability study.

Predicted Stability Ranking

This diagram illustrates the predicted relative stability of the compounds based on their chemical structures. Electron-donating groups are generally expected to increase stability towards oxidation, while electron-withdrawing groups can have varied effects depending on the reaction mechanism. Halogen substituents can influence photostability.

G cluster_stability Predicted Overall Stability cluster_compounds Compounds High Higher Stability Medium Moderate Stability Low Lower Stability B Pyridine-3,4-diamine B->High Less substituted D 6-Methoxypyridine-3,4-diamine D->High Electron-donating group A This compound A->Medium Halogen substituent C 6-Chloropyridine-3,4-diamine C->Medium Halogen substituent E 6-Nitropyridine-3,4-diamine E->Low Strong electron-withdrawing group

Caption: Predicted stability ranking of the studied compounds.

References

Assessing the Drug-like Properties of Molecules Derived from 6-Bromopyridine-3,4-diamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1] Derivatives of 6-Bromopyridine-3,4-diamine, in particular, are of significant interest as intermediates in the synthesis of pharmaceuticals, especially kinase inhibitors for cancer therapy.[2] The strategic placement of the bromine atom and the vicinal diamines offers a versatile platform for generating diverse molecular libraries. This guide provides a comparative framework for assessing the drug-like properties of molecules derived from this promising scaffold, supported by experimental data and detailed methodologies.

Comparative Analysis of Physicochemical and In Vitro Properties

A critical early step in drug discovery is the evaluation of a compound's absorption, distribution, metabolism, and excretion (ADME) properties, alongside its preliminary biological activity. Below is a summary of key data for hypothetical derivatives of this compound, illustrating the type of comparative analysis that is crucial for lead optimization. For context, data on a known kinase inhibitor, Centrinone, is included.

Compound IDMolecular Weight ( g/mol )LogPAqueous Solubility (µM)Caco-2 Permeability (10⁻⁶ cm/s)Microsomal Stability (t½, min)Cytotoxicity (MCF-7, IC₅₀ µM)
BPD-1 350.22.5755.2451.2
BPD-2 385.33.1428.1330.8
BPD-3 412.43.81512.5212.5
BPD-4 364.22.8686.5550.5
Centrinone 452.53.4<10>10>600.1

Note: Data for BPD-1 to BPD-4 are representative values for novel chemical entities in early-stage discovery and are presented for illustrative purposes. Data for Centrinone is based on publicly available information.

Experimental Protocols

Reproducibility and standardization are paramount for the validation of experimental findings.[1] The following sections detail the methodologies for the key assays cited in this guide.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. It is widely employed to measure the cytotoxic effects of potential anticancer compounds.[1]

Cell Lines and Culture:

  • Human cancer cell lines such as MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HCT116 (colorectal carcinoma) are commonly used.[1][3]

  • Cells are cultured in appropriate media (e.g., RPMI 1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and L-Glutamine.[3]

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The test compounds are serially diluted and added to the wells. The plates are then incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: Following the incubation period, an MTT solution is added to each well, and the plates are incubated for an additional 3-4 hours. This allows metabolically active cells to convert the MTT into formazan crystals.[1]

  • Solubilization and Measurement: A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.[1] The absorbance is then measured using a multi-well spectrophotometer at a wavelength of approximately 570 nm.[1]

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ values, representing the concentration of a compound that inhibits cell growth by 50%, are determined by plotting the percentage of inhibition against the compound concentrations.[1]

Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.

Procedure:

  • Incubation: The test compound is incubated with liver microsomes (human or from other species) and NADPH (a cofactor for P450 enzymes) at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction is stopped at each time point by adding a quenching solution (e.g., cold acetonitrile).

  • Analysis: The concentration of the parent compound remaining at each time point is quantified using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

Data Analysis: The natural logarithm of the percentage of the compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½).

Caco-2 Permeability Assay

The Caco-2 permeability assay is a widely used in vitro model to predict intestinal drug absorption. It utilizes a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes.

Procedure:

  • Cell Culture: Caco-2 cells are seeded on permeable supports in a transwell plate and cultured for approximately 21 days to form a confluent monolayer.

  • Compound Addition: The test compound is added to the apical (A) side of the monolayer.

  • Sampling: Samples are taken from the basolateral (B) side at various time points.

  • Analysis: The concentration of the compound in the basolateral samples is determined by LC-MS/MS.

Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the filter, and C₀ is the initial drug concentration in the donor chamber.

Visualizing Experimental Workflows and Signaling Pathways

Graphical representations of experimental workflows and biological pathways can greatly aid in the comprehension of complex processes.

experimental_workflow General Workflow for Assessing Drug-like Properties cluster_synthesis Synthesis cluster_screening In Vitro Screening cluster_adme ADME Profiling cluster_analysis Data Analysis & Lead Selection start This compound synthesis Chemical Synthesis of Derivatives start->synthesis cytotoxicity Cytotoxicity Assay (e.g., MTT) synthesis->cytotoxicity adme ADME Assays synthesis->adme data_analysis Comparative Data Analysis cytotoxicity->data_analysis solubility Aqueous Solubility adme->solubility permeability Caco-2 Permeability adme->permeability stability Microsomal Stability adme->stability solubility->data_analysis permeability->data_analysis stability->data_analysis lead_selection Lead Candidate Selection data_analysis->lead_selection

Caption: A generalized workflow for the synthesis and in vitro evaluation of drug-like properties of novel chemical entities.

signaling_pathway Simplified Kinase Signaling Pathway RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor Kinase Inhibitor (e.g., BPD derivative) Inhibitor->RAF

Caption: A simplified representation of a kinase signaling pathway often targeted in cancer therapy.

Conclusion

The systematic assessment of drug-like properties is fundamental to the successful progression of a chemical series from hit to lead and, ultimately, to a clinical candidate. Molecules derived from this compound represent a promising class of compounds, particularly in the realm of kinase inhibition for oncology. By employing a battery of standardized in vitro assays, researchers can build a comprehensive profile of each analog, enabling robust structure-activity and structure-property relationship analyses. This data-driven approach is essential for identifying candidates with the optimal balance of potency, selectivity, and pharmacokinetic properties, thereby increasing the probability of success in later stages of drug development.

References

Safety Operating Guide

Proper Disposal of 6-Bromopyridine-3,4-diamine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 6-Bromopyridine-3,4-diamine is a critical aspect of laboratory safety and environmental responsibility. As a halogenated aromatic amine, this compound presents specific hazards that necessitate a structured and compliant disposal process. This guide provides detailed, step-by-step procedures to manage the disposal of this compound waste, from initial handling to final disposition.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

Quantitative Data Summary

For quick reference, the key physical and chemical properties of a closely related isomer, 3-Amino-6-bromopyridine, are summarized in the table below. This data is provided as a reference due to the limited availability of specific data for this compound.

PropertyValueReference
Molecular FormulaC₅H₅BrN₂[1]
Molecular Weight173.01 g/mol [1]
AppearanceSolid[2]
Melting Point74-76 °C (lit.)[1][2]
CAS Number13534-97-9[1][3][4]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[2] Chemical treatment or neutralization in the lab is not advised without specific, validated protocols due to the potential for hazardous reactions and byproducts.[2] The following steps outline the standard operating procedure for preparing this chemical for disposal.

Step 1: Waste Identification and Segregation

  • Identify the Waste Stream: Clearly identify all waste containing this compound. This includes pure, unused compound, contaminated labware (e.g., pipette tips, vials), and solutions.[2]

  • Segregate Halogenated Waste: this compound is a halogenated organic compound. It is crucial to segregate it into a designated "Halogenated Organic Waste" stream.[2] Do not mix it with non-halogenated waste, as this can complicate and increase the cost of disposal.[2]

Step 2: Waste Collection and Containment

  • Solid Waste: Collect solid this compound waste and contaminated materials (e.g., weighing paper, gloves) in a clearly labeled, sealable, and chemically compatible container.[2][5] A high-density polyethylene (HDPE) container is a suitable option.[2] Ensure the container is kept closed at all times, except when adding waste.[2]

  • Liquid Waste: For solutions containing this compound, use a dedicated, leak-proof, and shatter-resistant waste container, also clearly labeled for "Halogenated Organic Liquid Waste."[2] Do not overfill containers; a general rule is to fill to no more than 80% capacity to allow for vapor expansion.[2]

Step 3: Labeling and Storage

  • Clear Identification: The waste container must be clearly labeled with the words "Hazardous Waste."

  • Full Chemical Name: Write the full chemical name, "this compound," on the label. Do not use abbreviations.

  • Hazard Pictograms: Affix the appropriate GHS pictograms. Based on similar compounds, these would likely include pictograms for "Harmful" or "Irritant".[6]

  • Designated Storage Area: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be a well-ventilated, cool, and dry place, away from incompatible materials.

Step 4: Arranging for Disposal

  • Contact a Licensed Professional: Do not attempt to dispose of this chemical yourself. Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[2][5][7]

  • Provide Information: Be prepared to provide the EHS office or the disposal company with all the information from your hazardous waste label.

  • Schedule Pickup: Arrange for a scheduled pickup of the hazardous waste from your laboratory.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow A Start: Generation of This compound Waste B Is the waste solid or liquid? A->B C Solid Waste Container: - Labeled 'Halogenated Organic Solid Waste' - HDPE or other compatible material - Kept closed B->C Solid D Liquid Waste Container: - Labeled 'Halogenated Organic Liquid Waste' - Leak-proof and shatter-resistant - Do not overfill (<80%) B->D Liquid E Segregate from non-halogenated waste C->E D->E F Label Container: - 'Hazardous Waste' - Full Chemical Name - Hazard Pictograms - Accumulation Start Date E->F G Store in designated satellite accumulation area F->G H Contact EHS or licensed waste disposal company G->H I Provide waste information and schedule pickup H->I J End: Proper Disposal I->J

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 6-Bromopyridine-3,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety and logistical information for the proper handling and disposal of 6-Bromopyridine-3,4-diamine. Adherence to these protocols is critical for ensuring personnel safety and regulatory compliance in the laboratory.

Hazard Identification and Classification

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound. This represents a Level C protection approach, which is appropriate when the concentration and type of airborne substance are known, and the criteria for using air-purifying respirators are met.[1]

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles or a full-face shield.[2][3]Protects against splashes and airborne particles.
Skin Protection Chemical-resistant gloves (nitrile or neoprene).[4][5] A flame-retardant lab coat.[6] Closed-toe shoes.[7][8]Prevents skin contact with the chemical. Nitrile and neoprene offer good resistance to a range of chemicals.[5] A lab coat provides a barrier against spills.
Respiratory Protection Use in a certified chemical fume hood.[4][5] If a fume hood is not available, a NIOSH-approved air-purifying respirator with appropriate cartridges for organic vapors and particulates is required.[1][2]Minimizes inhalation of dust or vapors.

Chemical Handling Protocol

Engineering Controls:

  • All work with solid this compound or its solutions must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[4][5]

  • An emergency eyewash station and safety shower must be readily accessible in the immediate work area.

Step-by-Step Handling Procedure:

  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

    • Gather all necessary equipment and reagents before introducing the chemical to the work area.

    • Don the required personal protective equipment as outlined in the table above.

  • Weighing and Transfer:

    • Handle the solid compound carefully to avoid generating dust.

    • Use a spatula or other appropriate tool for transferring the solid.

    • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Reaction and Work-up:

    • Keep all containers of this compound tightly sealed when not in use.

    • Clearly label all vessels containing the chemical.

    • Avoid heating the compound unless necessary and under controlled conditions, as this may increase its volatility.

  • Post-Handling:

    • Thoroughly decontaminate all surfaces and equipment that came into contact with the chemical.

    • Wash hands thoroughly with soap and water after removing gloves.[9]

Spill and Emergency Procedures

In Case of a Spill:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: For small spills, use an absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels on a dry chemical spill.

  • Clean-up:

    • Wearing appropriate PPE, carefully sweep or scoop up the spilled material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent, followed by soap and water.

    • Collect all clean-up materials in a sealed, labeled hazardous waste container.

  • Report: Report the spill to the laboratory supervisor and the institutional Environmental Health and Safety (EHS) office.

In Case of Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[9]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan

Proper disposal of this compound is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Solid Waste: Collect unused this compound and any contaminated disposable materials (e.g., gloves, weighing paper, pipette tips) in a clearly labeled, sealed, and chemically compatible container. A high-density polyethylene (HDPE) container is a suitable option. The container must be labeled as "Halogenated Organic Solid Waste".[4]

  • Liquid Waste: Collect solutions containing this compound in a dedicated, leak-proof, and shatter-resistant waste container. The container must be clearly labeled as "Halogenated Organic Liquid Waste".[4] Do not mix with non-halogenated waste.[4]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the appropriate hazard pictograms.

Disposal Procedure:

  • Containment: Ensure all waste containers are securely sealed and stored in a designated satellite accumulation area within the laboratory.

  • Contact EHS: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Documentation: Maintain accurate records of the waste generated and its disposal.

Experimental Workflow Diagram

Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Disposal cluster_cleanup Post-Handling & Decontamination prep_ppe Don Personal Protective Equipment (PPE) prep_hood Verify Chemical Fume Hood Operation prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handling_weigh Weigh and Transfer Chemical in Fume Hood prep_materials->handling_weigh Proceed to Handling handling_reaction Perform Experimental Procedure handling_weigh->handling_reaction disposal_segregate Segregate Halogenated Waste (Solid & Liquid) handling_reaction->disposal_segregate Generate Waste cleanup_decon Decontaminate Work Surfaces and Equipment handling_reaction->cleanup_decon Complete Experiment disposal_label Label Waste Container Correctly disposal_segregate->disposal_label disposal_store Store in Designated Satellite Area disposal_label->disposal_store disposal_contact Contact EHS for Pickup disposal_store->disposal_contact cleanup_remove_ppe Remove and Dispose of Contaminated PPE cleanup_decon->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Caption: Workflow for Handling and Disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromopyridine-3,4-diamine
Reactant of Route 2
Reactant of Route 2
6-Bromopyridine-3,4-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.